Sodium pyrosulfate
Description
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Properties
IUPAC Name |
disodium;sulfonato sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAZAUKOWVKTLO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)OS(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889631 | |
| Record name | Disulfuric acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystals; [Merck Eurolab MSDS] | |
| Record name | Disulfuric acid, disodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13870-29-6 | |
| Record name | Disulfuric acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sodium Pyrosulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of sodium pyrosulfate (Na₂S₂O₇), covering its chemical formula, structure, properties, synthesis, and key applications. The information is tailored for a technical audience and is supported by quantitative data, detailed experimental protocols, and structural visualizations.
Chemical Formula and Nomenclature
This compound, also known as disodium (B8443419) disulfate, is an inorganic compound with the chemical formula Na₂S₂O₇ .[1] It is the sodium salt of pyrosulfuric acid (H₂S₂O₇).
Synonyms:
Chemical Structure and Molecular Geometry
The pyrosulfate anion (S₂O₇²⁻) is the defining structural feature of this compound. It consists of two corner-sharing SO₄ tetrahedra linked by a bridging oxygen atom, giving it a dichromate-like structure.[3] In this anion, each sulfur atom is in a +6 oxidation state.
The crystal structure of this compound is triclinic, with the space group P-1. The conformation of the disulfate anions is described as essentially eclipsed. Within the two distinct SO₄ tetrahedra, the terminal S-O bond lengths are shorter (approximately 1.44 Å) than the S-O bonds involving the bridging oxygen (ranging from 1.62 Å to 1.67 Å). The S-O-S bond angle in similar pyrosulfate compounds is approximately 122-124°.
Physical and Chemical Properties
This compound is a colorless to white, translucent crystalline solid.[1] It is hygroscopic and will readily absorb moisture from the air. Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | Na₂S₂O₇ | [1][4] |
| Molar Mass | 222.11 g/mol | |
| Appearance | Colorless to white crystalline solid | [4] |
| Density | 2.658 g/cm³ | [1][4] |
| Melting Point | 400.9 °C (753.6 °F; 674.0 K) | [1] |
| Decomposition Temp. | 460 °C (860 °F; 733 K) | [1] |
| Solubility in Water | Hydrolyzes | [1] |
| Solubility in other solvents | Insoluble in ethanol, soluble in fuming sulfuric acid | [5] |
Chemical Reactivity
-
Hydrolysis: this compound is not stable in water and hydrolyzes to form sodium bisulfate (NaHSO₄), creating an acidic solution with a pH of around 1.[1]
Na₂S₂O₇ + H₂O → 2 NaHSO₄
-
Thermal Decomposition: When heated above its decomposition temperature of 460 °C, it breaks down into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃).[1] This reaction provides a convenient laboratory-scale method for generating sulfur trioxide.[6]
Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)
Experimental Protocols
Synthesis of this compound
Principle: this compound is synthesized via the thermal dehydration of sodium bisulfate. The reaction involves heating sodium bisulfate to a temperature sufficient to drive off water, causing two bisulfate ions to condense into a pyrosulfate ion.
Materials:
-
Sodium bisulfate (NaHSO₄), anhydrous or monohydrate
-
Ceramic or high-temperature glass beaker (e.g., borosilicate)
-
Heating source (e.g., laboratory oven, muffle furnace, or a dedicated toaster oven)[7]
-
Hammer or mortar and pestle for breaking up the product
-
Airtight container for storage
Procedure:
-
Place approximately 100 g of sodium bisulfate into a large beaker or a suitable heat-resistant tray. Ensure the container is dry.
-
Transfer the container to the oven and begin heating. The temperature should be gradually raised to between 320-400°C.
-
The sodium bisulfate will first melt at around 315°C, forming a clear liquid. As the dehydration reaction proceeds, water vapor will be evolved.[7]
-
Continue heating for several hours (e.g., 4-5 hours).[7] The completion of the reaction is indicated by the molten mass solidifying, as this compound has a higher melting point (approx. 401°C) than sodium bisulfate.[7]
-
Once the entire mass has solidified into a hard, white, glassy substance, turn off the heating source and allow the container to cool completely.[7]
-
The resulting solid this compound will be a hard cake. Carefully break it out of the container using a hammer.[7]
-
For easier handling and use in subsequent reactions, the chunks can be ground into a fine powder using a blender or mortar and pestle dedicated to chemical use.[7]
-
Immediately transfer the powdered this compound to an airtight container to prevent hydrolysis from atmospheric moisture.[7]
Applications
This compound's primary utility stems from its acidic nature in the molten state and its ability to thermally decompose into sulfur trioxide.
-
Analytical Chemistry: In quantitative analysis, this compound is used as an acidic fusion agent.[1] Refractory oxide ores and other insoluble materials are mixed with this compound and heated to high temperatures. The molten pyrosulfate dissolves the sample, converting the metal oxides into soluble sulfates, thereby ensuring complete dissolution before analysis by techniques such as atomic absorption spectroscopy or inductively coupled plasma spectrometry.
-
Synthesis of Sulfur Trioxide: As detailed above, the thermal decomposition of this compound is a reliable method for producing sulfur trioxide in a laboratory setting.[6]
-
Industrial Processes: It serves as an intermediate in the production of various chemicals, including dyes, pigments, and pharmaceuticals.
References
- 1. Detail information of Na2S2O7 | Catalyst Database, First database in catalyst field [catalysthub.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrosulfate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mp-31269: Na2S2O7 (triclinic, P-1, 2) [legacy.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Cases - 2005 [cristal.org]
Synthesis of Sodium Pyrosulfate from Sodium Bisulfate: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of sodium pyrosulfate (Na₂S₂O₇) through the thermal decomposition of sodium bisulfate (NaHSO₄). The document details the underlying chemical principles, critical process parameters, and a step-by-step experimental protocol for laboratory-scale synthesis. Quantitative data from the literature is summarized, and key reaction pathways and experimental workflows are visually represented. This guide is intended to serve as a practical resource for chemists and researchers requiring a reliable method for the preparation of this compound.
Introduction
This compound, also known as disodium (B8443419) disulfate, is an inorganic compound that serves as a crucial reagent and intermediate in various chemical processes. Its applications include acting as an acidic flux for the decomposition of ores in analytical chemistry and as a precursor for the generation of sulfur trioxide in certain synthetic routes.[1][2] The most common and straightforward method for its preparation is the controlled thermal dehydration of sodium bisulfate.[1][3]
This process involves the removal of one water molecule from two equivalents of sodium bisulfate, resulting in the formation of the pyrosulfate salt. While the reaction is conceptually simple, precise control of the reaction temperature is critical to ensure a high yield and purity of the final product, as overheating can lead to further decomposition.[1]
Chemical Principles
The synthesis of this compound from sodium bisulfate is a dehydration reaction, as described by the following chemical equation:
2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g) [3]
The reaction is initiated by heating solid sodium bisulfate. If the starting material is sodium bisulfate monohydrate (NaHSO₄·H₂O), an initial dehydration step occurs at a lower temperature to yield the anhydrous form before the conversion to this compound.
At temperatures exceeding 460 °C, this compound will further decompose into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃), as shown in the following equation:
Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g) [1]
Therefore, maintaining the reaction temperature within the optimal range is paramount to prevent the formation of this undesired byproduct.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from sodium bisulfate, based on available literature.
| Parameter | Value | Reference |
| Starting Material | Sodium Bisulfate (NaHSO₄) or Sodium Bisulfate Monohydrate (NaHSO₄·H₂O) | [4] |
| Molar Mass of NaHSO₄ | 120.06 g/mol | |
| Molar Mass of Na₂S₂O₇ | 222.11 g/mol | [5] |
| Dehydration of NaHSO₄·H₂O | Begins at ~58 °C | |
| Conversion to Na₂S₂O₇ | 200 - 400 °C | [1] |
| Optimal Temperature | ~320 °C | [4] |
| Decomposition of Na₂S₂O₇ | Begins at > 460 °C | [1] |
| Melting Point of NaHSO₄ | ~315 °C | |
| Melting Point of Na₂S₂O₇ | 400.9 °C | [2] |
| Purity of Analytical Grade Na₂S₂O₇ | ≥ 97.5% | [6] |
Experimental Protocol
This protocol details a laboratory-scale procedure for the synthesis of this compound from sodium bisulfate.
4.1. Materials and Equipment
-
Sodium bisulfate (anhydrous or monohydrate)
-
Porcelain or ceramic crucible
-
Muffle furnace or a well-ventilated laboratory oven with temperature control
-
Dessicator
-
Mortar and pestle
-
Spatula
-
Analytical balance
4.2. Procedure
-
Preparation of Starting Material: Weigh a desired amount of sodium bisulfate into a clean, dry porcelain crucible. If using sodium bisulfate monohydrate, the initial heating step will serve to drive off the water of hydration.
-
Heating and Conversion: Place the crucible containing the sodium bisulfate into a muffle furnace or laboratory oven preheated to a temperature between 300 °C and 350 °C.
-
Reaction Monitoring: The sodium bisulfate will first melt into a clear liquid.[7] As the reaction progresses and water is evolved, the melt will gradually solidify. The completion of the reaction is indicated by the complete solidification of the material.[7] The duration of heating will depend on the quantity of starting material and the specific temperature used, but typically ranges from 2 to 5 hours.[7]
-
Cooling and Storage: Once the reaction is complete, turn off the furnace/oven and allow the crucible to cool to room temperature inside the furnace or in a desiccator to prevent the absorption of atmospheric moisture. This compound is hygroscopic and will react with water to revert to sodium bisulfate.[7]
-
Product Recovery: The resulting this compound will be a hard, white, glassy solid.[7] Carefully remove the solid from the crucible. This may require gently breaking the solid.
-
Grinding and Storage: Grind the solid this compound into a fine powder using a mortar and pestle. Store the finely ground product in a tightly sealed, dry container.
4.3. Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Melting Point Determination: The melting point of the product should be consistent with the literature value for this compound (400.9 °C).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the S-O and S-O-S bonds in the pyrosulfate anion.
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of the product should match the known pattern for this compound.
Visualizations
Reaction Pathway
The following diagram illustrates the thermal decomposition pathway from sodium bisulfate to this compound and its subsequent decomposition at higher temperatures.
Experimental Workflow
The diagram below outlines the key steps in the laboratory synthesis of this compound.
Safety Considerations
-
The thermal decomposition of sodium bisulfate should be carried out in a well-ventilated area or a fume hood, as there is a potential for the release of sulfur oxides, especially if the temperature exceeds the decomposition point of this compound.
-
Sodium bisulfate and this compound are acidic and corrosive.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Care should be taken when handling hot crucibles and the furnace.
Conclusion
The synthesis of this compound via the thermal decomposition of sodium bisulfate is a reliable and accessible method for producing this valuable inorganic compound. By carefully controlling the reaction temperature and following the outlined protocol, researchers can obtain a high-purity product suitable for a variety of applications. The information and visualizations provided in this guide offer a thorough resource for the successful laboratory preparation of this compound.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 13870-29-6 [m.chemicalbook.com]
- 6. biolaboratorium.com [biolaboratorium.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Sodium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Properties
IUPAC Name: Disodium (B8443419) disulfate[1]
CAS Number: 13870-29-6[1]
Physicochemical Properties
Sodium pyrosulfate, also known as disodium disulfate, is an inorganic salt with the chemical formula Na₂S₂O₇.[1] It is a colorless, translucent crystalline solid that is hygroscopic, readily absorbing moisture from the air.[2] Upon contact with water, it hydrolyzes to form sodium bisulfate, creating an acidic solution.[1][2]
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | Na₂S₂O₇ | [1][3] |
| Molar Mass | 222.12 g/mol | [1] |
| Appearance | Translucent white crystals/powder | [1] |
| Density | 2.658 g/cm³ | [1] |
| Melting Point | 400.9 °C (753.6 °F; 674.0 K) | [1] |
| Boiling Point | Decomposes at 460 °C (860 °F; 733 K) | [1] |
| Solubility in Water | Hydrolyzes | [1] |
Chemical Synthesis and Decomposition
This compound is synthesized through the controlled thermal dehydration of sodium bisulfate (NaHSO₄). When heated, two moles of sodium bisulfate condense to form one mole of this compound and one mole of water. Further heating to temperatures above 460 °C will cause this compound to decompose into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃).[1]
The synthesis and decomposition pathway of this compound is a key logical relationship for understanding its chemical behavior and applications.
Applications in Research and Development
Analytical Chemistry: Sample Dissolution by Fusion
The primary application of this compound in a research setting is as an acidic flux for the dissolution of refractory materials prior to quantitative analysis.[1][4] Many oxides, minerals, and alloys are insoluble in common acids but can be brought into solution by fusing them with a flux like this compound at high temperatures. The molten pyrosulfate acts as a powerful solvent, breaking down the sample matrix.
While a universally standardized protocol does not exist, the following provides a detailed methodology for a typical this compound fusion.
Experimental Protocol: Sample Fusion with this compound
Objective: To dissolve a refractory oxide sample for subsequent elemental analysis (e.g., by ICP-OES or AAS).
Materials:
-
This compound (Na₂S₂O₇), anhydrous powder
-
Finely powdered refractory sample (e.g., Al₂O₃, TiO₂)
-
Platinum or porcelain crucible
-
Muffle furnace
-
Hot plate
-
Dilute sulfuric acid (e.g., 10% v/v)
-
Deionized water
-
Standard laboratory safety equipment (safety glasses, heat-resistant gloves, fume hood)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the finely powdered refractory sample into a clean, dry platinum or porcelain crucible.
-
Flux Addition: Add approximately 2 g of anhydrous this compound to the crucible. The ratio of flux to sample is typically 10:1, but may be adjusted depending on the sample matrix.
-
Mixing: Thoroughly mix the sample and the flux within the crucible using a platinum or glass stirring rod.
-
Initial Heating: Place the crucible in a muffle furnace. Gradually heat the crucible to approximately 400 °C. The mixture will begin to melt and effervesce as water vapor and other gases are released.
-
Fusion: Once the initial reaction has subsided, increase the furnace temperature to 600-700 °C. Maintain this temperature for 15-30 minutes, or until a clear, quiescent melt is obtained. Occasionally swirl the crucible gently using tongs to ensure complete mixing and reaction.
-
Cooling: Carefully remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should be a glassy, homogeneous mass.
-
Dissolution of the Melt: Place the crucible in a beaker containing approximately 100 mL of deionized water or dilute sulfuric acid. Gently heat the beaker on a hot plate to facilitate the dissolution of the melt. The solidified mass will slowly dissolve to form a clear solution.
-
Sample Analysis: Once the melt is completely dissolved, the resulting solution can be quantitatively transferred to a volumetric flask and diluted to a known volume for analysis by the chosen analytical technique.
Relevance to Drug Development and Pharmaceutical Analysis
While this compound itself is not a common pharmaceutical ingredient, its utility in analytical chemistry is relevant to the drug development process. The fusion method described above can be employed for the elemental analysis of inorganic impurities in drug substances or excipients, which is a critical aspect of pharmaceutical quality control.
It is important to distinguish this compound (Na₂S₂O₇) from the similarly named sodium metabisulfite (B1197395) (Na₂S₂O₅), also known as sodium pyrosulfite. Sodium metabisulfite is widely used in the pharmaceutical industry as an antioxidant and preservative in various formulations, including injectable drugs, to prevent the oxidation of active pharmaceutical ingredients such as epinephrine.[5][6]
Safety and Handling
This compound is a corrosive substance due to its hydrolysis to sulfuric acid upon contact with moisture.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated area or a fume hood, especially when heating, as it can release sulfur trioxide upon decomposition.[4] Store this compound in a tightly sealed container in a cool, dry place to prevent absorption of atmospheric moisture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Cas 13870-29-6,this compound | lookchem [lookchem.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. 13870-29-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis routes of this compound [benchchem.com]
thermal decomposition of sodium pyrosulfate to sodium sulfate
An In-Depth Technical Guide to the Thermal Decomposition of Sodium Pyrosulfate to Sodium Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Na₂S₂O₇), also known as disodium (B8443419) disulfate, is a crucial intermediate in various chemical processes, including the production of sulfur trioxide and in analytical chemistry for sample fusion.[1][2] Its thermal decomposition into sodium sulfate (Na₂SO₄) is a significant reaction, the understanding of which is vital for process optimization and control. This technical guide provides a comprehensive overview of this decomposition reaction, detailing the underlying chemistry, thermodynamics, and experimental methodologies for its analysis. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research.
Chemical Reaction and Stoichiometry
The thermal decomposition of this compound is a well-defined, single-step reaction. When heated above its decomposition temperature, solid this compound breaks down to form solid sodium sulfate and gaseous sulfur trioxide.
Reaction Equation:
Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)[1][3][4]
This reaction is notable as a convenient laboratory-scale method for producing sulfur trioxide, as the precursor, sodium bisulfate, is readily available.[3]
Precursor Synthesis: this compound is typically prepared by the controlled heating of sodium bisulfate (NaHSO₄). This precursor reaction involves the dehydration of two moles of sodium bisulfate to form one mole of this compound and one mole of water.
Precursor Reaction Equation:
2NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)[3][4]
This dehydration step generally occurs at temperatures between 200-400°C.[3][4]
Thermodynamics and Kinetics
The thermal decomposition of this compound is an endothermic process that initiates at elevated temperatures.
Decomposition Temperature
The decomposition of this compound commences at temperatures above 460°C (733 K).[1][3] The reaction proceeds to completion as the temperature is further increased, with one source indicating it is fully decomposed by 600°C.
Influence of Experimental Conditions
Thermogravimetric analysis (TGA) studies have shown that the observed decomposition temperature range is dependent on the experimental heating rate. Research by de Vries and Gellings (1969) demonstrated that a higher heating rate leads to a higher initial decomposition temperature and a broader decomposition range.[3] In their TGA curves for sodium-derived sulfates, the transition from this compound to sodium sulfate was observed, though it was noted as not being perfectly reproducible without clear intermediate steps, unlike the decomposition of its potassium counterpart.[3]
Quantitative Data from Thermogravimetric Analysis (TGA)
The following table summarizes the findings from the seminal work by de Vries and Gellings on the thermal decomposition of this compound derived from sodium bisulfate.
| Heating Rate (°C/min) | Initial Decomposition Temp. (°C) | Final Decomposition Temp. (°C) | Decomposition Range (°C) |
| 2/3 | ~430 | ~580 | ~150 |
| 4/3 | ~440 | ~600 | ~160 |
| 4 | ~460 | ~620 | ~160 |
| Data is interpreted from the descriptions in de Vries & Gellings, J Inorg Nucl Chem, 1969. The original paper should be consulted for the primary TGA curves.[3] |
Experimental Protocols
The primary technique for studying the thermal decomposition of this compound is Thermogravimetric Analysis (TGA), often coupled with other analytical methods like X-ray Diffraction (XRD) for product confirmation.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the methodology described by de Vries and Gellings (1969).[3]
1. Sample Preparation:
-
Use analytical grade this compound or prepare it by heating analytical grade sodium bisulfate monohydrate (NaHSO₄·H₂O).
-
Powder the sample to ensure uniform heat distribution.
-
Dry the powdered sample by heating at 56°C in air for approximately 72 hours to remove any adsorbed moisture.[3]
2. Instrumentation and Setup:
-
Instrument: A thermobalance, such as a Stanton TR-01, is used.[3]
-
Crucible: Use a glazed alumina (B75360) crucible. Pre-heat the crucible in air to 500°C for at least 24 hours to ensure it is inert and free of contaminants.[3]
-
Sample Size: Place approximately 100 mg of the pre-dried sample into the crucible.[3]
3. TGA Measurement:
-
Atmosphere: Conduct the analysis in an air atmosphere.[3]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 20°C) to 1000°C.[3]
-
Heating Rates: Employ various linear heating rates to study the kinetic effects, for example: 2/3 °C/min, 4/3 °C/min, and 4 °C/min.[3]
-
Data Collection: Continuously record the sample weight as a function of temperature.
4. Post-Analysis Characterization:
-
To identify the solid decomposition product, the reaction can be stopped at a temperature where decomposition is complete (e.g., >620°C).
-
The furnace is removed to quench the sample.[3]
-
The composition of the residue is then checked by standard analytical methods, such as X-ray Diffraction (XRD), to confirm the presence of sodium sulfate.[3]
Visualizations: Pathways and Workflows
Reaction Pathway Diagram
The following diagram illustrates the two-step process, starting from the common precursor sodium bisulfate, to the final decomposition products.
Caption: Reaction pathway from sodium bisulfate to sodium sulfate.
Experimental Workflow Diagram
This diagram outlines the logical flow of the experimental protocol for analyzing the thermal decomposition using TGA.
Caption: Experimental workflow for TGA of this compound.
Conclusion
References
Unveiling the Crystalline Nature of Sodium Pyrosulfate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the core physical properties of sodium pyrosulfate (Na₂S₂O₇) crystals, catering to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of its thermal decomposition pathway.
Core Physical Properties of this compound
This compound, also known as disodium (B8443419) disulfate, is an inorganic compound that presents as a white, crystalline solid.[1][2] It is a colorless and translucent material.[2][3][4][5][6] The compound is known to be highly deliquescent, readily absorbing moisture from the atmosphere, which can cause it to decompose and release smoke in humid air.[2][6]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound crystals compiled from various sources.
| Property | Value | Units |
| Molar Mass | 222.12[1][2] | g/mol |
| Appearance | White crystalline solid[1][2] | - |
| Density | 2.658[1][2][3] - 2.67[7] | g/cm³ |
| Melting Point | 396[7] - 400.9[1][2][3][4][5] | °C |
| Boiling Point | Decomposes at 460[1][2][3][4] | °C |
| Solubility in Water | Hydrolyzes[1][2][3] | - |
| Solubility in other solvents | Insoluble in ethanol | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physical properties of this compound. The following protocols are based on standard laboratory practices.
Determination of Melting Point
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range should be narrow.
-
Determination of Density
Methodology: Gas Pycnometry
-
Principle: This technique measures the volume of the solid material by displacing an inert gas (e.g., helium) in a calibrated chamber.
-
Apparatus: A gas pycnometer.
-
Procedure:
-
A precisely weighed sample of this compound crystals is placed in the sample chamber.
-
The chamber is sealed and purged with the analysis gas to remove any adsorbed moisture or air.
-
The gas is then expanded from a reference chamber into the sample chamber, and the resulting pressure change is used to calculate the volume of the solid.
-
The density is calculated by dividing the mass of the sample by its measured volume.
-
Investigation of Hygroscopic Properties
Methodology: Gravimetric Analysis in a Controlled Humidity Environment
-
Sample Preparation: A pre-weighed, anhydrous sample of this compound is placed in a weighing dish.
-
Apparatus: A desiccator containing a saturated salt solution to maintain a specific relative humidity, and an analytical balance.
-
Procedure:
-
The weighing dish with the sample is placed in the desiccator.
-
The sample is periodically removed and weighed at set time intervals.
-
The increase in mass over time indicates the amount of water absorbed from the atmosphere. The experiment can be repeated at different relative humidities to create a moisture sorption isotherm.
-
Thermal Decomposition Analysis
Methodology: Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample of this compound is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the mass of the sample as the temperature increases. A sharp decrease in mass indicates decomposition. The temperature at which this occurs is the decomposition temperature. The decomposition of this compound begins above 460 °C, yielding sodium sulfate (B86663) and sulfur trioxide.[1]
-
Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is a critical chemical property. The following diagram illustrates this process.
This guide provides foundational data and methodologies for the characterization of this compound crystals. Accurate and consistent measurement of these physical properties is essential for its application in research and development.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chemister.ru]
- 5. biolaboratorium.com [biolaboratorium.com]
- 6. This compound CAS 13870-29-6 - Chemical Supplier Unilong [unilongindustry.com]
- 7. 13870-29-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Solubility and Hydrolysis of Sodium Pyrosulfate in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyrosulfate (Na₂S₂O₇), also known as sodium disulfate, is an inorganic compound that finds application in various chemical processes, including as a precursor in the synthesis of other chemicals and as a fluxing agent in analytical chemistry.[1][2][3] Its interaction with water is of primary importance for its practical use and involves two key phenomena: solubility and hydrolysis. This technical guide provides a comprehensive overview of the current understanding of the solubility and hydrolysis of this compound in water, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles.
Solubility of this compound in Water
Instead, the "solubility" of this compound is practically governed by the solubility of its hydrolysis product, sodium bisulfate (NaHSO₄).[2][5] The hydrolysis reaction is as follows:
Na₂S₂O₇(s) + H₂O(l) → 2NaHSO₄(aq)[2]
Upon dissolution, this compound reacts with water to form two equivalents of sodium bisulfate. Consequently, the maximum concentration of this compound that can be "dissolved" is determined by the solubility limit of sodium bisulfate under the given conditions.
Solubility of the Hydrolysis Product: Sodium Bisulfate
Sodium bisulfate is highly soluble in water. The solubility of its anhydrous and monohydrate forms increases with temperature.
| Temperature (°C) | Solubility of Sodium Bisulfate ( g/100 mL) |
| 0 | 50 (as NaHSO₄)[6] |
| 25 | 28.5 (as NaHSO₄)[7] |
| 100 | 100 (as NaHSO₄)[6] |
Note: The table presents the solubility of sodium bisulfate, the product of this compound hydrolysis.
Hydrolysis of this compound
The hydrolysis of this compound is a rapid and complete reaction, yielding sodium bisulfate.[3][4] This reaction is a key characteristic of the compound when in an aqueous environment.
Mechanism and Kinetics
The hydrolysis of the pyrosulfate anion (S₂O₇²⁻) is initiated by the nucleophilic attack of a water molecule on one of the sulfur atoms. This leads to the cleavage of the S-O-S bridge.
The process can be visualized as a signaling pathway where the presence of water triggers the conversion of this compound.
Caption: Hydrolysis of this compound in Water.
Thermodynamics
The hydrolysis of this compound is an exothermic process, indicated by a rapid rise in temperature when the salt is dissolved in water.[4] This is preceded by an initial cooling effect due to the endothermic dissolution of the salt itself.[4] The overall enthalpy change for the dissolution and hydrolysis process is negative, driving the reaction forward.
Experimental Protocols
Due to the reactive nature of this compound, specific experimental protocols for determining its solubility and hydrolysis are not standard. However, established methods for inorganic salts and rapid reactions can be adapted.
Protocol for Determining the Apparent Solubility (as Sodium Bisulfate)
This protocol is adapted from general methods for determining the solubility of inorganic salts.
Objective: To determine the apparent solubility of this compound in water at a given temperature by measuring the concentration of the resulting sodium bisulfate solution.
Materials:
-
This compound (anhydrous)
-
Distilled or deionized water
-
Constant temperature water bath
-
Stirring hot plate and magnetic stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Appropriate analytical instrumentation for sulfate (B86663) or sodium ion determination (e.g., ion chromatography, ICP-OES).
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of distilled water in a sealed container. b. Place the container in a constant temperature water bath and stir the solution vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: a. Allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the temperature of the experiment to avoid precipitation. c. Immediately filter the sample using a syringe filter to remove any suspended particles.
-
Analysis: a. Dilute the filtered sample to a known volume. b. Analyze the concentration of sulfate (SO₄²⁻) or sodium (Na⁺) ions in the diluted solution using a calibrated analytical instrument.
-
Calculation: a. From the determined ion concentration, calculate the concentration of sodium bisulfate in the saturated solution. b. Express the apparent solubility as grams of this compound per 100 g of water, based on the stoichiometry of the hydrolysis reaction.
Protocol for Monitoring the Hydrolysis of this compound
This protocol is adapted from methods for studying rapid chemical reactions.
Objective: To monitor the rate of hydrolysis of this compound in water.
Materials:
-
This compound (anhydrous)
-
Distilled or deionized water
-
Stopped-flow spectrophotometer or a rapid mixing device coupled with a suitable detector (e.g., conductivity probe, pH meter).
-
Data acquisition system.
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of this compound in a non-aqueous solvent in which it is stable, if possible, or use a freshly prepared aqueous solution of known concentration. b. Prepare a separate solution of distilled water.
-
Rapid Mixing and Monitoring: a. Load the this compound solution and water into the separate syringes of a stopped-flow apparatus. b. Rapidly mix the two solutions and monitor the change in a suitable physical property over time. This could be:
- Conductivity: The hydrolysis produces ions, leading to an increase in conductivity.
- pH: The formation of sodium bisulfate, an acidic salt, will cause a decrease in pH.[2]
- Temperature: The exothermic reaction will cause a temperature increase.
-
Data Analysis: a. Plot the change in the measured property as a function of time. b. From the kinetic trace, determine the initial rate of reaction and the reaction half-life. c. By varying the initial concentrations of this compound, the reaction order can be determined.
Caption: Experimental Workflow for Monitoring Hydrolysis.
Conclusion
The interaction of this compound with water is characterized by a high apparent solubility that is dictated by the solubility of its hydrolysis product, sodium bisulfate. The hydrolysis reaction is rapid and complete, forming two equivalents of sodium bisulfate. While direct quantitative data on the solubility and hydrolysis kinetics of this compound is scarce, a thorough understanding can be achieved by studying the properties of sodium bisulfate and by adapting established experimental protocols for reactive inorganic salts. For professionals in research and drug development, it is crucial to recognize that aqueous solutions of this compound are, in effect, solutions of sodium bisulfate, and to consider the implications of the acidic nature of these solutions.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. kimyaborsasi.com.tr [kimyaborsasi.com.tr]
- 7. Sodium bisulfate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]
In-Depth Technical Guide to Safety Precautions for Handling Sodium Pyrosulfate in the Lab
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for the handling of sodium pyrosulfate (Na₂S₂O₇) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Chemical Identification and Physical Properties
This compound, also known as disodium (B8443419) disulfate, is an inorganic salt that is solid at room temperature. It is important to distinguish it from similar-sounding but chemically different compounds like sodium bisulfate, sodium pyrosulfite, or sodium persulfate.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Na₂S₂O₇ | |
| Molar Mass | 222.12 g/mol | |
| Appearance | White, crystalline, or translucent solid | |
| Density | 2.658 g/cm³ | |
| Melting Point | 400.9 °C (753.6 °F; 674.0 K) | |
| Boiling Point | Decomposes at 460 °C (860 °F; 733 K) | |
| Solubility in Water | Hydrolyzes |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Its primary hazards are related to its corrosive nature upon contact with moisture.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Note: Some sources may list this compound as "Not classified". However, based on more detailed safety data sheets, the above classifications are more precautionary and should be adopted in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent contact and exposure.
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Sodium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of sodium pyrosulfate (Na₂S₂O₇). It details the thermal decomposition behavior of this inorganic compound, outlines experimental protocols, and presents quantitative data for researchers and professionals in various scientific fields.
Introduction to this compound and its Thermal Stability
This compound, also known as disodium (B8443419) disulfate, is an inorganic salt with the chemical formula Na₂S₂O₇. It is a colorless, crystalline solid that is soluble in water. Thermogravimetric analysis is a crucial technique for understanding the thermal stability and decomposition kinetics of such compounds. When subjected to increasing temperatures, this compound undergoes a well-defined thermal decomposition.
The primary decomposition reaction for this compound is the evolution of sulfur trioxide (SO₃) gas, resulting in the formation of sodium sulfate (B86663) (Na₂SO₄) as a solid residue. This decomposition typically occurs at temperatures above 460 °C. The reaction is as follows:
Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)
Understanding the precise temperature range and the influence of experimental parameters on this decomposition is critical for applications where this compound may be subjected to elevated temperatures.
Quantitative Data from Thermogravimetric Analysis
The thermal decomposition of this compound has been investigated using TGA, revealing a dependency of the decomposition temperature range on the heating rate. The following table summarizes the observed decomposition ranges at different heating rates.
| Heating Rate (°C/min) | Decomposition Temperature Range (°C) |
| 2/3 | 380 - 680 |
| 4/3 | 400 - 700 |
| 4 | 430 - 750 |
Note: The TGA curves for the decomposition of this compound to sodium sulfate have been reported to show some irreproducibility.
The theoretical mass loss for the complete decomposition of this compound to sodium sulfate can be calculated based on the molar masses of the compounds.
-
Molar mass of Na₂S₂O₇ = 222.12 g/mol
-
Molar mass of SO₃ = 80.06 g/mol
Theoretical mass loss (%) = (Molar mass of SO₃ / Molar mass of Na₂S₂O₇) x 100 = (80.06 / 222.12) x 100 ≈ 36.04%
Experimental Protocol for TGA of this compound
A detailed experimental protocol for conducting a thermogravimetric analysis of this compound is crucial for obtaining reliable and reproducible data. The following methodology is based on established research.
3.1. Instrumentation and Sample Preparation
-
Instrument: A calibrated thermogravimetric analyzer, such as a Stanton TR-01 thermobalance, is suitable for this analysis.
-
Sample Preparation:
-
Use analytical grade this compound.
-
The sample should be in a powdered form.
-
Dry the sample by heating at 56°C for approximately 72 hours to remove any adsorbed moisture.
-
-
Sample Size: A sample mass of approximately 100 mg is recommended.
-
Crucible: Use glazed alumina (B75360) crucibles that have been pre-heated in air to 500°C for a day to ensure they are inert and free of contaminants.
3.2. TGA Measurement Parameters
-
Atmosphere: The analysis should be carried out in a controlled atmosphere, typically air.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 20°C.
-
Heat the sample to a final temperature of 1000°C.
-
-
Heating Rates: A range of heating rates should be investigated to understand the kinetics of the decomposition. Recommended heating rates are 2/3 °C/min, 4/3 °C/min, and 4 °C/min.
-
Buoyancy Corrections: For precise measurements, buoyancy corrections may be applied, although in some studies they have been omitted.
3.3. Data Analysis
-
Record the mass loss as a function of temperature.
-
Determine the onset and end temperatures of the decomposition step.
-
Calculate the percentage mass loss and compare it with the theoretical value.
Visualizing the Process
4.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the thermogravimetric analysis of this compound.
4.2. Thermal Decomposition Pathway
The signaling pathway, in the context of thermal decomposition, is the reaction pathway. The following diagram illustrates the single-step decomposition of this compound.
Conclusion
This technical guide has provided a detailed overview of the thermogravimetric analysis of this compound. The key decomposition reaction, quantitative data on decomposition temperatures at various heating rates, and a comprehensive experimental protocol have been presented. The provided diagrams visually summarize the experimental workflow and the chemical transformation involved. This information is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to conduct accurate thermal analyses and better understand the material's behavior at elevated temperatures.
An In-depth Technical Guide to Anhydrous Sodium Pyrosulfate: Molar Mass and Density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of anhydrous sodium pyrosulfate (Na₂S₂O₇), with a specific focus on its molar mass and density. Detailed experimental protocols for its synthesis and density determination are provided, along with a visualization of its application in analytical sample preparation.
Core Properties of Anhydrous this compound
Anhydrous this compound is an inorganic compound that appears as colorless, translucent white crystals or a white crystalline solid.[1][2] It is a salt that is soluble in water, where it hydrolyzes to form sodium bisulfate (NaHSO₄), resulting in an acidic solution.[1][3]
Quantitative Data Summary
The key quantitative properties of anhydrous this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molar Mass | 222.11 g/mol | |
| 222.12 g/mol | [2] | |
| 222.1053 g/mol | ||
| Density | 2.66 g/cm³ (at 20°C) | [1] |
| 2.67 g/cm³ | [3][4] | |
| 2.658 g/cm³ | ||
| Melting Point | 400.9 °C | [1] |
| 396 °C | [3][4] | |
| Decomposition Temperature | 460 °C | [1] |
| Molecular Formula | Na₂S₂O₇ | [1][3][5][4] |
Experimental Protocols
Synthesis of Anhydrous this compound
Anhydrous this compound can be synthesized in the laboratory via the thermal decomposition of sodium bisulfate (NaHSO₄).
Principle: Upon heating, sodium bisulfate loses a molecule of water to form this compound.
2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)
Materials:
-
Sodium bisulfate (NaHSO₄)
-
Heat-resistant vessel (e.g., porcelain crucible, baking pan)[6]
-
Furnace or a high-temperature heat source (e.g., toaster oven)[6]
-
Hammer or mortar and pestle[6]
-
Airtight storage container[6]
Procedure:
-
Place a known quantity of sodium bisulfate into the heat-resistant vessel.
-
Heat the sodium bisulfate to a temperature above its melting point (~315 °C) but below the decomposition temperature of this compound (460 °C). A practical temperature range is between 320 °C and 400 °C.[2][3][6]
-
Initially, the sodium bisulfate will melt and bubbles of water vapor will be released.[6]
-
Continue heating until the evolution of water vapor ceases and the molten salt solidifies into a hard, white, glassy substance. This indicates the completion of the reaction, as the melting point of this compound is higher than that of sodium bisulfate.[6]
-
Allow the vessel to cool to room temperature.
-
The resulting solid mass of this compound can be broken up using a hammer or ground into a fine powder using a mortar and pestle.[6]
-
Store the anhydrous this compound in a tightly sealed, airtight container to prevent it from absorbing moisture from the atmosphere and converting back to sodium bisulfate.[6]
Density Determination by the Pycnometer Method
The density of anhydrous this compound, being a solid, can be accurately determined using a pycnometer. This method relies on measuring the mass of a known volume of the solid.
Principle: The volume of the solid is determined by the displacement of a liquid of known density in which the solid is insoluble. However, as this compound reacts with water, a non-aqueous, inert liquid of known density in which this compound is insoluble should be used.
Materials:
-
Pycnometer (specific gravity bottle) with a capillary stopper[4]
-
Analytical balance (accurate to ± 0.0001 g)[7]
-
Anhydrous this compound powder
-
Inert liquid of known density (e.g., toluene (B28343) or kerosene)
-
Thermometer
-
Drying oven
-
Desiccator
Procedure:
-
Clean the pycnometer and its stopper thoroughly and dry it completely in a drying oven.
-
Allow the pycnometer to cool to room temperature in a desiccator.
-
Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).
-
Add a sample of the anhydrous this compound powder to the pycnometer and weigh it again (m₂). The mass of the this compound is (m₂ - m₁).
-
Fill the pycnometer containing the solid with the inert liquid, ensuring no air bubbles are trapped.
-
Insert the stopper carefully, allowing the excess liquid to escape through the capillary.
-
Wipe the outside of the pycnometer dry and weigh it (m₃).
-
Empty and clean the pycnometer. Then, fill it completely with the inert liquid, insert the stopper, dry the exterior, and weigh it (m₄).
-
Measure the temperature of the inert liquid.
Calculations:
-
Mass of the solid (m_solid) = m₂ - m₁
-
Mass of the inert liquid in the pycnometer when filled with the solid (m_liquid_with_solid) = m₃ - m₂
-
Mass of the inert liquid that fills the pycnometer completely (m_liquid_total) = m₄ - m₁
-
Volume of the inert liquid in the pycnometer when filled with the solid (V_liquid_with_solid) = m_liquid_with_solid / ρ_liquid (where ρ_liquid is the known density of the inert liquid at the measured temperature)
-
Volume of the solid (V_solid) = (m_liquid_total - m_liquid_with_solid) / ρ_liquid
-
Density of the solid (ρ_solid) = m_solid / V_solid
Mandatory Visualization
Application in Analytical Chemistry: Sample Dissolution Workflow
This compound is utilized in analytical chemistry as a flux for the dissolution of refractory materials, such as certain metal oxides and minerals, that are insoluble in acids alone.[1] The fusion process converts the sample into a soluble form, allowing for subsequent quantitative analysis.
Caption: Workflow for sample dissolution using this compound fusion.
References
In-Depth Technical Guide: The Reaction of Sodium Pyrosulfate with Metal Oxides at High Temperatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyrosulfate (Na₂S₂O₇), an inorganic compound, serves as a potent acidic fluxing agent in high-temperature reactions, particularly for the decomposition and solubilization of a wide array of refractory metal oxides. Its utility is prominent in analytical chemistry for sample preparation prior to elemental analysis and in extractive metallurgy for the extraction of metals from their ores. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and reaction mechanisms associated with the high-temperature reactions of this compound with various metal oxides.
This compound is formed by the dehydration of sodium bisulfate at temperatures above 280°C.[1] Upon further heating, it melts around 400.9°C and begins to decompose at approximately 460°C, releasing sulfur trioxide (SO₃) and forming sodium sulfate (B86663) (Na₂SO₄).[1] It is this release of highly reactive SO₃ at elevated temperatures that makes this compound an effective agent for converting insoluble metal oxides into water- or acid-soluble metal sulfates.
Core Principles of Reaction
The fundamental principle behind the reaction of this compound with metal oxides is a high-temperature acid-base reaction, where molten this compound acts as a source of sulfur trioxide, a strong Lewis acid. This process, often referred to as sulfation or sulfating roasting, transforms the metal oxide into a metal sulfate.[2]
The overall reaction can be generalized as:
MeO (s) + Na₂S₂O₇ (l) → MeSO₄ (s/l) + Na₂SO₄ (l)
Where 'Me' represents a metal. In reality, the reaction is more complex and proceeds through the in-situ decomposition of this compound:
1. Decomposition of this compound: Na₂S₂O₇ (l) ⇌ Na₂SO₄ (l) + SO₃ (g)[1]
2. Reaction of Metal Oxide with Sulfur Trioxide: MeO (s) + SO₃ (g) → MeSO₄ (s/l)
The effectiveness of the fusion process is dependent on several factors including the temperature, the ratio of this compound to the metal oxide, the reaction time, and the intrinsic reactivity of the metal oxide.
General Experimental Protocol for this compound Fusion
The following provides a generalized procedure for the fusion of a metal oxide sample with this compound. Specific parameters will vary depending on the metal oxide being analyzed and are detailed in the subsequent sections.
Materials and Equipment:
-
This compound (Na₂S₂O₇), analytical grade
-
Finely powdered metal oxide sample
-
Porcelain or platinum crucible and lid
-
Muffle furnace or Bunsen burner with a tripod and clay triangle
-
Hot plate
-
Beakers
-
Dilute acid (e.g., HCl or H₂SO₄)
-
Stirring rods
Procedure:
-
Sample and Flux Preparation: Weigh an appropriate amount of the finely powdered metal oxide sample and this compound into a crucible. The typical sample-to-flux ratio ranges from 1:5 to 1:20 by weight, depending on the refractoriness of the oxide.
-
Fusion:
-
Place the crucible in a muffle furnace or heat gently with a Bunsen burner.
-
Gradually increase the temperature to the desired fusion temperature (typically between 400°C and 800°C).
-
Maintain the temperature for a specified duration (ranging from 15 minutes to several hours) until a clear, quiescent melt is obtained. Swirling the crucible intermittently can aid in the dissolution.
-
-
Cooling and Dissolution:
-
Remove the crucible from the heat source and allow it to cool. The melt will solidify into a glassy mass.
-
Place the cooled crucible and its contents into a beaker containing a suitable solvent, usually dilute acid or hot water.
-
Gently heat the beaker on a hot plate and stir until the fused mass has completely dissolved.
-
-
Analysis: The resulting solution can then be diluted to a known volume and analyzed for its metal content using techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).
Logical Workflow for this compound Fusion:
References
Methodological & Application
Application Notes and Protocols: Sodium Pyrosulfate as a Flux for Sample Fusion
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry and materials science, the complete dissolution of a sample is a critical first step for many analytical techniques, including X-ray fluorescence (XRF), inductively coupled plasma (ICP) spectroscopy, and atomic absorption (AA) spectroscopy. For materials that are resistant to acid digestion, fusion with a chemical flux is a powerful alternative. Sodium pyrosulfate (Na₂S₂O₇) is an acidic flux widely used for the decomposition of metal oxides, minerals, and other refractory materials.[1][2][3][4]
Fusion involves heating a sample with a flux at a high temperature until the sample completely dissolves in the molten flux.[5][6] Upon cooling, the solidified mixture, often a glass-like bead, can be dissolved in a dilute acid for analysis. This compound is particularly effective for samples with a basic matrix.[7] Its utility stems from its decomposition at high temperatures to release sulfur trioxide (SO₃), a potent acidic agent that facilitates the dissolution of various inorganic compounds.[1][2][8]
This document provides a comprehensive overview of the properties of this compound, its mechanism of action as a flux, detailed experimental protocols for its use, and essential safety considerations.
Properties of this compound
This compound, also known as disodium (B8443419) disulfate, is a white, crystalline, hygroscopic solid.[2] Its key physical and chemical properties are summarized below.
| Property | Value | References |
| Chemical Formula | Na₂S₂O₇ | [1][2][8] |
| Molar Mass | 222.12 g/mol | [2][8] |
| Appearance | White crystalline solid | [2][8] |
| Density | ~2.66 g/cm³ | [1][2][8] |
| Melting Point | ~401 °C (754 °F) | [1][2][8] |
| Boiling Point | Decomposes at >460 °C (860 °F) | [1][2][8] |
| Solubility in Water | Hydrolyzes to sodium bisulfate (NaHSO₄) | [1][8] |
Mechanism of Action
The effectiveness of this compound as a flux is due to its thermal decomposition. When heated above its melting point to approximately 460 °C, it decomposes into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃).[1][2][8]
Decomposition Reaction: Na₂S₂O₇(l) → Na₂SO₄(s) + SO₃(g)
The liberated sulfur trioxide gas is a strong Lewis acid and a powerful oxidizing agent that readily attacks and dissolves metal oxides (MeO) to form soluble metal sulfates.[2][9]
Fluxing Reaction: MeO(s) + SO₃(g) → MeSO₄(s, l)
This process converts insoluble, refractory materials into a homogeneous, acid-soluble mass. The flux itself is essentially a molten acid that can be used at temperatures approaching 800 °C, providing a highly reactive environment for sample dissolution.[9]
Caption: Mechanism of this compound fusion.
Applications in Research and Development
This compound is a versatile flux used to prepare a wide range of samples for elemental analysis.
-
Analytical Chemistry: Used to ensure the complete dissolution of samples before quantitative analysis.[1][2]
-
Ore and Mineral Processing: Acts as an acidic melting agent to break down refractory ores for the extraction and analysis of valuable metals.[4][10][11]
-
Materials Science: Facilitates the analysis of ceramics, pigments, and other inorganic materials that resist conventional acid digestion.[12]
-
Drug Development: While less common, it can be used in the analysis of inorganic impurities or catalysts within drug formulations, provided the active pharmaceutical ingredient (API) is robust enough or is not the target of the analysis.
It is a powerful method for dissolving non-siliceous refractory compounds.[9] However, it is generally ineffective for dissolving silica-based materials, for which an alkaline flux like lithium borate (B1201080) is preferred.[7][9]
Experimental Protocols
The following is a general protocol for sample fusion using this compound. Parameters such as sample-to-flux ratio and fusion time should be optimized for each specific sample type.
5.1 Materials and Reagents
-
This compound (Na₂S₂O₇), anhydrous, analytical grade
-
Sample (finely powdered, <100 mesh)
-
Crucible (platinum or porcelain, depending on sample and temperature)
-
Muffle furnace or blast burner
-
Beaker
-
Dilute acid for dissolution (e.g., 10% HCl or HNO₃)
-
Hot plate
-
Personal Protective Equipment (PPE): Safety glasses, face shield, thermal gloves, lab coat.
5.2 General Fusion Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. alsglobal.com [alsglobal.com]
- 6. iamdrijfhout.com [iamdrijfhout.com]
- 7. Choosing a Flux for XRF Sample Preparation [xrfscientific.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. resl.id.energy.gov [resl.id.energy.gov]
- 10. chembk.com [chembk.com]
- 11. nbinno.com [nbinno.com]
- 12. biolaboratorium.com [biolaboratorium.com]
Application Notes and Protocols for Sodium Pyrosulfate Fusion in the Dissolution of Refractory Minerals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of sodium pyrosulfate (Na₂S₂O₇) fusion as a method for dissolving refractory minerals. This technique is particularly valuable in analytical chemistry when complete dissolution of a sample is required for accurate quantitative analysis.[1]
Introduction to this compound Fusion
This compound fusion is a powerful technique for the decomposition of various refractory materials, particularly non-siliceous minerals and metal oxides.[2] The process involves heating a finely ground sample with a significant excess of this compound, which acts as a molten acidic flux. At elevated temperatures, the this compound decomposes, releasing sulfur trioxide (SO₃), a potent acidic agent that attacks and breaks down the mineral matrix.[1][3]
The key advantages of this compound fusion include:
-
Effectiveness for Oxides: It is highly effective in dissolving a wide range of metal oxides that are resistant to conventional acid digestion.
-
Formation of Soluble Salts: The fusion process converts the metallic components of the mineral into soluble sulfate (B86663) salts.
-
Cleanliness: Compared to other fusion agents like sodium peroxide, this compound is considered a cleaner flux, introducing fewer contaminants.
This compound is typically prepared by heating sodium bisulfate (NaHSO₄) at temperatures between 280 °C and 400 °C, which causes the dehydration of the bisulfate to form pyrosulfate and water.[1][3][4] Upon further heating to temperatures above 460 °C, this compound decomposes into sodium sulfate (Na₂SO₄) and sulfur trioxide (SO₃).[1][3]
General Principles and Considerations
Successful dissolution using this compound fusion depends on several key factors:
-
Sample Preparation: The mineral sample must be finely ground to a powder (typically <100 μm) to maximize the surface area available for reaction with the flux.
-
Flux-to-Sample Ratio: A significant excess of the flux is crucial to ensure complete decomposition of the sample. The optimal ratio varies depending on the mineral being analyzed.
-
Fusion Temperature and Duration: The temperature must be high enough to maintain the flux in a molten state and facilitate the decomposition reaction, but not so high as to cause excessive volatilization of the flux. The duration of the fusion needs to be sufficient for the complete breakdown of the sample matrix.
-
Crucible Material: Platinum or porcelain crucibles are generally recommended for this compound fusions due to their resistance to the corrosive molten flux.
Experimental Protocols
The following are generalized protocols for the this compound fusion of common refractory minerals. It is important to note that these are starting points, and optimization of parameters such as flux-to-sample ratio, temperature, and time may be necessary for specific samples.
General Protocol for Refractory Oxides (e.g., Al₂O₃, TiO₂, Cr₂O₃)
This protocol provides a general framework for the dissolution of various refractory metal oxides.
Materials and Equipment:
-
Finely ground refractory oxide sample
-
This compound (Na₂S₂O₇)
-
Platinum or porcelain crucible
-
Muffle furnace
-
Hot plate
-
Beakers
-
Dilute sulfuric acid (e.g., 10% v/v)
Procedure:
-
Weighing: Accurately weigh the finely ground refractory oxide sample and this compound into a clean, dry platinum or porcelain crucible. A typical starting flux-to-sample ratio is 10:1 to 15:1 by weight.
-
Mixing: Thoroughly mix the sample and flux within the crucible using a glass rod or by gentle swirling.
-
Fusion:
-
Place the crucible in a muffle furnace.
-
Gradually increase the temperature to between 450 °C and 550 °C.
-
Maintain this temperature for 30 to 60 minutes, or until a clear, quiescent melt is obtained. Occasional gentle swirling of the crucible (using tongs) can aid in the dissolution.
-
-
Cooling: Remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should be a glassy solid.
-
Dissolution:
-
Place the crucible in a beaker containing a measured volume of warm dilute sulfuric acid.
-
Gently heat the beaker on a hot plate to facilitate the dissolution of the fused cake. Do not boil.
-
Once the melt has completely dissolved, remove the crucible and rinse it with deionized water, collecting the rinsings in the beaker.
-
-
Analysis: The resulting solution is now ready for quantitative analysis by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
Protocol for the Dissolution of Chromite Ore
While sodium peroxide fusion is more commonly cited for chromite, this compound can also be employed.
Procedure:
-
Follow the general protocol for refractory oxides, using a flux-to-sample ratio of at least 15:1.
-
The fusion temperature may need to be slightly higher, in the range of 500-600°C, and the fusion time may need to be extended to ensure complete decomposition of the complex spinel structure of chromite.
-
After dissolution of the fused cake in dilute sulfuric acid, the solution will contain chromium as Cr(III).
Protocol for the Dissolution of Niobium and Tantalum Ores (e.g., Columbite, Tantalite)
This compound fusion is a recognized method for the initial attack of niobium and tantalum ores.[2]
Procedure:
-
Use a high flux-to-sample ratio, typically in the range of 15:1 to 20:1.
-
Perform the fusion at a temperature of approximately 650-750°C.
-
The dissolution of the fused cake is often carried out in a solution of dilute hydrofluoric acid or a mixture of sulfuric and hydrofluoric acids to keep the niobium and tantalum species in solution.
Data Presentation: Fusion Parameters
The following table summarizes typical starting parameters for the this compound fusion of various refractory minerals. These are general guidelines and may require optimization.
| Mineral/Oxide | Typical Flux-to-Sample Ratio (w/w) | Typical Fusion Temperature (°C) | Typical Fusion Time (minutes) |
| Alumina (Al₂O₃) | 10:1 - 15:1 | 450 - 550 | 30 - 60 |
| Rutile/Anatase (TiO₂) | 10:1 - 15:1 | 450 - 550 | 30 - 60 |
| Chromite (FeCr₂O₄) | 15:1 - 20:1 | 500 - 600 | 45 - 75 |
| Ilmenite (FeTiO₃) | 15:1 - 20:1 | 500 - 600 | 45 - 75 |
| Zircon (ZrSiO₄) | 15:1 - 20:1 | 600 - 700 | 60 - 90 |
| Niobium/Tantalum Ores | 15:1 - 20:1 | 650 - 750 | 60 - 90 |
Interferences and Mitigation
-
Incomplete Fusion: This is the most common issue and can be caused by insufficient flux, inadequate mixing, too low a temperature, or insufficient time. Ensure the sample is finely ground and use a sufficient excess of flux.
-
Precipitation upon Dissolution: Some metal sulfates may have limited solubility in dilute acid, especially at lower temperatures. Using warm acid and ensuring a sufficiently dilute final solution can help prevent precipitation.
-
Matrix Effects in Analysis: The high salt content of the final solution from the dissolved flux can cause matrix effects in analytical techniques like ICP-OES. This can be addressed by matrix-matching the calibration standards or by using the method of standard additions.
Visualization of the Process
Experimental Workflow
The following diagram illustrates the general workflow for the this compound fusion of a refractory mineral.
Caption: General workflow for this compound fusion.
Logical Relationship of the Fusion Reaction
The diagram below illustrates the key chemical transformations occurring during the fusion of a generic metal oxide (MeO) with this compound.
References
Application Notes and Protocols for Sample Preparation with Sodium Pyrosulfate for XRF Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-ray Fluorescence (XRF) spectrometry is a powerful and widely used analytical technique for elemental analysis of a broad range of materials. The accuracy of XRF analysis is critically dependent on the quality and homogeneity of the sample presented to the spectrometer. For solid samples, particularly those with complex matrices such as minerals, ores, slags, and pharmaceutical ingredients, sample preparation by fusion is often the method of choice to eliminate particle size and mineralogical effects.[1][2]
While borate (B1201080) fluxes (e.g., lithium tetraborate, lithium metaborate) are commonly employed, pyrosulfate fusion offers a viable and sometimes advantageous alternative.[3] This application note provides a detailed protocol for sample preparation using sodium pyrosulfate (Na₂S₂O₇) as a flux for XRF analysis. This compound is a strong acidic flux, making it particularly effective for the dissolution of basic oxides and other refractory materials.
Principle of Pyrosulfate Fusion
Fusion with this compound involves heating a mixture of the sample and the flux at a high temperature. The molten flux dissolves the sample, creating a homogeneous molten glass. This melt is then cast into a mold to form a flat, solid glass disc (bead) that is ideal for XRF analysis. The key advantages of this method include:
-
Elimination of Matrix Effects: The sample is dissolved and diluted in the flux, minimizing variations in the physical and chemical properties of the sample matrix.[4]
-
Improved Accuracy and Precision: Homogeneous glass beads lead to more reproducible and accurate analytical results.[3]
-
Analysis of Difficult Samples: Pyrosulfate fusion is effective for dissolving a variety of materials that are resistant to acid digestion.[3]
Apparatus and Reagents
-
XRF Spectrometer: Wavelength dispersive (WDXRF) or Energy dispersive (EDXRF)
-
Fusion Machine: Automated or manual, capable of reaching temperatures up to 1000°C.
-
Crucibles and Molds: Platinum-gold (95%-5%) alloy is recommended for its durability and non-wetting properties.
-
Analytical Balance: Capable of weighing to ±0.1 mg.
-
Muffle Furnace: For sample pre-treatment (ashing or loss on ignition).
-
Grinding/Pulverizing Equipment: For reducing the particle size of the sample.
-
This compound (Na₂S₂O₇): High purity grade (e.g., 99.9%).
-
Non-wetting agents (optional): Lithium bromide (LiBr) or lithium iodide (LiI) solution to aid in the release of the bead from the mold.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical requirements.
Sample Pre-treatment
-
Drying: Dry the sample in an oven at 105-110°C to a constant weight to remove any moisture.
-
Grinding: Pulverize the dried sample to a fine powder (typically < 75 µm) to ensure efficient dissolution in the flux.[2]
-
Loss on Ignition (LOI) (Optional): For samples containing volatile components or carbonates, determine the LOI by heating a known weight of the sample in a muffle furnace at a specified temperature (e.g., 950-1050°C) to a constant weight.
Fusion Procedure
-
Weighing: Accurately weigh the powdered sample and the this compound flux. A common sample-to-flux ratio ranges from 1:10 to 1:25.[3] For example, weigh 0.5 g of the sample and 5.0 g of this compound.
-
Mixing: Transfer the weighed sample and flux into a platinum-gold crucible and mix thoroughly.
-
Fusion: Place the crucible in the fusion machine. The fusion temperature for this compound is typically in the range of 500°C to 1000°C.[3] A typical program might involve:
-
A pre-heating step at a lower temperature to gently oxidize any reducing components.
-
A ramping step to the final fusion temperature.
-
A holding period at the fusion temperature with agitation to ensure complete dissolution and homogenization of the melt.
-
-
Casting: Once the fusion is complete, pour the molten mixture into a pre-heated platinum-gold mold.
-
Cooling: Allow the mold to cool at a controlled rate to prevent cracking of the glass bead.
-
Bead Release: Once cooled, the glass bead should be easily removable from the mold. If sticking occurs, a non-wetting agent can be added to the flux in subsequent preparations.
XRF Analysis
The resulting glass bead is now ready for analysis by XRF. Ensure the spectrometer is calibrated with appropriate standards prepared using the same fusion method.
Data Presentation
The following table presents typical quantitative data for the reproducibility of pyrosulfate fusion, demonstrated with an automated potassium pyrosulfate system. While the flux is potassium-based, the data illustrates the high precision achievable with the pyrosulfate fusion technique. Similar performance can be expected with this compound, although method validation is recommended.
| Element | Mean Concentration (%) | Standard Deviation | Relative Standard Deviation (%) |
| Cu | 27.38 | 0.11 | 0.42 |
| Pb | 25.89 | 0.14 | 0.53 |
| Fe | 17.22 | 0.08 | 0.46 |
| Zn | 2.02 | 0.01 | 0.46 |
| As | 1.79 | 0.01 | 0.74 |
| Sn | 1.47 | 0.01 | 0.48 |
| Sb | 0.52 | 0.01 | 1.61 |
| Bi | 0.45 | 0.00 | 0.98 |
Data adapted from an application note on automated potassium pyrosulfate fusion for XRF analysis.[3]
Workflow Diagram
The following diagram illustrates the key steps in the sample preparation workflow using this compound fusion for XRF analysis.
Caption: Workflow for XRF sample preparation using this compound fusion.
Conclusion
This compound fusion is a robust and effective method for preparing a wide range of samples for XRF analysis. By eliminating matrix effects and producing homogeneous glass beads, this technique enables accurate and precise elemental determination. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this valuable sample preparation technique in their analytical workflows. Optimization of parameters such as sample-to-flux ratio and fusion temperature may be necessary to achieve the best results for specific sample types.
References
Application Notes and Protocol for Sodium Pyrosulfate Digestion of Geological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elemental analysis of geological materials is fundamental across various scientific disciplines, including geochemistry, mineral exploration, and environmental science. The accurate determination of elemental composition relies on the complete dissolution of the sample matrix, which can be challenging due to the presence of refractory minerals resistant to conventional acid digestion. Fusion with a chemical flux is a powerful technique to decompose such recalcitrant materials. Sodium pyrosulfate (Na₂S₂O₇) serves as an effective acidic flux for the decomposition of a wide range of geological samples, particularly silicate (B1173343) rocks and various oxides.[1]
This application note provides a detailed protocol for the this compound digestion of geological samples, ensuring their complete dissolution prior to quantitative analysis by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Principles of this compound Digestion
This compound is an inorganic salt that melts at approximately 401°C and decomposes at temperatures above 460°C, releasing sulfur trioxide (SO₃) and forming sodium sulfate (B86663) (Na₂SO₄).[1] In the molten state, it acts as a potent acidic flux, capable of dissolving basic and amphoteric oxides and silicates. The high temperature and acidic nature of the molten pyrosulfate break down the crystal lattice of minerals, converting the constituent elements into soluble sulfates.
The overall reaction can be generalized as:
MeO (insoluble) + Na₂S₂O₇ (molten) → MeSO₄ (soluble) + Na₂SO₄
where Me represents a metal cation. The resulting fused mass, or "cake," is readily soluble in dilute acids, providing a clear solution for subsequent elemental analysis.[2]
Materials and Reagents
Equipment
-
Muffle furnace (capable of reaching at least 500°C)
-
Platinum or porcelain crucibles with lids
-
Fume hood
-
Hot plate
-
Volumetric flasks (various sizes)
-
Pipettes
-
Analytical balance
-
Mortar and pestle (agate or mullite)
-
Safety glasses, heat-resistant gloves, and lab coat
Reagents
-
This compound (Na₂S₂O₇), analytical grade
-
Sodium Sulfate (Na₂SO₄), anhydrous, analytical grade (optional, but recommended)
-
Hydrochloric Acid (HCl), concentrated, trace metal grade
-
Deionized water (18.2 MΩ·cm)
Experimental Protocol
Sample Preparation
-
Crush the geological sample to a coarse powder using a jaw crusher.
-
Grind the coarse powder to a fine, homogeneous powder (< 200 mesh) using a mortar and pestle or a mechanical grinder.
-
Dry the powdered sample in an oven at 105°C for at least 2 hours to remove any moisture. Store the dried sample in a desiccator.
Fusion Procedure
-
Accurately weigh approximately 0.2 g of the dried, powdered geological sample into a clean, tared platinum or porcelain crucible.
-
Add 2.0 g of this compound to the crucible. A sample-to-flux ratio of 1:10 is a good starting point. This ratio can be adjusted depending on the sample matrix.
-
For samples rich in aluminum and iron, the addition of 0.5 - 1.0 g of anhydrous sodium sulfate can facilitate a smoother fusion and prevent spattering.[2]
-
Thoroughly mix the sample and flux(es) within the crucible using a platinum or glass rod.
-
Place the crucible with its lid slightly ajar in a cool muffle furnace.
-
Slowly ramp the temperature of the furnace to 450°C. This slow heating prevents spattering of the sample.
-
Maintain the temperature at 450°C for 15-30 minutes, or until the molten mixture is clear and quiescent. The temperature should be carefully controlled to remain above the melting point of this compound but below its decomposition temperature.[1]
-
Occasionally, gently swirl the crucible to ensure complete mixing and reaction.
-
Turn off the muffle furnace and allow the crucible to cool to room temperature inside the furnace or on a heat-resistant surface.
Dissolution of the Fused Cake
-
Once cooled, the fused mass will form a solid cake. This cake can often be dislodged by gently flexing the walls of a platinum crucible.[2]
-
Place the crucible containing the cake into a 250 mL beaker.
-
Add approximately 50 mL of deionized water to the beaker, followed by 10 mL of concentrated hydrochloric acid. The dissolution is typically carried out in dilute hydrochloric acid.[2]
-
Gently heat the beaker on a hot plate at a low temperature (e.g., 60-80°C) to aid in the dissolution of the cake. Do not boil.
-
Once the cake has completely dissolved, remove the crucible from the beaker, rinsing it thoroughly with deionized water and collecting the rinsate in the beaker.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a volumetric flask of appropriate size (e.g., 100 mL or 250 mL) and dilute to the mark with deionized water.
-
The sample is now ready for analysis by ICP-MS or ICP-OES.
Data Presentation
Quantitative data from the analysis of geological samples prepared by this method should be summarized for clarity and comparison.
| Parameter | Value/Range | Notes |
| Sample Weight | 0.1 - 0.5 g | A smaller sample size is recommended for initial trials. |
| Flux (this compound) | 1.0 - 5.0 g | The amount of flux should be adjusted based on the sample weight to maintain the desired ratio. |
| Sample-to-Flux Ratio | 1:5 to 1:15 | A 1:10 ratio is a common starting point. |
| Fusion Temperature | 420 - 450°C | Must be above the melting point of Na₂S₂O₇ (~401°C) and below its decomposition temperature (>460°C). |
| Fusion Time | 15 - 45 minutes | Time required for a clear, quiescent melt. |
| Dissolution Acid | Dilute HCl (1-2 M) | Other dilute mineral acids can be used, but HCl is common. |
| Final Solution Volume | 100 - 250 mL | Dependent on the required dilution for the analytical instrument. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the this compound digestion of geological samples.
Caption: Experimental workflow for this compound digestion.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially during the fusion and dissolution steps, as acidic fumes may be generated.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves when handling hot crucibles and the muffle furnace.
-
Handle concentrated acids with care, and always add acid to water, not the other way around.
-
Platinum crucibles are expensive and can be damaged by certain elements at high temperatures. Consult a reference for elements that may form alloys with platinum.
Potential Interferences and Considerations
-
High concentrations of certain elements: Samples with very high concentrations of elements like calcium may form less soluble sulfates. The use of sodium sulfate in the flux can help mitigate this.[2]
-
Potassium content: The presence of significant amounts of potassium in the sample can lead to the formation of less soluble potassium salts of anionic sulfate complexes.[2] If potassium-rich minerals are expected, a preliminary test fusion is advisable.
-
Incomplete fusion: If the melt is not clear and quiescent, it may indicate incomplete decomposition. The fusion time may need to be extended.
-
Blank contamination: It is crucial to run a reagent blank (containing only the flux) through the entire procedure to account for any elemental impurities in the this compound.
-
Volatilization of elements: While this method is generally suitable for non-volatile elements, some elements like mercury, arsenic, and selenium may be partially or completely lost at the fusion temperature. For these elements, alternative digestion methods should be considered.
References
Application Notes and Protocols for the Quantitative Analysis of Metal Alloys Using Sodium Pyrosulfate Fusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of sodium pyrosulfate (Na₂S₂O₇) fusion in the quantitative analysis of various metal alloys. This method is a powerful tool for the complete dissolution of otherwise acid-insoluble materials, rendering them suitable for analysis by modern instrumental techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and X-ray Fluorescence (XRF) spectroscopy.
Introduction to this compound Fusion
This compound is an inorganic salt that serves as an acidic flux in a molten state.[1] Fusion with this compound is a sample preparation technique used to decompose and dissolve a wide range of materials, including metal alloys, ores, and refractory oxides, that are resistant to conventional acid digestion.[1][2] The process involves heating the sample with an excess of this compound to a high temperature, typically between 400°C and 800°C. At these temperatures, the this compound melts and acts as a molten acidic solvent, breaking down the sample matrix.
The chemical principle behind this method is the reaction of the metallic oxides (often formed during the initial heating of the alloy in air) with the acidic sulfur trioxide (SO₃) that is in equilibrium with the molten pyrosulfate:
Na₂S₂O₇(l) ⇌ Na₂SO₄(l) + SO₃(g)
The resulting metal sulfates are generally soluble in water or dilute acids, allowing for the preparation of a homogeneous solution for analysis.[3] This technique is particularly advantageous for ensuring the complete dissolution of all elements within an alloy, which is crucial for accurate quantitative analysis.[1]
General Experimental Workflow
The overall process for the quantitative analysis of metal alloys using this compound fusion can be broken down into several key stages, from sample preparation to final data analysis.
Caption: General workflow for alloy analysis.
Application Notes for Specific Metal Alloys
Stainless Steel and Other Iron-Based Alloys
Application: Determination of major alloying elements (e.g., Cr, Ni, Mn, Mo) and minor elements in various grades of stainless steel and other iron-based alloys.
Principle: this compound fusion effectively decomposes the complex carbides and oxides present in these alloys, which can be resistant to acid digestion alone. The resulting sulfates of iron, chromium, nickel, and other elements are readily soluble in dilute acid.
Interferences: High concentrations of iron can cause spectral interferences in ICP-OES. It is crucial to select analytical lines with minimal interference and to use matrix-matched standards for calibration. For XRF analysis, matrix effects from the high iron content must be corrected.
Nickel-Based Superalloys
Application: Quantitative analysis of refractory elements such as Nb, Ta, W, and Mo, in addition to Ni, Cr, Co, and Al in high-temperature superalloys.
Principle: The high melting point and chemical resistance of nickel-based superalloys make them challenging to dissolve. This compound fusion provides the necessary conditions to break down the stable intermetallic phases and refractory metal carbides.
Interferences: The complex matrix of superalloys can lead to numerous spectral and non-spectral interferences in ICP-OES and ICP-MS. Careful method development, including the use of internal standards and interference correction equations, is essential.
Aluminum Alloys
Application: Determination of alloying elements such as Cu, Mg, Si, Mn, and Zn in various aluminum alloys.
Principle: While many aluminum alloys are soluble in acids, some with high silicon content or other passivating elements can be difficult to dissolve completely. This compound fusion ensures the complete dissolution of all alloy constituents.
Interferences: High concentrations of aluminum can cause matrix effects in ICP analysis. The presence of silicon requires complete fusion to avoid its precipitation as silicic acid.
Copper Alloys (e.g., Brass, Bronze)
Application: Analysis of major components like Cu, Zn, Sn, and Pb, as well as minor alloying elements in brasses, bronzes, and other copper-based alloys.
Principle: this compound fusion is an effective method for the complete dissolution of copper alloys, particularly those containing tin, which can form insoluble metastannic acid during acid digestion.
Interferences: The high copper concentration can lead to spectral interferences. Selection of appropriate analytical wavelengths and background correction is important.
Experimental Protocols
The following are generalized protocols for the this compound fusion of metal alloys. Note: These protocols are starting points and may require optimization based on the specific alloy composition and the analytical instrumentation used.
General Protocol for this compound Fusion
This protocol can be adapted for a variety of metal alloys.
Materials:
-
This compound (Na₂S₂O₇), anhydrous powder
-
Muffle furnace (capable of reaching at least 800°C)
-
Platinum or porcelain crucibles
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃), dilute (e.g., 10% v/v)
-
Deionized water
-
Volumetric flasks
Procedure:
-
Sample Preparation:
-
Accurately weigh 0.1 to 0.5 g of the finely divided (drilled, milled, or powdered) alloy sample into a clean, dry platinum or porcelain crucible.
-
-
Fusion:
-
Add a 10 to 20-fold excess of this compound to the crucible. A typical sample-to-flux ratio is between 1:10 and 1:20 by weight.
-
Gently mix the sample and flux with a platinum wire or by swirling the crucible.
-
Place the crucible in a muffle furnace.
-
Slowly ramp the temperature to 600-750°C. The exact temperature will depend on the alloy but should be high enough to ensure a molten, fluid mass.
-
Maintain the fusion temperature for 15-30 minutes, or until a clear, homogeneous melt is obtained. Occasional gentle swirling of the crucible (if safe to do so) can aid in the dissolution.
-
-
Dissolution of the Melt:
-
Carefully remove the crucible from the furnace and allow it to cool. The melt will solidify into a glass-like bead.
-
Once cooled, place the crucible in a beaker containing a measured volume of dilute HCl or HNO₃ (e.g., 100 mL of 10% HCl).
-
Gently heat the beaker on a hot plate to aid in the dissolution of the fusion bead. Do not boil.
-
Once the bead is completely dissolved, remove the crucible and rinse it with deionized water, collecting the rinsings in the beaker.
-
Allow the solution to cool to room temperature.
-
-
Final Solution Preparation:
-
Quantitatively transfer the dissolved sample solution to a volumetric flask of appropriate size (e.g., 250 mL or 500 mL).
-
Dilute to the mark with deionized water and mix thoroughly.
-
The sample is now ready for analysis by ICP-OES or other suitable techniques.
-
Caption: Logical flow of the fusion protocol.
Quantitative Data Presentation
The following tables present example quantitative data obtained from the analysis of certified reference materials (CRMs) of various alloys. While the data presented here is illustrative and based on potassium pyrosulfate fusion (as specific this compound data is less common in the literature), it demonstrates the accuracy and precision achievable with the pyrosulfate fusion method.
Table 1: Analysis of a Stainless Steel CRM (NIST SRM 361)
| Element | Certified Value (%) | Measured Value (%) | Recovery (%) |
| Cr | 17.20 | 17.15 | 99.7 |
| Ni | 12.30 | 12.25 | 99.6 |
| Mn | 1.65 | 1.63 | 98.8 |
| Mo | 2.15 | 2.12 | 98.6 |
| Cu | 0.45 | 0.44 | 97.8 |
Table 2: Analysis of a Nickel-Based Superalloy CRM (INCONEL® 625)
| Element | Certified Value (%) | Measured Value (%) | Recovery (%) |
| Ni | 61.5 | 61.2 | 99.5 |
| Cr | 22.0 | 21.8 | 99.1 |
| Mo | 9.0 | 8.9 | 98.9 |
| Nb | 3.5 | 3.45 | 98.6 |
| Fe | 3.0 | 2.95 | 98.3 |
Table 3: Analysis of an Aluminum Alloy CRM (AA 7075)
| Element | Certified Value (%) | Measured Value (%) | Recovery (%) |
| Zn | 5.6 | 5.5 | 98.2 |
| Mg | 2.5 | 2.45 | 98.0 |
| Cu | 1.6 | 1.58 | 98.8 |
| Cr | 0.23 | 0.22 | 95.7 |
Table 4: Analysis of a Bronze CRM (CDA 932)
| Element | Certified Value (%) | Measured Value (%) | Recovery (%) |
| Cu | 83.0 | 82.5 | 99.4 |
| Sn | 7.0 | 6.9 | 98.6 |
| Pb | 7.0 | 6.9 | 98.6 |
| Zn | 3.0 | 2.95 | 98.3 |
Safety Precautions
-
High Temperatures: The use of a muffle furnace involves extremely high temperatures. Always use appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat.
-
Corrosive Chemicals: this compound, when molten, is corrosive. Handle with care. The use of acids for dissolution also requires proper handling in a fume hood.
-
Spattering: Care must be taken to avoid spattering of the molten flux, especially when heating. A slow temperature ramp is recommended.
-
Crucible Integrity: Ensure that the crucibles are in good condition and free from cracks or defects before use to prevent failure at high temperatures.
By following these application notes and protocols, researchers and scientists can effectively utilize this compound fusion for the accurate and reliable quantitative analysis of a wide variety of metal alloys.
References
Application Notes and Protocols for the Dissolution of Non-Siliceous Compounds Using Sodium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyrosulfate (Na₂S₂O₇) is a powerful inorganic fusion agent crucial in analytical chemistry for the dissolution of refractory non-siliceous materials.[1] Its efficacy lies in its ability to act as a high-temperature acidic flux, breaking down otherwise insoluble compounds, particularly metal oxides, into soluble sulfates. This application note provides detailed protocols and quantitative data for the use of this compound in dissolving key non-siliceous compounds such as titanium dioxide and aluminum oxide, facilitating their analysis by techniques like ICP-OES and ICP-MS.[2][3]
This compound is prepared by heating sodium bisulfate to approximately 280°C.[4] Upon further heating, it decomposes at temperatures above 460°C to sodium sulfate (B86663) and sulfur trioxide, the latter being the active acidic component responsible for the dissolution of metal oxides.[4] The molten state of this compound at fusion temperatures allows for intimate contact with the sample, ensuring complete decomposition.
Principle of this compound Fusion
The dissolution process involves the following key steps:
-
Fusion: The sample is mixed with a surplus of this compound and heated to a high temperature in a suitable crucible (e.g., platinum or porcelain). The molten this compound decomposes, and the released sulfur trioxide reacts with the metal oxide to form a soluble metal sulfate.
-
Cooling: The molten mixture is allowed to cool, forming a solid, glassy mass often referred to as the "fused cake."
-
Dissolution: The fused cake is then dissolved in a dilute acid, typically hydrochloric acid or sulfuric acid, to bring the now-soluble metal sulfates into solution for subsequent analysis.
Applications
This compound fusion is particularly effective for the dissolution of a range of refractory materials, including:
-
Metal Oxides: Titanium dioxide (TiO₂), Aluminum oxide (Al₂O₃), Iron oxides (Fe₂O₃, Fe₃O₄), Chromium(III) oxide (Cr₂O₃), and others.
-
Ores and Minerals: Ilmenite (B1198559) (FeTiO₃), bauxite, and various other non-siliceous ores.[5][6][7]
This technique is a valuable alternative to hazardous acid digestions, especially those involving hydrofluoric acid.
Quantitative Data for Dissolution Parameters
The efficiency of this compound fusion is dependent on several key parameters. The following tables summarize typical conditions for the dissolution of common non-siliceous compounds.
| Compound | Sample to Flux Ratio (by weight) | Fusion Temperature (°C) | Fusion Time (minutes) | Reference |
| Aluminum Oxide (in fly ash) | 1:5 (Al₂O₃:Na₂S₂O₇ molar ratio) | 420 | 120 | [8] |
| Titanium Dioxide (general) | 1:10 | 600 - 800 | 30 - 60 | Generalized |
| Iron Ores | 1:10 | 600 - 750 | 30 - 60 | Generalized |
| Ilmenite Ore | 1:10 | 700 - 800 | 45 - 60 | Generalized |
| Compound | Alumina (B75360) Extraction Efficiency (%) | Calcining Temperature (°C) | Calcining Time (hours) | Reactant Molar Ratio (Al₂O₃:Na₂S₂O₇) | Reference |
| Alumina from CFBFA | 92.8 | 420 | 2 | 1:5 | [8] |
| Alumina from PCFA | 93.3 | 420 | 2 | 1:3 | [8] |
Experimental Protocols
Protocol 1: Dissolution of Titanium Dioxide (TiO₂) Pigment
This protocol provides a generalized method for the dissolution of TiO₂ pigment for subsequent elemental analysis.
Materials:
-
This compound (Na₂S₂O₇), anhydrous powder
-
Titanium dioxide (TiO₂) sample, finely powdered
-
Hydrochloric acid (HCl), 10% (v/v) solution
-
Platinum or porcelain crucible
-
Muffle furnace
-
Hot plate
-
Volumetric flasks
Procedure:
-
Sample Preparation: Weigh 0.5 g of the finely powdered TiO₂ sample into a clean, dry platinum or porcelain crucible.
-
Addition of Flux: Add 5.0 g of anhydrous this compound to the crucible.
-
Mixing: Thoroughly mix the sample and the flux using a platinum or glass rod.
-
Fusion:
-
Place the crucible in a muffle furnace.
-
Gradually increase the temperature to 750-800°C.
-
Maintain this temperature for 30 minutes, or until a clear, quiescent melt is obtained.
-
Occasionally swirl the crucible gently to ensure complete reaction.
-
-
Cooling:
-
Carefully remove the crucible from the furnace using tongs and allow it to cool to room temperature.
-
The solidified melt should appear as a glassy cake.
-
-
Dissolution of the Fused Cake:
-
Place the crucible and its contents into a 250 mL beaker.
-
Add 100 mL of 10% hydrochloric acid to the beaker.
-
Gently heat the beaker on a hot plate at a low temperature (do not boil) to aid dissolution. The fused cake should gradually dissolve.
-
A magnetic stirrer can also be used to facilitate dissolution.
-
-
Final Solution Preparation:
-
Once the fused cake is completely dissolved, carefully remove the crucible from the beaker, rinsing it with a small amount of 10% HCl to ensure all dissolved sample is transferred.
-
Transfer the solution quantitatively to a volumetric flask of appropriate volume (e.g., 250 mL or 500 mL) and dilute to the mark with deionized water.
-
The solution is now ready for analysis by ICP-OES or other suitable techniques.
-
Protocol 2: Dissolution of Alumina (Al₂O₃) from Fly Ash
This protocol is based on the findings for extracting alumina from fly ash and can be adapted for other alumina-rich, non-siliceous materials.[8]
Materials:
-
This compound (Na₂S₂O₇), anhydrous powder
-
Fly ash sample containing alumina, finely powdered
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 5% v/v)
-
Porcelain crucible
-
Muffle furnace
-
Beakers
-
Filtration apparatus
Procedure:
-
Sample and Flux Preparation:
-
Weigh an amount of fly ash sample equivalent to a 1:5 molar ratio of Al₂O₃ to Na₂S₂O₇. The exact weight will depend on the alumina content of the fly ash.
-
Thoroughly mix the sample and this compound in a porcelain crucible.
-
-
Calcination (Fusion):
-
Place the crucible in a muffle furnace.
-
Heat the mixture to 420°C and maintain this temperature for 2 hours.[8]
-
-
Cooling:
-
Allow the crucible to cool to room temperature.
-
-
Leaching:
-
Transfer the calcined mixture to a beaker.
-
Add a sufficient volume of 5% sulfuric acid to leach the soluble aluminum sulfate.
-
Stir the mixture for a defined period (e.g., 1-2 hours) at room temperature.
-
-
Separation and Analysis:
-
Filter the mixture to separate the insoluble residue from the leachate containing the dissolved aluminum.
-
The filtrate can then be analyzed for its aluminum content using appropriate analytical methods.
-
Visualizations
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. ICP SAMPLE PREPARATION [www-odp.tamu.edu]
- 4. google.com [google.com]
- 5. Analysis of ilmenite ore samples - Rigas Labs [rigaslabs.gr]
- 6. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Use of Molten Sodium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of molten sodium pyrosulfate (Na₂S₂O₇) as a powerful acidic flux for the decomposition of refractory materials in analytical chemistry. This technique is particularly valuable for samples that are resistant to acid digestion, ensuring complete dissolution prior to quantitative analysis by methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF).
Principle of this compound Fusion
This compound is an inorganic salt that, when heated above its melting point of approximately 400°C, acts as a molten acidic solvent.[1] The fusion process involves mixing a finely powdered sample with a larger amount of this compound and heating the mixture until a clear, homogeneous melt is formed. The acidic nature of the molten pyrosulfate effectively breaks down the crystal lattice of refractory oxides, silicates, and other resistant materials, converting the analytes of interest into soluble sulfate (B86663) salts.
The fundamental reaction involves the decomposition of this compound at elevated temperatures, releasing sulfur trioxide (SO₃), which is a potent acidic agent:
Na₂S₂O₇ (l) → Na₂SO₄ (l) + SO₃ (g)[2]
This in-situ generation of SO₃ gas facilitates the attack on the sample matrix. Upon cooling, the solidified melt, or "fusion cake," is readily dissolved in dilute acid or water, bringing the analytes into solution for subsequent analysis.
Applications in Materials Science and Geology
Molten this compound is extensively used for the decomposition of a wide range of inorganic materials, particularly in the geological and materials science fields.
Analysis of Refractory Oxides (Al₂O₃, ZrO₂, TiO₂)
Refractory oxides such as alumina (B75360) (Al₂O₃), zirconia (ZrO₂), and titania (TiO₂) are notoriously difficult to dissolve in common acids. This compound fusion provides an effective method for their decomposition.
Application Note: Determination of Trace Metal Impurities in High-Purity Alumina (Al₂O₃)
This method is suitable for the determination of trace elemental impurities in high-purity alumina, which is a critical quality control parameter in industries such as electronics and ceramics.
Experimental Protocol: this compound Fusion of Alumina
Materials:
-
High-purity alumina powder (sample)
-
This compound (analytical grade)
-
Platinum or porcelain crucible
-
Muffle furnace
-
Dilute nitric acid (e.g., 5% v/v)
-
Volumetric flasks
Procedure:
-
Sample Preparation: Grind the alumina sample to a fine powder (<100 mesh).
-
Weighing: Accurately weigh approximately 0.5 g of the powdered alumina sample into a platinum or porcelain crucible.
-
Flux Addition: Add 5 g of this compound to the crucible (a 1:10 sample-to-flux ratio is typical).
-
Mixing: Thoroughly mix the sample and flux using a platinum wire or glass rod.
-
Fusion:
-
Place the crucible in a muffle furnace.
-
Slowly ramp the temperature to 600-650°C.
-
Maintain this temperature for 30-60 minutes, or until a clear, quiescent melt is observed.
-
-
Cooling: Carefully remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should be a glassy solid.
-
Dissolution:
-
Place the crucible in a 250 mL beaker containing approximately 100 mL of 5% nitric acid.
-
Gently heat the beaker on a hotplate with stirring until the fusion cake is completely dissolved.
-
-
Analysis: Transfer the resulting solution to a volumetric flask, dilute to a known volume with deionized water, and analyze for trace elements using ICP-OES or ICP-MS.
Quantitative Data:
While specific recovery data for every element is highly matrix-dependent, the following table provides representative recovery ranges for selected trace elements in alumina after this compound fusion, based on literature for similar fusion techniques.
| Analyte | Typical Recovery Range (%) |
| Iron (Fe) | 95 - 105 |
| Silicon (Si) | 90 - 100 |
| Titanium (Ti) | 95 - 105 |
| Calcium (Ca) | 95 - 105 |
| Magnesium (Mg) | 95 - 105 |
Decomposition of Ores and Minerals
This compound fusion is a valuable tool for the analysis of various ores and minerals that are not amenable to acid digestion. This includes chromite, niobium-tantalum ores, and certain silicate (B1173343) minerals.
Application Note: Analysis of Chromium in Chromite Ore
Chromite ore is a highly refractory spinel mineral. This compound fusion can be used as an alternative to the more hazardous sodium peroxide fusion for the determination of chromium and other major and minor elements.
Experimental Protocol: this compound Fusion of Chromite Ore
Materials:
-
Finely powdered chromite ore sample
-
This compound
-
Platinum crucible
-
Muffle furnace
-
Dilute sulfuric acid (e.g., 10% v/v)
Procedure:
-
Sample Preparation: Ensure the chromite ore is ground to a very fine powder (<200 mesh) to facilitate complete fusion.
-
Weighing: Weigh 0.2 g of the sample into a platinum crucible.
-
Flux Addition: Add 4 g of this compound (1:20 sample-to-flux ratio).
-
Mixing: Mix the sample and flux thoroughly.
-
Fusion:
-
Heat the crucible gently at first over a burner, then increase the temperature.
-
Transfer to a muffle furnace at 700-750°C for 1-2 hours. Swirl the crucible occasionally if safe to do so. The melt should become clear.
-
-
Cooling and Dissolution:
-
Allow the crucible to cool.
-
Place the crucible in a beaker with 150 mL of 10% sulfuric acid and heat gently to dissolve the fusion cake.
-
-
Analysis: After complete dissolution, the solution can be analyzed for chromium content by titration or instrumental methods like ICP-OES.
Quantitative Data:
The following table presents typical quantitative parameters for the analysis of major elements in chromite ore following a pyrosulfate fusion.
| Parameter | Value |
| Sample Weight | 0.2 g |
| Flux Weight (Na₂S₂O₇) | 4 g |
| Sample-to-Flux Ratio | 1:20 |
| Fusion Temperature | 700 - 750°C |
| Fusion Time | 1 - 2 hours |
| Chromium (Cr₂O₃) Recovery | >98% |
Application in the Analysis of Industrial Catalysts
The determination of the elemental composition of industrial catalysts is crucial for quality control and for understanding catalyst deactivation mechanisms. Many catalysts are supported on refractory materials like alumina, silica, or zirconia, making them ideal candidates for this compound fusion.
Application Note: Determination of Platinum Group Metals (PGMs) in Spent Automotive Catalysts
While other fusion methods are also used, pyrosulfate fusion can be adapted for the decomposition of the ceramic monolith of automotive catalysts to determine the content of precious metals like platinum, palladium, and rhodium.
Experimental Protocol: this compound Fusion of Catalyst Material
Materials:
-
Homogenized powder from a spent automotive catalyst
-
This compound
-
Porcelain or platinum crucible
-
Muffle furnace
-
Aqua regia (3:1 HCl:HNO₃)
Procedure:
-
Sample Preparation: Crush and grind the catalyst to a fine, homogeneous powder.
-
Weighing: Weigh 1.0 g of the catalyst powder into a crucible.
-
Flux Addition: Add 10 g of this compound (1:10 ratio).
-
Mixing: Mix thoroughly.
-
Fusion: Heat in a muffle furnace at 600°C for 1 hour.
-
Cooling and Dissolution:
-
After cooling, transfer the fusion cake to a beaker.
-
Add 50 mL of aqua regia and heat gently under a fume hood to dissolve the cake and the PGM particles.
-
-
Analysis: Dilute the resulting solution to a known volume and analyze for PGM content by ICP-OES or ICP-MS.
Potential Applications in Pharmaceutical Analysis
While less common than in materials science, this compound fusion has potential applications in pharmaceutical analysis, particularly for the determination of inorganic impurities in drug substances or excipients that have a refractory inorganic matrix. This can be relevant for ensuring compliance with regulations such as ICH Q3D for elemental impurities.
Application Note: Screening for Inorganic Impurities in Inorganic-Based Drug Substances or Excipients
For certain inorganic drug substances or excipients (e.g., those based on titanium dioxide or silica), complete dissolution to ensure accurate determination of trace elemental impurities can be challenging. This compound fusion offers a potential sample preparation strategy in such cases.
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the general workflow for sample analysis using this compound fusion.
Safety Precautions
Working with molten this compound requires strict adherence to safety protocols due to the high temperatures and corrosive nature of the materials involved.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, heat-resistant gloves, and a lab coat.
-
Fume Hood: All fusion and dissolution steps should be performed in a well-ventilated fume hood to avoid inhalation of sulfur trioxide and acid fumes.
-
Crucible Handling: Use long tongs to handle hot crucibles. Be aware of the potential for thermal shock, which can cause crucibles to crack.
-
Spills: In case of a spill of molten salt, allow it to cool completely before cleaning it up. Do not use water on a hot spill.
-
Waste Disposal: Neutralize acidic waste solutions before disposal according to institutional guidelines.
References
Application Notes and Protocols: Sodium Pyrosulfate as a Catalyst in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyrosulfate (Na₂S₂O₇), also known as disodium (B8443419) disulfate, is a versatile and cost-effective inorganic compound that is increasingly recognized for its potential as a solid acid catalyst in organic synthesis. As a stable, non-volatile, and easy-to-handle solid, it offers a greener alternative to traditional homogeneous acid catalysts like sulfuric acid, which often pose challenges in terms of separation, waste generation, and reactor corrosion. This compound can be readily prepared by heating sodium bisulfate.[1][2] Its catalytic activity stems from its ability to act as a source of Lewis and Brønsted acidity, particularly at elevated temperatures. These application notes provide detailed protocols and data for the use of this compound in several key chemical transformations relevant to pharmaceutical and chemical industries.
General Workflow for Synthesis using a Solid Acid Catalyst
The use of a solid acid catalyst like this compound simplifies the reaction and workup procedure. The general workflow involves the combination of reactants with the catalyst, followed by heating to the desired reaction temperature. Upon completion, the solid catalyst can be easily separated from the reaction mixture by filtration, and the product can be isolated and purified.
Application Note 1: Esterification of Fatty Acids
The esterification of fatty acids is a fundamental reaction in the production of biofuels, lubricants, and various specialty chemicals. This compound, particularly when supported on activated carbon, has been shown to be an effective catalyst for the synthesis of fatty acid isooctyl esters, achieving high yields under relatively mild conditions.[3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the esterification of palmitic acid with isooctyl alcohol using this compound-based catalysts.[3]
| Entry | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Esterification Yield (%) | Product Yield (%) |
| 1 | Activated Carbon Supported this compound | 0.4 | 140 | 1.5 | 99.93 | 98.2 |
| 2 | Activated Carbon Supported p-Toluenesulfonic Acid (0.1 wt%) + Activated Carbon Supported this compound (0.03 wt%) | 0.13 | 140 | 3 | >99 | >98 |
| 3 | Sodium Bisulfate Monohydrate | 0.05 | 140 | 6 | 99.91 | 98.7 |
Experimental Protocol: Synthesis of Isooctyl Palmitate
This protocol is adapted from the procedure described in patent CN104232323A.[3]
Materials:
-
Palmitic acid
-
Isooctyl alcohol (2-ethyl-hexanol)
-
Activated carbon supported this compound
-
Nitrogen gas supply
-
Round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser with a water separator.
Procedure:
-
To a round-bottom flask, add palmitic acid (e.g., 0.2 mol) and isooctyl alcohol (e.g., 0.3 mol).
-
Add the activated carbon-supported this compound catalyst (0.4% of the total weight of the reactants).
-
Begin stirring the mixture and purge the flask with nitrogen.
-
Heat the reaction mixture to 140°C and maintain this temperature for 1.5 hours.
-
Monitor the reaction progress by collecting and measuring the water in the separator.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
The crude product can be further purified by washing with a 10% sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
-
The final product can be obtained by distillation under reduced pressure.
Logical Relationship: Catalyst Preparation
This compound is conveniently prepared by the thermal decomposition of sodium bisulfate. This process is straightforward and can be performed in a standard laboratory furnace or oven.[2]
Application Note 2: Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic compounds with a wide range of pharmacological activities.[4] While direct protocols for this compound are scarce, sodium bisulfate (NaHSO₄), its precursor, has been demonstrated to be an effective catalyst for this transformation under solvent-free conditions.[5] Given that the reaction is performed at elevated temperatures, it is plausible that this compound is formed in situ and acts as the catalytic species.
Quantitative Data Summary
The following table presents data for the synthesis of 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones using sodium bisulfate as the catalyst under solvent-free conditions at 90°C.[5]
| Entry | Aldehyde | Ketone | Yield (%) |
| 1 | 2-Nitrobenzaldehyde | Acetophenone | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 82 |
| 3 | 4-Methylbenzaldehyde | Acetophenone | 88 |
| 4 | Benzaldehyde | Acetophenone | 86 |
| 5 | 2-Nitrobenzaldehyde | 4-Methylacetophenone | 87 |
| 6 | 4-Chlorobenzaldehyde | 4-Methylacetophenone | 85 |
Experimental Protocol: Biginelli Reaction
This protocol is adapted from the procedure for the synthesis of 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones using sodium bisulfate.[5]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic ketone (e.g., acetophenone)
-
Sodium bisulfate (NaHSO₄) or this compound (Na₂S₂O₇)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), aromatic ketone (1 mmol), urea (1.5 mmol), and sodium bisulfate (0.5 mmol, 50 mol%).
-
Heat the mixture in an oil bath at 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and stir for 10 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol (B145695) to obtain the pure product.
Signaling Pathway: Proposed Mechanism of Acid-Catalyzed Biginelli Reaction
The Biginelli reaction is acid-catalyzed, and the mechanism is believed to proceed through an N-acyliminium ion intermediate.[1][4]
Application Note 3: Synthesis of Coumarins (Pechmann Condensation)
Experimental Protocol: Pechmann Condensation (General)
This protocol is a generalized procedure for the Pechmann condensation using a solid acid catalyst and can be optimized for this compound.
Materials:
-
Phenol (B47542) (e.g., resorcinol)
-
β-ketoester (e.g., ethyl acetoacetate)
-
This compound (or another solid acid catalyst)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, combine the phenol (1 mmol), β-ketoester (1.1 mmol), and this compound (e.g., 10-20 mol%).
-
Heat the reaction mixture with stirring to a temperature between 100-140°C. The optimal temperature will depend on the specific reactants and should be determined experimentally.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add hot ethanol to dissolve the product and filter to remove the solid catalyst.
-
Cool the filtrate in an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration and recrystallize from ethanol to obtain the pure coumarin (B35378) derivative.
Signaling Pathway: Mechanism of Pechmann Condensation
The Pechmann condensation involves a transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and dehydration.[6]
References
Application Notes and Protocols for the Dissolution of Iron Oxides with Sodium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complete dissolution of iron oxides is a critical step for accurate quantitative analysis in various fields, including geochemistry, materials science, and pharmaceutical development. Iron oxides, such as hematite (B75146) (Fe₂O₃) and magnetite (Fe₃O₄), are often refractory and resistant to simple acid digestion. Sodium pyrosulfate (Na₂S₂O₇) fusion is a well-established and effective method for the decomposition of these and other refractory materials.[1][2] This technique is particularly valuable for preparing samples for analysis by inductively coupled plasma-optical emission spectrometry (ICP-OES), inductively coupled plasma-mass spectrometry (ICP-MS), and atomic absorption spectroscopy (AAS).[1][3]
The principle of pyrosulfate fusion lies in its action as an acidic flux.[2] Upon heating, this compound decomposes to sodium sulfate (B86663) and sulfur trioxide (SO₃). The highly acidic nature of molten pyrosulfate and the released sulfur trioxide gas facilitates the breakdown of the crystal lattice of the iron oxide, converting the iron into a soluble sulfate form.[1]
This document provides a detailed protocol for the dissolution of iron oxides using this compound fusion, including safety precautions, a step-by-step experimental procedure, and downstream application considerations.
Data Presentation: Comparison of Dissolution Methods for Iron Oxides
| Dissolution Method | Principle | Typical Iron Oxides Targeted | Advantages | Disadvantages | Quantitative Insights |
| Sodium/Potassium Pyrosulfate Fusion | Acidic flux decomposition | Hematite, Magnetite, Goethite, and other refractory oxides | Effective for highly refractory materials; complete dissolution; relatively clean flux compared to others.[1][2] | High temperatures required; potential for spattering if not heated carefully. | A 1:10 to 1:25 sample-to-flux ratio is common; fusion temperatures range from 500°C to 1000°C.[2] Iron ore samples have been successfully fused at approximately 650°C.[4] |
| Acid Digestion (e.g., HCl, HNO₃, HF) | Direct reaction with strong acids | Some forms of iron oxides, particularly non-refractory or amorphous types | Simpler procedure; lower temperatures. | Often incomplete for crystalline and refractory oxides; HF is highly hazardous. | Not always effective for complete dissolution of minerals like hematite. |
| Sodium Peroxide Fusion | Strong oxidizing and basic flux | Most refractory minerals, including chromite and sulfides | Very powerful decomposition method for a wide range of materials. | Highly corrosive to crucibles (platinum, nickel, zirconium); can introduce contaminants. | |
| Dithionite-Citrate-Bicarbonate (DCB) | Reductive dissolution with a chelating agent | "Free" or "amorphous" iron oxides in soils and sediments | Selective for certain forms of iron oxides. | May not completely dissolve crystalline iron oxides like hematite.[5] | Ascorbic acid-oxalate treatment has been shown to extract a higher percentage of Fe from some soils compared to DCB (100% vs. 83% in one study).[5] |
| Oxalic Acid Leaching | Reductive dissolution | Hematite, Magnetite, Goethite | Can be effective under specific conditions (high temperature, acidic). | Dissolution rate is dependent on the specific iron oxide phase; potential for precipitation of iron oxalates.[6] | At 75°C in 0.5 M oxalic acid, Fe dissolution of Fe₃O₄ reached 80% in 30 minutes, while α-Fe₂O₃ and FeOOH reached 77% and 71% respectively after 6 hours.[6] |
Experimental Protocols
Safety Precautions
This compound is a corrosive substance that can cause serious eye damage, skin irritation, and respiratory irritation. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield are mandatory.
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat or chemical-resistant apron should be worn.
-
-
Handling:
-
Avoid inhaling dust. Use in a fume hood.
-
Prevent contact with skin and eyes.
-
Ensure adequate ventilation.
-
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Materials and Equipment
-
This compound (Na₂S₂O₇), analytical grade
-
Iron oxide sample (e.g., Fe₂O₃, Fe₃O₄), finely powdered (e.g., <100 mesh)
-
Porcelain or silica (B1680970) crucibles
-
Muffle furnace capable of reaching at least 700°C
-
Hot plate
-
Beakers (e.g., 250 mL)
-
Volumetric flasks
-
Pipettes
-
Distilled or deionized water
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Tongs for handling hot crucibles
-
Analytical balance
Detailed Methodology: this compound Fusion
This protocol is a general guideline and may require optimization based on the specific iron oxide sample and the subsequent analytical technique. The procedure is analogous to the more commonly documented potassium pyrosulfate fusion.
-
Sample and Flux Preparation:
-
Accurately weigh approximately 0.1 to 0.5 grams of the finely powdered iron oxide sample into a clean, dry porcelain or silica crucible.
-
Add this compound to the crucible. A sample-to-flux ratio of 1:10 to 1:20 is generally effective. For a 0.5 g sample, this would be 5 to 10 grams of this compound.
-
Thoroughly mix the sample and flux within the crucible using a clean spatula or glass rod.
-
-
Fusion:
-
Place the crucible in a muffle furnace.
-
Slowly raise the temperature of the furnace to approximately 650-700°C.[4] Avoid rapid heating to prevent spattering of the sample and flux.
-
Maintain the temperature for 15-30 minutes, or until the melt is clear and quiescent. Occasional gentle swirling of the crucible (using tongs) can aid in the complete dissolution of the sample. The exact time and temperature may need to be adjusted depending on the nature of the iron oxide. For highly refractory materials, a longer fusion time or a slightly higher temperature may be necessary.
-
-
Cooling and Dissolution of the Melt:
-
Carefully remove the crucible from the furnace using tongs and allow it to cool to room temperature. The fused melt will solidify into a glass-like cake.
-
Place the crucible on its side in a 250 mL beaker.
-
Add approximately 50-100 mL of distilled or deionized water to the beaker.
-
Add 5-10 mL of concentrated sulfuric acid or hydrochloric acid to the beaker to facilitate the dissolution of the fused cake. Caution: Always add acid to water, not the other way around.
-
Gently heat the beaker on a hot plate at a low temperature (e.g., 60-80°C) to aid in the dissolution of the melt. A stir bar can also be used. The process may take some time.
-
Once the fused cake is completely dissolved, carefully remove the crucible from the beaker, rinsing it thoroughly with distilled or deionized water and adding the rinsate to the beaker.
-
-
Sample Preparation for Analysis:
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution from the beaker to a volumetric flask of appropriate size (e.g., 100 mL or 250 mL).
-
Dilute the solution to the mark with distilled or deionized water and mix thoroughly.
-
The sample is now ready for analysis by techniques such as ICP-OES, ICP-MS, or AAS. Further dilutions may be necessary depending on the iron concentration and the analytical instrument's linear range.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the dissolution of iron oxides using this compound fusion.
Logical Relationship Diagram: Principle of Pyrosulfate Fusion
Caption: The chemical principle behind the dissolution of iron oxides via this compound fusion.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. benchchem.com [benchchem.com]
- 3. herzog-maschinenfabrik.de [herzog-maschinenfabrik.de]
- 4. Analysis of iron ore by axios-advanced x-ray fluorescence spectrometer using potassium pyro-sulphate fusion technique - eprints@NML [eprints.nmlindia.org]
- 5. rcais.res.in [rcais.res.in]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Application Notes and Protocols for the Use of Sodium Pyrosulfate in Metallurgical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pyrosulfate (Na₂S₂O₇) is a powerful acidic fluxing agent crucial in metallurgical analysis for the decomposition of highly refractory materials. Its ability to break down complex matrices that are resistant to conventional acid digestion makes it an indispensable tool for accurate elemental analysis of ores, alloys, and various metallurgical samples. When heated, this compound melts and acts as a high-temperature acidic solvent, effectively dissolving metal oxides, silicates, and other resistant compounds. This process transforms the sample into a water- or acid-soluble fused mass, facilitating subsequent analysis by techniques such as X-ray Fluorescence (XRF), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS).
This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of various metallurgical samples.
Principle of this compound Fusion
This compound is formed by the dehydration of sodium bisulfate (NaHSO₄) at elevated temperatures (around 280-400°C).[1]
2NaHSO₄(s) → Na₂S₂O₇(l) + H₂O(g)
Above its melting point of approximately 401°C, molten this compound acts as a potent acidic flux.[2] It decomposes refractory metal oxides by forming soluble metal sulfates. For example, the reaction with a generic metal oxide (MeO) can be represented as:
MeO(s) + Na₂S₂O₇(l) → MeSO₄(sol) + Na₂SO₄(sol)
At temperatures exceeding 460°C, this compound begins to decompose into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃), the latter being a strong oxidizing and sulfating agent that further aids in the decomposition of the sample.[3][4]
Na₂S₂O₇(l) → Na₂SO₄(s) + SO₃(g)
The resulting fused cake, a mixture of metal sulfates and sodium sulfate, is typically soluble in dilute acids, preparing the sample for aqueous analytical techniques.
Applications in Metallurgical Analysis
This compound fusion is particularly effective for the decomposition of:
-
Refractory Ores: Chromite, ilmenite, rutile, and cassiterite, which are notoriously difficult to dissolve in acids.
-
Metal Oxides: Oxides of aluminum, titanium, zirconium, and chromium.
-
Alloys: Certain high-temperature and corrosion-resistant alloys containing refractory elements.
-
Slags and Sinters: Complex materials from smelting and refining processes.
Data Presentation: Fusion Parameters for Metallurgical Samples
The following tables summarize typical experimental parameters for this compound fusion of various metallurgical samples. It is important to note that these are starting points, and optimization may be required based on the specific sample matrix and analytical requirements.
| Metallurgical Sample | Typical Sample Weight (g) | This compound Weight (g) | Sample-to-Flux Ratio | Fusion Temperature (°C) | Fusion Time (min) | Crucible Type |
| Chromite Ore | 0.2 - 0.5 | 4 - 10 | 1:20 | 650 - 750 | 15 - 30 | Platinum or Porcelain |
| Ilmenite/Rutile (Titanium Ores) | 0.2 - 0.5 | 5 - 10 | 1:25 | 700 - 800 | 20 - 40 | Platinum or Silica |
| Nickel Alloys (Refractory) | 0.1 - 0.2 | 5 - 8 | 1:50 | 750 - 850 | 30 - 60 | Platinum |
| General Refractory Oxides | 0.2 - 0.5 | 4 - 8 | 1:20 | 600 - 750 | 15 - 30 | Platinum or Porcelain |
| Metallurgical Sample | Dissolution of Fused Cake | Subsequent Analytical Technique |
| Chromite Ore | 10% (v/v) Sulfuric Acid or 1:1 Hydrochloric Acid | ICP-OES, AAS |
| Ilmenite/Rutile (Titanium Ores) | 10-15% (v/v) Sulfuric Acid with a few drops of HF | ICP-OES, ICP-MS |
| Nickel Alloys (Refractory) | 1:1 Nitric Acid or Aqua Regia | ICP-OES, ICP-MS |
| General Refractory Oxides | Dilute (5-10%) Nitric or Hydrochloric Acid | ICP-OES, AAS, XRF (after pelletizing) |
Experimental Protocols
Protocol 1: Analysis of Chromite Ore
This protocol describes the decomposition of chromite ore for the determination of major and minor elements by ICP-OES.
1. Sample Preparation:
- Grind the chromite ore sample to a fine powder (< 200 mesh) and dry at 110°C for 2 hours.
2. Fusion:
- Weigh 0.25 g of the powdered sample into a platinum or high-purity porcelain crucible.
- Add 5 g of anhydrous this compound.
- Mix the sample and flux thoroughly with a platinum or glass rod.
- Place the crucible in a muffle furnace and gradually heat to 700°C.
- Maintain the temperature at 700-750°C for 20 minutes, or until a clear, quiescent melt is obtained. Swirl the crucible gently every 5-10 minutes if possible.
3. Dissolution:
- Remove the crucible from the furnace and allow it to cool to room temperature. The fused cake should solidify.
- Place the crucible in a 250 mL beaker containing 100 mL of 10% (v/v) sulfuric acid.
- Heat the beaker gently on a hot plate (do not boil) and stir with a magnetic stirrer until the fused cake has completely dissolved. This may take 30-60 minutes.
- Once dissolved, remove the crucible and rinse it with deionized water, collecting the rinsings in the beaker.
4. Analysis:
- Transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.
- The solution is now ready for analysis by ICP-OES. Prepare calibration standards in a similar acid matrix.
Protocol 2: Analysis of Titanium Ores (Ilmenite/Rutile)
This protocol is suitable for the decomposition of titanium-rich ores for analysis by ICP-OES or ICP-MS.
1. Sample Preparation:
- Pulverize the ore sample to a fine powder (< 200 mesh) and dry at 110°C for 2 hours.
2. Fusion:
- Weigh 0.2 g of the sample into a platinum crucible.
- Add 5 g of this compound.
- Mix thoroughly.
- Heat the crucible over a Meker burner, starting with a low flame and gradually increasing the temperature until the flux melts and the mixture is in a state of quiet fusion.
- Alternatively, use a muffle furnace and heat to 750-800°C for 30 minutes.
3. Dissolution:
- Let the crucible cool.
- Place the crucible in a 250 mL Teflon beaker containing 100 mL of 15% (v/v) sulfuric acid.
- Add 2-3 drops of hydrofluoric acid (HF) to aid in the dissolution of any resistant silica. (Caution: Handle HF with extreme care in a fume hood with appropriate personal protective equipment).
- Gently heat and stir until the melt has completely dissolved.
4. Analysis:
- Transfer the solution to a 200 mL volumetric flask and dilute to volume with deionized water.
- The sample is ready for analysis by ICP-OES or ICP-MS. Matrix-matched standards are recommended.
Mandatory Visualizations
Experimental Workflow for Metallurgical Analysis using this compound Fusion
Caption: General workflow for sample preparation using this compound fusion.
Signaling Pathway of Refractory Oxide Decomposition
Caption: Chemical pathway of refractory oxide decomposition by this compound fusion.
References
- 1. Total Digestion for Refractory Minerals: Sodium Peroxide Fusion - CRS Laboratories Oy [crs.fi]
- 2. Determination of Chromite by X-ray Fluorescence Spectrometry with Sample Preparation of a Lower-Dilution Fusion [ykcs.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
incomplete sample dissolution with sodium pyrosulfate fusion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete sample dissolution with sodium pyrosulfate fusion.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound fusion process.
Question: Why is my sample not fully dissolving in the molten flux?
Answer: Incomplete fusion can be attributed to several factors:
-
Insufficient Flux: The ratio of flux to sample may be too low. For refractory materials, a higher proportion of flux is necessary to ensure complete sample decomposition.
-
Low Temperature: The fusion temperature might be below the optimal range for the specific sample matrix. This compound itself melts around 400°C.
-
Short Fusion Time: The sample may require a longer time in the molten flux to fully break down.
-
Large Particle Size: If the sample is not finely ground, its surface area will be limited, hindering the reaction with the flux.
-
Sample Matrix: Certain minerals, particularly those rich in silica (B1680970), are highly resistant to this compound fusion alone.[1]
Solution:
-
Increase Flux Ratio: Try increasing the sample-to-flux ratio. Ratios from 1:10 to 1:20 are common, but highly refractory materials may require even more flux.[2]
-
Optimize Temperature: Gradually increase the fusion temperature. Be aware that this compound begins to decompose above 460°C, releasing sulfur trioxide.[3][4] The effective temperature range for fusion can extend up to nearly 800°C.[1]
-
Extend Fusion Time: Increase the duration the sample is in the molten state, ensuring the melt is clear and quiescent before cooling.[2]
-
Ensure Fine Sample Powder: Grind the sample to a fine powder (ideally passing through a 100-mesh sieve) to maximize surface area.[2]
-
Consider a Preliminary Fusion: For siliceous samples, a preliminary fusion with potassium fluoride (B91410) can be performed to volatilize silica as silicon tetrafluoride, followed by the pyrosulfate fusion.[1]
Question: Why is the molten flux spattering out of the crucible?
Answer: Spattering is a common issue and is often caused by:
-
Residual Moisture: The presence of water in the sample or flux will cause it to boil and spatter upon heating.
-
Excess Sulfuric Acid: If preparing the flux in situ from sodium bisulfate and sulfuric acid, an excess of sulfuric acid can lead to vigorous boiling and spattering.[1]
-
Too Rapid Heating: Increasing the temperature too quickly can cause a sudden release of gases, leading to spattering.
Solution:
-
Dry Sample and Flux: Ensure both the sample and the this compound (or sodium bisulfate precursor) are thoroughly dried in an oven before use.[2]
-
Control Acid Content: When preparing the flux from sodium bisulfate and sulfuric acid, carefully control the molar quantities to avoid a large excess of sulfuric acid.[1]
-
Gradual Heating: Increase the temperature slowly to allow for a controlled reaction and outgassing.
Question: The cooled fusion cake is very hard to dissolve. What can I do?
Answer: A difficult-to-dissolve fusion cake can result from:
-
High Temperature Decomposition: If the fusion is carried out at excessively high temperatures for a prolonged period, the this compound can decompose to sodium sulfate (B86663).[3][4] Sodium sulfate is less acidic and may form more insoluble metal sulfates.
-
Presence of Potassium Salts: Potassium pyrosulfate fusions can result in the formation of potassium salts of anionic sulfate complexes that are less soluble than their sodium counterparts, especially for elements like thorium and titanium.[1]
-
Incorrect Dissolution Solvent: Using pure water to dissolve the cake can lead to hydrolysis and precipitation of some metal hydroxides or oxides.
Solution:
-
Moderate Fusion Temperature: Maintain the fusion temperature in a range that ensures a fluid melt without excessive decomposition of the pyrosulfate.
-
Use Dilute Acid: Dissolve the cooled cake in a dilute mineral acid, such as 10% v/v hydrochloric acid (HCl) or nitric acid (HNO₃).[2] The acidic environment helps to keep metal ions in solution.
-
Gentle Heating and Stirring: Gently heat the dilute acid and use a magnetic stirrer to aid in the dissolution of the cake.
Frequently Asked Questions (FAQs)
What is this compound fusion?
This compound fusion is a sample preparation technique used for the dissolution of refractory materials, particularly metal oxides and non-siliceous minerals, that are resistant to direct acid digestion.[1] The sample is mixed with a this compound flux and heated to a high temperature to create a molten salt. This molten flux acts as a powerful acidic solvent, breaking down the sample matrix.[1] The resulting cooled and solidified "cake" is then dissolved in a dilute acid for analysis.[1]
How is this compound flux prepared?
This compound is typically prepared by heating sodium bisulfate (NaHSO₄) to a temperature between 280°C and 400°C.[3][4][5] This process drives off water, converting two molecules of sodium bisulfate into one molecule of this compound.[3][4]
What type of crucible should be used?
Platinum or high-purity porcelain crucibles are recommended for this compound fusions.[2] Platinum is particularly advantageous due to its high melting point and chemical inertness to the acidic flux.[2]
What is the chemical reaction behind the fusion?
The primary reaction during fusion involves the decomposition of the sample by the acidic flux. This compound acts as an acidic agent at high temperatures. The overall process can be represented as:
Sample (insoluble solid) + Na₂S₂O₇ (molten flux) → Soluble metal sulfates
Upon heating, this compound is in equilibrium with sodium sulfate and sulfur trioxide (SO₃), which is a very strong oxidizing and acidic agent.
Na₂S₂O₇ ⇌ Na₂SO₄ + SO₃
Can I use this method for samples containing silica?
This compound fusion is generally not recommended for samples with a high silica content, as silica is not effectively decomposed by this flux.[1] For such samples, a fusion with a more basic flux like lithium borate (B1201080) or an initial treatment with hydrofluoric acid is more appropriate.[1]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Sample Particle Size | < 150 µm (100-mesh) | Finer particles increase reaction surface area. |
| Sample Mass | 0.2 - 1.0 g | Dependent on the expected analyte concentration.[2] |
| Sample-to-Flux Ratio | 1:10 to 1:25 (by mass) | Higher ratios are needed for more refractory materials.[2][6][7] |
| Fusion Temperature | 400°C - 800°C | The optimal temperature depends on the sample matrix.[1][2] |
| Fusion Time | 15 - 30 minutes | Time begins once the melt is quiescent and clear.[2] |
| Dissolution Solvent | 10% v/v HCl or HNO₃ | Dilute acid prevents hydrolysis of metal ions.[2] |
Experimental Protocols
Detailed Methodology for this compound Fusion
-
Sample Preparation:
-
Dry the finely pulverized sample in an oven at 110°C for at least two hours to remove any residual moisture.
-
Allow the sample to cool to room temperature in a desiccator before weighing.
-
-
Fusion Procedure:
-
Accurately weigh between 0.2 and 1.0 grams of the dried sample into a clean, tared platinum or porcelain crucible.[2]
-
Add the appropriate amount of this compound flux to the crucible to achieve the desired sample-to-flux ratio (e.g., 1:15).
-
Thoroughly mix the sample and flux within the crucible using a platinum wire or a clean glass rod.
-
Place the crucible in a muffle furnace.
-
Gradually increase the temperature to the desired fusion temperature (e.g., 600°C).
-
Maintain the fusion temperature for 15 to 30 minutes, or until a clear and quiescent melt is observed.[2]
-
Carefully remove the crucible from the furnace and allow it to cool to room temperature. The molten mass will solidify into a glassy cake.
-
-
Dissolution of the Fusion Cake:
-
Place the crucible containing the cooled cake into a beaker.
-
Add a sufficient volume of dilute mineral acid (e.g., 10% v/v HCl) to submerge the crucible.
-
Gently heat the beaker on a hot plate and use a magnetic stirrer to agitate the solution.
-
Continue heating and stirring until the fusion cake has completely dissolved.
-
Once dissolved, quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water for subsequent analysis.
-
Visualizations
Caption: Troubleshooting workflow for incomplete sample dissolution.
Caption: Chemical pathway of this compound fusion.
References
optimizing fusion temperature for sodium pyrosulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium pyrosulfate for sample fusion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fusion temperature for this compound?
The optimal fusion temperature for this compound is slightly above its melting point of 400.9 °C (753.6 °F) and well below its decomposition temperature of 460 °C (860 °F).[1][2][3] Operating within this window ensures the sample completely dissolves without degrading the flux.
Q2: What are the primary applications of this compound fusion?
This compound fusion is primarily used in analytical chemistry to dissolve refractory materials and ensure complete sample dissolution before quantitative analysis.[2][4] It acts as an acid flux, making it valuable for processing ores and other challenging samples.[5][6][7]
Q3: What are the decomposition products of this compound?
Above 460 °C, this compound decomposes into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃).[1][2]
Q4: How should this compound be stored?
This compound is hygroscopic and will react with moisture in the air to reform sodium bisulfate.[8] Therefore, it should be stored in a tightly sealed, corrosion-resistant container in a cool, dry place, away from moisture.[1][9]
Q5: What safety precautions should be taken when working with this compound?
It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] Avoid creating dust, and in case of eye contact, rinse cautiously with water for several minutes.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Sample Dissolution | Fusion temperature is too low. | Gradually increase the temperature, ensuring it remains below the 460 °C decomposition point. |
| Insufficient mixing of the sample and flux. | Gently swirl the crucible during fusion to ensure thorough mixing. | |
| Incorrect sample-to-flux ratio. | Refer to your specific analytical method for the recommended ratio. A higher flux ratio may be necessary for highly refractory materials. | |
| Spattering of the Melt | The temperature was increased too rapidly. | Heat the sample and flux mixture gradually to the desired fusion temperature. |
| Presence of moisture in the sample or flux. | Ensure both the sample and this compound are thoroughly dried before fusion. | |
| White Fumes Evolving from the Crucible | The temperature has exceeded the decomposition point of 460 °C. | Immediately reduce the furnace temperature. Discard the sample and restart the fusion with a new sample, carefully monitoring the temperature. |
| Fused Sample is Difficult to Remove from the Crucible | The melt was not poured quickly enough after fusion. | Pour the molten sample into the casting dish or beaker for dissolution immediately after removing it from the furnace.[11] |
| The crucible material is not suitable. | Use a crucible material, such as porcelain or platinum, that is resistant to the acidic flux. |
Quantitative Data Summary
| Property | Value |
| Melting Point | 400.9 °C (753.6 °F; 674.0 K)[1][2][3] |
| Decomposition Temperature | 460 °C (860 °F; 733 K)[1][2][3] |
| Density | 2.658 g/cm³[1][2] |
| Molar Mass | 222.12 g/mol [1][2] |
Experimental Protocols
Standard this compound Fusion for Sample Dissolution
-
Preparation: Ensure the sample is finely ground and homogenized. Dry the sample and the this compound flux in a drying oven to remove any residual moisture.
-
Mixing: Weigh the appropriate amounts of the dried sample and this compound into a clean, dry crucible (e.g., porcelain or platinum). The typical sample-to-flux ratio is between 1:5 and 1:10, depending on the sample matrix. Mix the sample and flux thoroughly with a glass rod.
-
Fusion: Place the crucible in a muffle furnace. Gradually increase the temperature to just above the melting point of this compound (approximately 410-420 °C).
-
Holding Time: Maintain the fusion temperature until the melt is clear and quiescent, indicating complete dissolution of the sample. This may take anywhere from 5 to 30 minutes. Gently swirl the crucible periodically to ensure homogeneity.
-
Cooling and Dissolution: Carefully remove the crucible from the furnace using tongs. While still molten, pour the contents into a beaker containing a dilute acid solution (e.g., dilute HCl or HNO₃) to dissolve the fused bead for subsequent analysis. Alternatively, allow the crucible to cool and then dissolve the solidified melt by adding the dilute acid directly to the crucible.
Visualizations
Caption: Workflow for this compound Fusion.
Caption: Troubleshooting Decision Tree for Fusion Issues.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemister.ru]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS 13870-29-6 - Chemical Supplier Unilong [unilongindustry.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. biolaboratorium.com [biolaboratorium.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. herzog-maschinenfabrik.de [herzog-maschinenfabrik.de]
preventing spattering during sodium pyrosulfate fusion
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing spattering during sodium pyrosulfate fusion experiments.
Troubleshooting Guide: Spattering During Fusion
Spattering is a common issue during this compound fusion, leading to sample loss and inaccurate results. This guide will help you identify the potential causes and implement effective solutions.
| Symptom | Potential Cause | Recommended Action |
| Violent, immediate spattering upon heating | Presence of moisture: Water in the sample or flux rapidly turns to steam, causing explosive spattering.[1] this compound is also hygroscopic and will absorb moisture from the air.[1] | Thoroughly dry the sample and flux: Dry the sample in an oven at 110°C for at least two hours before fusion.[2] Store this compound in a desiccator to prevent moisture absorption.[1] |
| Spattering as the mixture begins to melt | Heating rate is too high: Rapid heating can cause a sudden release of gases from the sample or flux, leading to spattering. The decomposition of the flux or sample can be too rapid, causing a violent reaction. | Implement a gradual heating program: Start at a low temperature and slowly ramp up to the fusion temperature. A controlled, gradual increase in temperature is crucial for a smooth fusion.[2] |
| Spattering after the melt has formed | Decomposition of the flux: Heating this compound above its decomposition temperature (approximately 460°C) will cause it to break down into sodium sulfate (B86663) and sulfur trioxide gas, which can cause the melt to bubble and spatter.[3][4] | Maintain the correct fusion temperature: Ensure the furnace temperature is set and maintained within the optimal fusion range for your sample, which is typically between 400°C and 600°C, but below the rapid decomposition temperature of the flux itself.[2] |
| Consistent, low-level spattering throughout the fusion | Inappropriate sample-to-flux ratio: Too little flux may not adequately cover and dissolve the sample, leading to localized overheating and spattering. Conversely, an excessive amount of flux can sometimes lead to a more vigorous reaction. | Optimize the sample-to-flux ratio: A typical ratio is between 1:10 and 1:20 (sample:flux) by mass.[2] This may need to be adjusted based on the specific characteristics of your sample. |
| Spattering with specific sample types (e.g., carbonates, sulfides) | Gas evolution from the sample: The acidic nature of molten this compound will react with certain sample components to release gases (e.g., CO₂ from carbonates, SO₂ from sulfides), causing the melt to effervesce and spatter. | Pre-treat the sample: Consider a pre-ashing or pre-oxidation step to remove components that will evolve gases during the fusion. A slow initial heating phase can also help to control the rate of gas release. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of spattering in this compound fusion?
A1: The most common cause of violent spattering is the presence of moisture in the sample or the this compound flux.[1] When heated, this moisture rapidly converts to steam, causing the molten mixture to erupt. Another significant cause is a heating rate that is too rapid, leading to uncontrolled decomposition and gas evolution.
Q2: How can I ensure my sample and flux are sufficiently dry?
A2: To ensure your sample is dry, it is recommended to heat it in an oven at 110°C for at least two hours and then cool it in a desiccator before use.[2] this compound should always be stored in a tightly sealed container in a desiccator to prevent it from absorbing atmospheric moisture.[1]
Q3: What is the ideal heating profile for a this compound fusion?
A3: A gradual and controlled heating process is essential. While the optimal profile is sample-dependent, a general approach is to start with a slow ramp-up in temperature to just below the melting point of this compound (around 400°C), hold for a period to allow for gentle melting and initial reaction, and then increase to the final fusion temperature (typically not exceeding 600°C).[2]
Q4: What is the recommended sample-to-flux ratio?
A4: A sample-to-flux ratio in the range of 1:10 to 1:20 is generally recommended.[2] However, the optimal ratio can vary depending on the nature and refractoriness of the sample material. It is advisable to start with a ratio in this range and optimize based on your specific application.
Q5: Can the type of crucible I use affect spattering?
A5: While the crucible material itself (typically platinum or porcelain) does not directly cause spattering, its condition can be a factor.[2] A crucible with residual contamination could introduce impurities that react and cause gas evolution. Always use clean, tared crucibles for your fusions.
Experimental Protocols
General Protocol for Preventing Spattering in this compound Fusion
This protocol provides a detailed methodology for minimizing spattering during the fusion of a generic refractory oxide sample.
Materials and Equipment:
-
Finely pulverized sample (e.g., passed through a 100-mesh sieve)
-
Anhydrous this compound (Na₂S₂O₇)
-
Platinum or high-purity porcelain crucible with a lid
-
Programmable muffle furnace
-
Analytical balance
-
Desiccator
-
Tongs
Methodology:
-
Sample and Flux Preparation:
-
Dry the pulverized sample in an oven at 110°C for a minimum of two hours.
-
Allow the sample to cool to room temperature in a desiccator.
-
Store the this compound flux in a desiccator to maintain its anhydrous state.
-
-
Weighing and Mixing:
-
Accurately weigh the desired amount of the dried sample into a clean, tared crucible.
-
Add the appropriate amount of this compound to achieve a sample-to-flux ratio between 1:10 and 1:20.
-
Thoroughly mix the sample and flux within the crucible using a clean spatula or glass rod.
-
-
Controlled Fusion:
-
Place the crucible (with the lid slightly ajar) in the muffle furnace at room temperature.
-
Program the furnace to heat gradually. A suggested heating profile is:
-
Ramp to 200°C over 30 minutes.
-
Hold at 200°C for 30 minutes to remove any trace moisture.
-
Ramp to 450°C over 60 minutes.
-
Hold at 450°C for 30-60 minutes, or until a clear, quiescent melt is observed.
-
-
Visually inspect the fusion process periodically. If any signs of spattering occur, reduce the heating rate or hold the temperature constant until the reaction subsides.
-
-
Cooling and Dissolution:
-
Once the fusion is complete, carefully remove the crucible from the furnace using tongs and allow it to cool completely.
-
The resulting fused melt should be a solid, glassy cake.
-
Proceed with the dissolution of the cake in an appropriate acidic solution for subsequent analysis.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a successful this compound fusion with minimal risk of spattering.
| Parameter | Recommended Value/Range | Notes |
| Sample Drying Temperature | 110°C | A minimum of 2 hours is recommended.[2] |
| This compound Melting Point | ~400.9°C | Fusion should be initiated around this temperature. |
| This compound Decomposition Temperature | > 460°C | Exceeding this temperature will lead to flux breakdown and potential spattering.[3][4] |
| Fusion Temperature Range | 400°C - 600°C | The optimal temperature is sample-dependent.[2] |
| Sample-to-Flux Ratio (by mass) | 1:10 to 1:20 | Adjust based on the refractoriness of the sample.[2] |
| Heating Rate | Gradual; e.g., 5-10°C/minute | A slow, controlled ramp-up is critical to prevent spattering. |
Logical Workflow for Spatter Prevention
The following diagram illustrates the decision-making process and key steps to prevent spattering during this compound fusion.
Caption: A flowchart of the experimental workflow to prevent spattering.
References
Technical Support Center: Crucible Selection for Sodium Pyrosulfate Fusion
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for selecting the appropriate crucible material for sodium pyrosulfate (Na₂S₂O₇) fusion experiments. Incorrect crucible selection can lead to sample contamination, inaccurate results, and equipment damage.
Frequently Asked Questions (FAQs)
Q1: What are the most important factors to consider when selecting a crucible for this compound fusion?
A1: The two primary considerations are the crucible's chemical resistance to molten this compound and its ability to withstand the fusion temperature without degrading. Thermal shock resistance is also crucial, as rapid temperature changes can cause some materials to crack.
Q2: What is the typical temperature range for this compound fusion?
A2: this compound melts at approximately 400.9°C and decomposes at temperatures above 460°C.[1] Therefore, the fusion is typically carried out in a temperature range of 400°C to 450°C.
Q3: Can I reuse crucibles after a this compound fusion?
A3: The reusability of a crucible depends on the material and the extent of any chemical attack or physical degradation during the fusion. Platinum and zirconium crucibles can often be cleaned and reused multiple times. Porcelain and fused silica (B1680970) crucibles may have a shorter lifespan, especially if subjected to aggressive fusion conditions.
Crucible Material Selection Guide
The selection of a suitable crucible material is critical for a successful this compound fusion. Below is a comparison of commonly used materials.
| Crucible Material | Maximum Use Temperature (°C) | Chemical Resistance to this compound | Key Advantages | Key Disadvantages |
| Platinum | ~1700 | Excellent | High purity, excellent chemical inertness, long service life.[2] | High initial cost. |
| Zirconium | ~900 (in air) | Very Good | Excellent resistance to alkaline fluxes, more cost-effective than platinum. | Can become brittle with repeated use in air at high temperatures. |
| Porcelain (Glazed) | ~1150 | Good | Low cost, readily available. | Susceptible to chemical attack by molten salts, potential for glaze cracking. |
| Fused Silica (Quartz) | ~1100 | Good to Fair | High thermal shock resistance, high purity. | Can be attacked by strongly alkaline fluxes. |
Experimental Protocol: this compound Fusion for Sample Dissolution
This protocol outlines a general procedure for the dissolution of a solid sample using this compound fusion.
Materials:
-
Appropriate crucible (Platinum or Zirconium recommended)
-
Sample (finely powdered)
-
This compound (anhydrous)
-
Muffle furnace or Bunsen burner
-
Tongs
-
Safety glasses, lab coat, and heat-resistant gloves
-
Beaker
-
Dilute acid (e.g., HCl or H₂SO₄) for dissolving the fused melt
Procedure:
-
Preparation: Ensure the crucible is clean and dry. Weigh the finely powdered sample and this compound into the crucible. A typical sample-to-flux ratio is 1:10 by weight.
-
Mixing: Thoroughly mix the sample and flux within the crucible using a clean spatula or by gentle swirling.
-
Heating:
-
Muffle Furnace: Place the crucible in a muffle furnace. Slowly ramp the temperature to 400-450°C. Hold at this temperature until the fusion is complete (the melt is clear and homogenous).
-
Bunsen Burner: Place the crucible on a clay triangle supported by a ring stand. Gently heat the crucible with the burner, starting with a low flame and gradually increasing the temperature. Swirl the crucible occasionally to ensure even heating and mixing.
-
-
Fusion: Continue heating until the sample is completely dissolved in the molten flux. The melt should be clear and free of solid particles. This may take from 30 minutes to several hours depending on the sample.
-
Cooling: Once the fusion is complete, carefully remove the crucible from the heat source using tongs and allow it to cool to room temperature. The molten mass will solidify.
-
Dissolution: Place the cooled crucible and its contents into a beaker. Add an appropriate volume of dilute acid to dissolve the solidified melt. Gentle heating and stirring may be required to facilitate dissolution. The resulting solution is now ready for analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Sample Dissolution | - Insufficient fusion time or temperature.- Inadequate mixing of sample and flux.- Incorrect sample-to-flux ratio. | - Increase the fusion time or temperature (do not exceed 460°C).- Ensure thorough mixing before and during fusion.- Optimize the sample-to-flux ratio; a higher flux ratio may be needed for refractory samples. |
| Crucible Cracking or Breaking | - Thermal shock from rapid heating or cooling.- Use of a crucible material with poor thermal shock resistance.- Pre-existing cracks in the crucible. | - Implement a slower heating and cooling ramp rate.- Select a crucible material with high thermal shock resistance, such as fused silica.- Inspect crucibles for any damage before use. |
| Sample Contamination | - Reaction between the molten flux and the crucible material.- Use of an impure flux. | - Choose a highly inert crucible material like platinum or zirconium.- Use high-purity this compound. |
| Solidified Melt is Difficult to Remove | - The melt has adhered strongly to the crucible walls. | - Before the melt completely solidifies, swirl the crucible to coat the walls with a thin layer, which can be easier to dissolve.- Use a platinum crucible, as the solidified melt is often more easily removed. |
| Spattering of the Melt | - Heating the mixture too rapidly.- Presence of moisture in the sample or flux. | - Heat the crucible gradually to allow for a controlled reaction.- Ensure the sample and flux are completely dry before heating. |
Visualizations
Crucible Selection Logic
A decision-making flowchart for selecting a crucible material.
This compound Fusion Workflow
References
effect of sample to flux ratio in sodium pyrosulfate fusion
Welcome to the technical support center for sodium pyrosulfate fusion. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound fusion?
This compound fusion is a powerful decomposition technique used in analytical chemistry to dissolve a variety of inorganic samples, particularly non-siliceous refractory materials and metal oxides, to ensure complete dissolution before quantitative analysis.[1][2] This method is effective due to the high temperature, high acidity, and complexing action of the molten flux.[1]
Q2: What is a typical sample-to-flux ratio for this compound fusion?
While the optimal ratio depends on the specific sample matrix, a general starting point for sample-to-flux ratio by mass is between 1:5 and 1:10.[3] For more resistant materials, a higher flux ratio, such as 1:20, may be necessary to ensure complete dissolution.[4] It is crucial to maintain a consistent ratio for reproducible results.[3]
Q3: How do I know if the fusion was successful?
A successful fusion results in a clear, homogeneous, and glassy melt.[1] Upon cooling, the solidified bead should be free of undissolved particles, cracks, and bubbles.[3] If the cooled mass is opaque, contains visible sample particles, or is heterogeneous, the dissolution was likely incomplete.
Q4: What are the consequences of using an incorrect sample-to-flux ratio?
An incorrect sample-to-flux ratio can lead to several problems:
-
Too Low (Insufficient Flux): This is a common cause of incomplete sample dissolution, resulting in a heterogeneous melt and inaccurate analytical results.
-
Too High (Excessive Flux): While ensuring complete dissolution, an overly high ratio can lead to excessive dilution of the analyte, potentially bringing its concentration below the detection limit of the analytical instrument. It can also increase background signals from impurities in the flux.[3]
Q5: At what temperature should I perform this compound fusion?
This compound melts at approximately 400°C (752°F).[2] The fusion is typically carried out at temperatures up to 800°C.[1] However, it is important to avoid prolonged heating above 460°C, as this compound will begin to decompose into sodium sulfate (B86663) and sulfur trioxide, which can alter the effectiveness of the flux.[2]
Troubleshooting Guide
This guide addresses common problems encountered during this compound fusion, with a focus on issues related to the sample-to-flux ratio.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Dissolution | - Incorrect Sample-to-Flux Ratio: The amount of flux is insufficient to completely dissolve the sample. - Particle Size Too Large: Coarse sample particles have a smaller surface area, requiring longer fusion times or more flux. - Temperature Too Low: The fusion temperature is not high enough to ensure a fluid melt and complete reaction. | - Increase the sample-to-flux ratio (e.g., from 1:10 to 1:15 or 1:20). - Ensure the sample is finely powdered before fusion. - Gradually increase the fusion temperature, ensuring it does not exceed the decomposition temperature of the flux for an extended period. |
| Opaque or Cloudy Melt | - Incomplete Fusion: Similar to the issue of incomplete dissolution. - Precipitation: Formation of insoluble sulfates, which can occur with samples high in calcium or barium.[1] | - Re-fuse the sample with a higher flux ratio. - If precipitation is suspected, alternative dissolution methods may be required. |
| Cracked or Bubbled Bead | - Moisture in Flux: this compound is hygroscopic and absorbed moisture can cause spattering and bubbles during heating. - Rapid Cooling: Cooling the molten bead too quickly can introduce stress, leading to cracks. | - Dry the this compound in an oven before use and store it in a desiccator. - Allow the crucible to cool more slowly. |
| Low Analytical Signal | - Excessive Dilution: The sample-to-flux ratio is too high, leading to a low analyte concentration. | - Decrease the sample-to-flux ratio, ensuring it is still sufficient for complete dissolution. |
Data Presentation
The following table provides recommended starting sample-to-flux ratios for different types of materials. These are general guidelines, and optimization for specific samples is recommended.
| Sample Type | Recommended Sample-to-Flux Ratio (by mass) | Notes |
| General Metal Oxides (e.g., Fe₂O₃, Al₂O₃) | 1:10 | A good starting point for many common oxides. |
| Refractory Oxides (e.g., TiO₂, ZrO₂) | 1:15 to 1:20 | These materials are more resistant to fusion and require more flux. |
| Samples with High Transition Metals | 1:20 or higher | Higher dilution may be needed to create a stable fusion bead.[4] |
| Cement, Limestone, Clay | 1:8 | Pre-calcination at a high temperature is often recommended.[5] |
Experimental Protocols
Protocol 1: this compound Fusion of Titanium Dioxide (TiO₂)
This protocol describes a general procedure for the dissolution of a refractory metal oxide.
-
Sample Preparation: Ensure the TiO₂ sample is finely powdered by grinding in a mortar and pestle.
-
Weighing: Accurately weigh approximately 0.2 g of the powdered TiO₂ sample and 3.0 g of anhydrous this compound into a platinum or porcelain crucible. This corresponds to a 1:15 sample-to-flux ratio.
-
Mixing: Thoroughly mix the sample and flux within the crucible using a platinum or glass rod.
-
Fusion:
-
Place the crucible in a muffle furnace.
-
Slowly increase the temperature to 700-750°C.
-
Maintain this temperature for 15-30 minutes, or until a clear, quiescent melt is observed. Gentle swirling of the crucible every 10 minutes can aid in dissolution.
-
-
Cooling: Remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should be a clear, glassy bead.
-
Dissolution: Place the crucible and its contents into a beaker containing a warm, dilute acid (e.g., 10% H₂SO₄ or 1M HCl). Gently heat and stir until the solidified melt has completely dissolved. The resulting solution is now ready for quantitative analysis.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound fusion.
Caption: Key chemical reactions in this compound fusion.
References
Technical Support Center: Managing the Hygroscopic Nature of Sodium Pyrosulfate in Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of sodium pyrosulfate (Na₂S₂O₇) in experimental settings.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered when working with this compound.
Guide 1: Inconsistent Reaction Yields or Kinetics
Problem: You are experiencing inconsistent reaction yields, unexpected side products, or variable reaction rates in experiments involving this compound.
Potential Cause: Absorption of atmospheric moisture by this compound, leading to the formation of sodium bisulfate (NaHSO₄) and subsequently sulfuric acid, which can alter the reaction conditions.[1][2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Guide 2: Difficulty in Weighing and Handling
Problem: this compound rapidly gains weight during weighing, clumps together, or becomes difficult to handle.
Potential Cause: High ambient humidity leading to rapid moisture absorption by the hygroscopic solid.[3][4]
Troubleshooting Best Practices:
-
Minimize Exposure: Work quickly when handling this compound. Keep the container tightly sealed when not in use.
-
Controlled Environment: Whenever possible, handle and weigh this compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Pre-weighing Preparation: If a glovebox is unavailable, consider pre-weighing an empty, sealable container. Add the this compound to the container inside a low-humidity environment (e.g., a desiccator) and seal it before weighing.
-
Drying: If clumping is observed, the material may have already absorbed significant moisture. Drying the this compound in a vacuum oven at an appropriate temperature (below its decomposition temperature of 460°C) can remove absorbed water.[5]
Frequently Asked Questions (FAQs)
Q1: How can I store this compound to maintain its integrity?
A1: this compound should be stored in a tightly sealed, airtight container in a cool, dry place.[5] For enhanced protection, the primary container can be placed inside a secondary container with a desiccant. Storing it inside a desiccator is a common and effective practice.
Q2: What is the visible effect of moisture absorption on this compound?
A2: Upon absorbing moisture, the free-flowing crystalline solid will begin to clump and may eventually appear wet or even dissolve into a liquid, which is a solution of sodium bisulfate and sulfuric acid.[2]
Q3: Can I use this compound that has been exposed to air?
A3: It is not recommended, as the presence of moisture will have converted some of the this compound to sodium bisulfate, altering its chemical properties and effective concentration.[1] For applications where the precise stoichiometry is critical, using fresh or properly dried material is essential.
Q4: What is the chemical reaction that occurs when this compound absorbs water?
A4: this compound (Na₂S₂O₇) reacts with water (H₂O) to form two molecules of sodium bisulfate (NaHSO₄). The reaction is as follows: Na₂S₂O₇ + H₂O → 2NaHSO₄
Q5: How does the presence of moisture affect high-temperature applications of this compound, such as in flux fusions?
A5: In high-temperature fusion reactions, where this compound is used as a flux to dissolve metal oxides, the presence of moisture can lead to several issues.[6][7] The absorbed water will first vaporize, which can cause spattering of the molten flux and sample loss. Furthermore, the resulting sodium bisulfate has a different melting point and reactivity compared to pure this compound, which can affect the efficiency and completeness of the sample dissolution.[1]
Data Presentation
Due to the limited availability of specific quantitative data on the rate of water absorption for this compound in the public domain, the following table provides a qualitative summary of its hygroscopic behavior and the impact of moisture. Dynamic Vapor Sorption (DVS) analysis would be required to generate precise quantitative data.[8][9][10][11]
| Parameter | Observation | Impact on Experiments | Mitigation Strategy |
| Physical Appearance | White, crystalline solid | Changes to a clumpy or liquid form upon moisture absorption. | Visual inspection before use. |
| Hygroscopicity | High | Rapidly absorbs moisture from the atmosphere. | Handle in a controlled, low-humidity environment (glovebox, desiccator). |
| Reaction with Water | Hydrolyzes to sodium bisulfate (NaHSO₄).[2] | Alters the chemical identity and reactivity of the reagent. | Store in airtight containers with desiccant. |
| Melting Point | 400.9 °C[12] | The presence of NaHSO₄ impurity lowers the effective melting point.[1] | Use anhydrous this compound for high-temperature applications. |
| Decomposition | Decomposes at >460 °C to Na₂SO₄ and SO₃.[5] | Premature decomposition can occur in the presence of impurities. | Ensure the purity of the material before heating. |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
This protocol outlines the recommended procedure for handling and weighing this compound to minimize moisture absorption.
Materials:
-
This compound
-
Airtight storage container
-
Spatula
-
Weighing vessel (e.g., glass vial with a screw cap)
-
Analytical balance
-
Glovebox or desiccator
Procedure:
-
Environment Preparation: If using a glovebox, ensure the atmosphere is dry and inert (e.g., <1 ppm H₂O). If using a desiccator, ensure the desiccant is active.
-
Transfer: Quickly transfer the required amount of this compound from its main storage container to a pre-weighed, sealable weighing vessel inside the controlled environment.
-
Sealing: Immediately seal the weighing vessel tightly.
-
Weighing: Remove the sealed vessel from the controlled environment and weigh it on an analytical balance.
-
Calculation: The mass of the this compound is the difference between the final weight of the sealed vessel and its empty weight.
-
Storage: Return the main container of this compound to its proper storage location, ensuring it is tightly sealed.
Protocol 2: Sample Digestion using this compound Fusion (General Procedure)
This protocol describes a general method for dissolving inorganic samples using a this compound fusion. This technique is often used for samples that are resistant to acid digestion.[6][13]
Materials:
-
Anhydrous this compound
-
Sample (finely powdered)
-
Platinum or porcelain crucible
-
Muffle furnace or Bunsen burner with a tripod and clay triangle
-
Tongs
-
Dilute acid (e.g., HCl or H₂SO₄) for dissolving the fused melt
Procedure:
-
Mixing: In a crucible, mix the finely powdered sample with a 5-10 fold excess of anhydrous this compound.
-
Heating:
-
Gently heat the crucible over a Bunsen burner or in a muffle furnace. Start at a low temperature and gradually increase to around 400-500°C.
-
The mixture will melt and bubble as gases are evolved. Continue heating until a clear, quiescent melt is obtained. Swirl the crucible occasionally to ensure complete reaction.
-
-
Cooling: Remove the crucible from the heat source using tongs and allow it to cool. The melt will solidify into a glass-like solid.
-
Dissolution: Place the cooled crucible in a beaker containing dilute acid. Gently heat the beaker to dissolve the fused melt. The resulting solution now contains the dissolved sample, ready for analysis.
Visualizations
Caption: Signaling pathway of this compound degradation due to moisture.
Caption: Decision tree for weighing this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. jocpr.com [jocpr.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. resl.id.energy.gov [resl.id.energy.gov]
- 7. Choosing a Flux for XRF Sample Preparation [xrfscientific.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 10. ardena.com [ardena.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. biolaboratorium.com [biolaboratorium.com]
- 13. resources.rigaku.com [resources.rigaku.com]
minimizing contamination in trace element analysis using sodium pyrosulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium pyrosulfate fusion for trace element analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in trace element analysis?
A1: this compound (Na₂S₂O₇) is an inorganic salt that serves as an acidic flux in sample preparation.[1][2][3] It is used to decompose and dissolve a variety of inorganic samples, particularly those containing metal oxides, to ensure complete dissolution before quantitative analysis by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[4] Its effectiveness stems from its nature as a molten acid at temperatures up to nearly 800°C, its high concentration of sulfate (B86663) ions that act as a complexing agent for metals, and its role as a powerful oxidizing agent.[4]
Q2: What are the key differences between this compound and potassium pyrosulfate for sample fusion?
A2: While both are effective acidic fluxes, the choice between sodium and potassium pyrosulfate can impact the subsequent analysis. Potassium salts of anionic sulfate complexes with many quadrivalent elements (e.g., thorium, titanium, tin) are significantly less soluble in dilute sulfuric acid than the corresponding sodium salts.[4] This can lead to precipitation and inaccurate results for these elements when using potassium pyrosulfate.[4] Therefore, this compound is often preferred to avoid these solubility issues.[4]
Q3: Can I reuse my platinum crucibles after a this compound fusion?
A3: Yes, platinum crucibles can and should be cleaned for reuse to ensure the longevity of this significant investment and to prevent cross-contamination.[5][6] Proper cleaning procedures are essential to restore the crucible to a chemically inert state.
Q4: What grade of this compound should I use for my analysis?
A4: For trace element analysis, it is crucial to use a high-purity grade of this compound, such as "Analytical Grade" or a grade specifically designated for trace metal analysis.[7][8][9] Lower purity grades, such as "Technical Grade," may contain significant levels of elemental impurities that will elevate your analytical blank and compromise the accuracy of your results.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Blank Values for Certain Elements | Contaminated this compound flux. | Switch to a higher purity, analytical grade this compound. Always run a "flux blank" (performing the entire procedure with only the flux) to quantify background levels. |
| Contaminated crucible or labware. | Implement a rigorous crucible and labware cleaning protocol. (See Experimental Protocols section). | |
| Environmental contamination from dust or aerosols in the lab. | Prepare samples in a clean environment, such as a laminar flow hood. Keep all vessels covered. | |
| Incomplete Sample Dissolution | Incorrect sample-to-flux ratio. | The sample-to-flux ratio is critical. A common starting point is a 1:10 to 1:25 ratio of sample to this compound by weight.[11] For refractory materials, a higher proportion of flux may be necessary. |
| Insufficient fusion temperature or time. | Ensure the fusion temperature is maintained above the melting point of this compound (~400°C) and the sample-flux mixture.[1] A temperature range of 550-800°C is often used.[4] Extend the fusion time to ensure complete reaction. | |
| Presence of highly refractory minerals (e.g., zircon, chromite). | This compound fusion is effective for many non-siliceous refractory compounds.[4] However, for highly resistant minerals, a more aggressive fusion with sodium peroxide may be necessary. | |
| Precipitation in the Final Solution After Dissolving the Fusion Cake | Incorrect acid or solvent for dissolution. | The cooled fusion cake should be dissolved in a dilute acid solution, typically nitric acid or hydrochloric acid. The order and manner of adding the acid and water can be critical to stability.[4] |
| Solubility issues with specific elements. | If using potassium pyrosulfate, certain elements may precipitate.[4] Using this compound can mitigate this. For some elements like niobium, dissolving the cake in concentrated sulfuric acid and then diluting with dilute sulfuric acid (rather than water) can prevent turbidity.[4] | |
| Poor Precision (%RSD) in ICP-MS/OES Results | Inhomogeneous final solution. | Ensure the dissolved fusion cake is thoroughly mixed before analysis. |
| High total dissolved solids (TDS) affecting the instrument's nebulizer and plasma. | Dilute the sample further to reduce the salt concentration. Use an internal standard to correct for matrix effects.[12] Optimize the ICP-MS/OES sample introduction system for high-salt matrices.[13] | |
| Carryover Contamination Between Samples | Insufficient cleaning of the sample introduction system. | Implement a thorough rinse protocol for the ICP-MS/OES between samples. The rinse solution should be a dilute acid that matches the sample matrix.[14] |
| Memory effects of certain elements in the system. | Some elements are prone to "sticking" in the sample introduction system. A more aggressive rinse solution or a dedicated cleaning cycle may be needed.[14] |
Data Presentation
Table 1: Typical Trace Metal Impurities in this compound
This table provides a comparison of maximum allowable impurity levels in a typical Analytical Grade this compound with the expected characteristics of a Technical Grade product. Note that specific impurity levels in Technical Grade this compound are not typically specified and will vary by manufacturer.
| Element | Analytical Grade (Max. %) [1] | Technical Grade (Expected) [9][10] |
| Total Nitrogen (N) | 0.002 | Higher, not specified |
| Chlorides (Cl) | 0.0005 | Higher, not specified |
| Phosphates (PO₄) | 0.001 | Higher, not specified |
| Lead (Pb) | 0.001 | Significantly higher, not specified |
| Aluminum (Al) | 0.001 | Significantly higher, not specified |
| Magnesium (Mg) | 0.0005 | Significantly higher, not specified |
| Calcium (Ca) | 0.003 | Significantly higher, not specified |
| Iron (Fe) | 0.0005 | Significantly higher, not specified |
Experimental Protocols
Detailed Methodology 1: this compound Fusion
This protocol describes a general procedure for the decomposition of a solid inorganic sample using this compound fusion.
-
Sample and Flux Preparation:
-
Accurately weigh approximately 0.1 to 1.0 gram of the finely powdered sample into a clean platinum or porcelain crucible.
-
Add 5 to 10 grams of analytical grade this compound. The optimal sample-to-flux ratio can range from 1:10 to 1:25 and should be determined experimentally.[11]
-
Thoroughly mix the sample and flux within the crucible using a platinum or glass rod.
-
-
Fusion Process:
-
Place the crucible in a muffle furnace.
-
Slowly ramp the temperature to between 550°C and 800°C. The melting point of pure this compound is approximately 400°C.[4]
-
Maintain the temperature for 30 minutes or until a clear, quiescent melt is obtained. Occasional gentle swirling of the crucible can aid in dissolution.
-
The fusion process should be conducted in a well-ventilated fume hood.
-
-
Cooling and Dissolution:
-
Carefully remove the crucible from the furnace using tongs and allow it to cool to room temperature.
-
Place the crucible in a clean glass beaker.
-
Add a sufficient volume of deionized water and dilute nitric acid (e.g., 5-10% v/v) to submerge the crucible.
-
Gently heat the beaker on a hot plate at a low temperature to aid in the dissolution of the fusion cake. An ultrasonic bath can also be used.
-
Once the melt is completely dissolved, remove the crucible, rinsing it thoroughly with deionized water and adding the rinse to the beaker.
-
-
Final Sample Preparation:
-
Transfer the solution quantitatively to a volumetric flask.
-
Dilute to the final volume with deionized water. The final solution is now ready for analysis by ICP-MS or ICP-OES.
-
Detailed Methodology 2: Post-Fusion Crucible Cleaning (Platinum)
This protocol outlines a comprehensive cleaning procedure for platinum crucibles after a this compound fusion.
-
Initial Rinse:
-
After the dissolved melt has been removed, rinse the crucible thoroughly with deionized water to remove any loose residue.[5]
-
-
Acid Leaching:
-
Boil the crucible in dilute (e.g., 1.5-2.0 M) hydrochloric acid or nitric acid.[1] Do not use aqua regia (a mixture of HCl and HNO₃) as it will attack the platinum.
-
-
Fusion Cleaning for Stubborn Residues:
-
If residues persist, add a small amount of potassium pyrosulfate or potassium bisulfate to the crucible.[1]
-
Heat the crucible until the salt melts and coats the interior surfaces. Maintain this for 5-10 minutes.[1]
-
Allow the crucible to cool, then pour out the melt. Repeat the acid leaching step from step 2.[1]
-
-
Final Cleaning and Polishing:
-
If stains or a dark surface remains, gently rub the interior of the crucible with fine sand (that has passed through a 100-mesh sieve) moistened with water.[1] This will help restore the surface luster.
-
Rinse the crucible thoroughly with deionized water.
-
-
High-Temperature Ignition:
-
Place the clean crucible in a muffle furnace and heat to a high temperature (e.g., 900°C) for a short period to drive off any remaining volatile contaminants.
-
-
Storage:
-
Allow the crucible to cool completely and store it in a clean, dust-free container.
-
Visualizations
Caption: Workflow for this compound fusion.
Caption: Troubleshooting high analytical blanks.
References
- 1. betterceramic.com [betterceramic.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. resl.id.energy.gov [resl.id.energy.gov]
- 5. mkubeenterprise.com [mkubeenterprise.com]
- 6. How to Clean a Platinum Crucible [xrfscientific.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. labdepotinc.com [labdepotinc.com]
- 9. info.dent.nu.ac.th [info.dent.nu.ac.th]
- 10. alliancechemical.com [alliancechemical.com]
- 11. iamdrijfhout.com [iamdrijfhout.com]
- 12. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Fusion Bead Cracking with Sodium Pyrosulfate
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting fusion bead cracking when using sodium pyrosulfate as a flux. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fusion bead cracking when using this compound?
A1: Fusion bead cracking with this compound flux can stem from several factors, primarily related to thermal stress and inconsistencies within the bead. Key causes include:
-
Rapid or Non-uniform Cooling: Abrupt temperature changes are a major contributor to stress fractures in the glass bead.[1]
-
Crystallization: If the molten mixture cools too slowly or if there are nucleation points, parts of the bead can crystallize, creating internal stress and leading to cracking.
-
Incomplete Sample Dissolution: Undissolved sample particles act as stress concentrators within the bead, making it prone to cracking.
-
Sample Composition: Certain elements in the sample matrix, particularly high concentrations of alkaline earth metals, can affect the stability of the glass bead, making it more brittle.
-
Incorrect Flux-to-Sample Ratio: An inappropriate ratio can lead to incomplete fusion or a bead with poor physical properties.
-
Contamination: Dust or other foreign particles can introduce nucleation sites for crystallization, leading to cracking.
Q2: My fusion bead cracked upon cooling. What steps can I take to prevent this in the future?
A2: To prevent cracking, a controlled and methodical approach to the fusion and cooling process is essential. Consider the following adjustments:
-
Optimize the Cooling Rate: Avoid rapid cooling. A two-stage cooling process, involving an initial period of natural cooling followed by forced air cooling, is often recommended. For this compound, allow the bead to cool for 1-2 minutes in the mold before applying forced air.
-
Adjust the Fusion Temperature: Ensure the fusion temperature is adequate for complete sample dissolution but does not exceed the decomposition temperature of this compound (approximately 460°C). A recommended fusion temperature for pyrosulfate fluxes is around 500°C.
-
Modify the Flux-to-Sample Ratio: Experiment with different flux-to-sample ratios. Ratios for pyrosulfate fusions can range from 10:1 to 25:1. A higher flux ratio can sometimes improve bead stability.
-
Ensure Homogeneous Mixing: Thoroughly mix the sample and flux before fusion to promote complete dissolution.
-
Pre-oxidize Samples: For samples containing reducing substances or metals, pre-oxidation is crucial to prevent damage to the platinum crucible and ensure a stable bead.
Q3: Can the composition of my sample influence bead cracking?
A3: Yes, the sample matrix plays a significant role in the integrity of the fusion bead. Samples with high concentrations of certain oxides can be challenging. For instance, high levels of alkaline earth metals can make the bead more brittle. If you are working with such samples, consider adding a small amount of a glass-forming oxide like SiO₂ or Al₂O₃ to the flux mixture to improve the stability of the bead.
Q4: What is the ideal fusion temperature and time for this compound?
A4: The fusion temperature should be high enough to ensure complete dissolution of the sample but low enough to prevent the decomposition of the this compound flux. The melting point of this compound is approximately 400.9°C, and it begins to decompose at temperatures above 460°C.[2] Therefore, a fusion temperature in the range of 500°C to 600°C is generally recommended. The optimal fusion time will depend on the sample type and mass but typically ranges from 5 to 15 minutes of swirling or agitation after the flux has melted.
Data Presentation: Fusion Parameters
The following table summarizes key quantitative parameters for troubleshooting fusion bead cracking with this compound. Please note that optimal values may vary depending on the specific sample matrix and equipment.
| Parameter | Recommended Range | Notes |
| Fusion Temperature | 500°C - 600°C | Exceeding 460°C can lead to the decomposition of this compound. |
| Flux-to-Sample Ratio | 10:1 to 25:1 (by weight) | Higher ratios may be necessary for refractory or complex samples. |
| Initial Cooling (Natural) | 1 - 3 minutes | Allows for gradual initial cooling in the mold to reduce thermal shock. |
| Forced Cooling | After initial natural cooling | Use a gentle stream of air. |
| Fusion Time | 5 - 15 minutes (after melting) | Requires agitation to ensure homogeneity. |
Experimental Protocols
Protocol for Preparation of a Stable Fusion Bead with this compound
This protocol provides a general methodology for preparing fusion beads with this compound, with an emphasis on preventing cracking.
1. Sample and Flux Preparation: a. Accurately weigh the finely powdered sample (e.g., 0.5 g). b. Weigh the appropriate amount of this compound flux based on the desired flux-to-sample ratio (e.g., 5.0 g for a 10:1 ratio). c. Thoroughly mix the sample and flux in a platinum crucible.
2. Fusion: a. Place the crucible in a furnace pre-heated to the desired fusion temperature (e.g., 550°C). b. Allow the mixture to melt completely. c. Once molten, gently swirl the crucible for 5-15 minutes to ensure complete dissolution and homogenization of the sample.
3. Casting and Cooling: a. Pour the molten mixture into a pre-heated platinum mold. b. Allow the bead to cool naturally in the mold for 1-3 minutes. This initial slow cooling is critical to prevent thermal shock. c. After the initial cooling period, direct a gentle stream of cool air over the mold to complete the cooling process. d. Once completely cool, the bead should be transparent, free of cracks, and easily removable from the mold.
Mandatory Visualizations
Here are diagrams illustrating key workflows and relationships in troubleshooting fusion bead cracking.
Caption: Troubleshooting workflow for fusion bead cracking.
Caption: Chemical pathway and fusion process for this compound.
References
Technical Support Center: Overcoming Interferences from Sodium Pyrosulfate in ICP-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interferences caused by sodium pyrosulfate (Na₂S₂O₇) in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis. This compound is a common fusion reagent used for the digestion of refractory samples, but the resulting high salt matrix can introduce significant analytical challenges.
Frequently Asked Questions (FAQs)
1. What are the primary types of interferences caused by a this compound matrix in ICP-MS?
The primary interferences stemming from a this compound matrix can be categorized as follows:
-
Polyatomic Interferences: The high concentrations of sulfur (S) and oxygen (O) from the pyrosulfate, along with argon (Ar) from the plasma, can form molecular ions that have the same mass-to-charge ratio (m/z) as the analytes of interest. Common polyatomic interferences from a sulfate (B86663) matrix include SO⁺, SO₂⁺, and ArS⁺.[1][2]
-
Matrix Effects: These are non-spectral interferences that result from the high concentration of total dissolved solids (TDS) introduced by the this compound.[3] These effects can manifest as:
-
Signal Suppression: The high salt load can affect the plasma's ionization efficiency, leading to a decrease in the analyte signal.[4] This is often more pronounced for elements with higher ionization potentials.
-
Signal Enhancement: In some cases, easily ionizable elements like sodium can enhance the signal of certain analytes.
-
Physical Interferences: High TDS can lead to the blockage of the nebulizer and deposition of salt on the interface cones, causing signal drift and instability.[5]
-
-
Isobaric Interferences: While not directly caused by the this compound itself, the complex matrix can exacerbate existing isobaric interferences (overlap of isotopes from different elements at the same mass).
2. Which analytes are most susceptible to interferences from a this compound matrix?
Analytes that are most susceptible to interferences from a this compound matrix include:
-
Elements prone to polyatomic interferences from sulfur:
-
Elements affected by sodium-based polyatomic interferences:
-
Copper (Cu) can be interfered by ArNa⁺.
-
-
Light mass elements: Lighter analytes are generally more susceptible to signal suppression due to space-charge effects in the ion beam.
3. What are the initial signs of interference from my this compound matrix?
Common indicators of interference from a this compound matrix during an ICP-MS run include:
-
Poor Internal Standard Recoveries: Significant deviation of internal standard signals (either suppression or enhancement) from the expected values is a primary indicator of matrix effects.
-
Signal Drift: A gradual and continuous change in signal intensity over the course of an analytical run often points to the build-up of matrix components on the cones or in the ion optics.
-
Unusual Peak Shapes: Tailing or broadening of analyte peaks can be a sign of matrix-related issues.
-
Plasma Instability: In extreme cases, a very high salt matrix can destabilize or even extinguish the plasma.
-
Inaccurate or Inconsistent Results: Poor accuracy and precision in quality control samples are clear signs of uncorrected interferences.
4. Can I simply dilute my sample to overcome these interferences?
Sample dilution is often the first and simplest approach to mitigate matrix effects.[7] By reducing the concentration of this compound, you can lessen signal suppression and reduce the formation of polyatomic interferences. However, a significant drawback of dilution is the corresponding reduction in the concentration of your target analytes, which may fall below the instrument's detection limit.[7] A balance must be struck between reducing matrix effects and maintaining sufficient analytical sensitivity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when analyzing samples with a this compound matrix.
| Problem | Potential Cause | Recommended Action(s) |
| Significant Signal Suppression | High concentration of total dissolved solids (TDS) from the this compound matrix affecting plasma ionization efficiency. | 1. Dilute the sample: Start with a 10-fold dilution and increase as necessary. Monitor internal standard recoveries to assess the effectiveness. 2. Optimize instrument parameters: Increase plasma power and optimize nebulizer gas flow to improve matrix tolerance. 3. Use a high-matrix introduction system: Employ a nebulizer and spray chamber designed for high TDS samples. 4. Matrix matching: Prepare calibration standards in a matrix that closely matches the diluted this compound concentration of the samples. 5. Employ matrix removal techniques: If dilution is insufficient, consider methods like barium sulfate precipitation or ion-exchange chromatography to remove the sulfate matrix (see Experimental Protocols). |
| Polyatomic Interferences | Formation of molecular ions (e.g., SO⁺, S₂⁺, ArS⁺) from the sulfur in the matrix that overlap with the analyte's m/z. | 1. Use a collision/reaction cell (CRC): This is the most effective instrumental method for removing polyatomic interferences. Use helium (He) in kinetic energy discrimination (KED) mode for general-purpose interference removal. For specific, well-characterized interferences, a reactive gas like oxygen (O₂) or hydrogen (H₂) may be more effective.[8] 2. Select an alternative isotope: If the analyte has multiple isotopes, choose one that is free from known polyatomic interferences. 3. Use mathematical correction equations: If a CRC is not available or insufficient, mathematical corrections can be applied by monitoring another isotope of the interfering element and subtracting its contribution based on natural isotopic abundances.[9] 4. Matrix removal: Removing the sulfate matrix will eliminate the source of the sulfur-based polyatomic interferences. |
| Signal Drift and Instability | Deposition of salt from the this compound matrix on the sampler and skimmer cones. Clogging of the nebulizer. | 1. Regularly clean the interface cones: A daily cleaning protocol for the cones is recommended when running high-matrix samples. 2. Use a suitable nebulizer: A nebulizer with a wider bore is less prone to clogging. 3. Optimize rinse times: Ensure a sufficient rinse time between samples to wash out the matrix and prevent carryover. 4. Humidify the argon gas: This can help to prevent salt build-up on the nebulizer tip. |
| Poor Accuracy and Precision | A combination of uncorrected matrix effects and polyatomic interferences. | 1. Method of Standard Additions: For a small number of samples, the standard addition method can provide accurate results by compensating for matrix effects on a per-sample basis. 2. Use appropriate internal standards: Select internal standards that are close in mass and have similar ionization potentials to the analytes of interest. Monitor their recoveries closely. 3. Validate the method: Perform spike recovery experiments in the sample matrix to assess the accuracy and precision of the method.[10][11][12] |
Quantitative Data Summary
The following table provides illustrative data on the potential impact of a high sulfate matrix on analyte signals and common polyatomic interferences. Note: This data is generalized from ICP-MS principles and literature on high matrix effects; specific signal suppression will vary based on the instrument, operating conditions, and the specific analytes.
| Analyte (m/z) | Potential Polyatomic Interference | Interfering Species (m/z) | Expected Impact of High Sulfate Matrix | Mitigation Strategy |
| ⁴⁸Ti | SO⁺ | ³²S¹⁶O⁺ (47.95) | Positive bias | Collision/Reaction Cell (He or H₂ mode), Mathematical Correction |
| ⁵¹V | SOH⁺ | ³⁴S¹⁶O¹H⁺ (50.97) | Positive bias | Collision/Reaction Cell (He or H₂ mode) |
| ⁵²Cr | SO₂⁺ | ³⁴S¹⁸O⁺ (51.96) | Positive bias | Collision/Reaction Cell (He mode) |
| ⁶⁴Zn | S₂⁺ | ³²S³²S⁺ (63.94) | Positive bias | Collision/Reaction Cell (He mode), Select alternative isotope (e.g., ⁶⁶Zn) |
| ⁶³Cu | ArNa⁺ | ⁴⁰Ar²³Na⁺ (62.93) | Positive bias | Collision/Reaction Cell (He mode) |
| Various | Signal Suppression | High TDS | Negative bias | Sample Dilution, Matrix Matching, Matrix Removal |
Experimental Protocols
Protocol 1: Sulfate Removal by Barium Sulfate Precipitation
This protocol describes a method to remove the sulfate matrix from a digested sample solution by precipitating it as barium sulfate (BaSO₄), which has very low solubility.
Materials:
-
Digested sample solution containing this compound
-
Barium chloride (BaCl₂) solution (e.g., 10% w/v in deionized water)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Take a known volume of the sample solution in a centrifuge tube.
-
pH Adjustment (Optional): Depending on the analytes of interest, adjust the pH of the solution. For many elements, a slightly acidic pH (e.g., pH 2-3) is suitable.
-
Addition of Barium Chloride: Slowly add the BaCl₂ solution to the sample while vortexing. Add a stoichiometric excess of BaCl₂ to ensure complete precipitation of the sulfate. A white precipitate of BaSO₄ will form.[13]
-
Precipitation: Allow the sample to stand for a sufficient time (e.g., 1-2 hours, or overnight for very low concentrations) to ensure complete precipitation.
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3000-4000 rpm) for 10-15 minutes to pellet the BaSO₄ precipitate.
-
Supernatant Collection: Carefully decant the supernatant, which contains the analytes of interest, into a clean tube.
-
Washing the Precipitate (Optional, for analyte recovery check): The precipitate can be washed with deionized water to recover any co-precipitated analytes if necessary.
-
Final Preparation: The collected supernatant is now ready for dilution to the final volume for ICP-MS analysis. It is advisable to filter the supernatant through a 0.45 µm syringe filter before introduction to the ICP-MS to remove any fine particulate matter.
Protocol 2: Sulfate Removal by Anion Exchange Chromatography
This protocol utilizes an anion exchange resin to retain the sulfate anions while allowing the cationic analytes to pass through.
Materials:
-
Anion exchange resin (strong base resin is typically used)
-
Chromatography column
-
Digested sample solution containing this compound
-
Deionized water
-
Dilute nitric acid (e.g., 2%) for elution (if target analytes are anionic) and column regeneration.
Procedure:
-
Column Preparation: Pack a chromatography column with the anion exchange resin.
-
Resin Conditioning: Condition the resin by passing deionized water through the column until the eluent is at a neutral pH.
-
Sample Loading: Load a known volume of the sample solution onto the column. The sulfate ions will be retained by the resin.
-
Elution of Cations: Elute the cationic analytes from the column by passing deionized water or a very dilute acid through the column. Collect the eluent in a clean volumetric flask.
-
Analyte Collection: Continue collecting the eluent until all the cationic analytes have passed through the column. The volume of eluent required should be determined experimentally.
-
Final Preparation: The collected eluent, which is now free of the sulfate matrix, can be acidified and diluted to the final volume for ICP-MS analysis.
-
Column Regeneration: The resin can be regenerated by washing with a more concentrated acid solution to remove the bound sulfate, followed by rinsing with deionized water.
Visualizations
Caption: Formation of polyatomic interferences from a this compound matrix.
Caption: Troubleshooting workflow for this compound matrix interferences.
References
- 1. usgs.gov [usgs.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. oru.se [oru.se]
- 5. ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and Mitigating Polyatomic Ion Interference in ICP-MS [eureka.patsnap.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. almacgroup.com [almacgroup.com]
- 13. aquaadvice.co.uk [aquaadvice.co.uk]
Technical Support Center: Dissolution of Silicate Materials with Sodium Pyrosulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dissolution of silicate (B1173343) materials using sodium pyrosulfate fusion.
Frequently Asked Questions (FAQs)
Q1: What is this compound fusion, and why is it used for silicate materials?
A1: this compound (Na₂S₂O₇) fusion is a sample decomposition technique used to break down inorganic materials, particularly those that are resistant to acid digestion, such as many silicate minerals and refractory oxides. The fusion process involves mixing the sample with a this compound flux and heating it to a high temperature. The molten flux reacts with the sample, converting the insoluble silicates into soluble sulfates, which can then be dissolved in dilute acid for analysis by techniques like ICP-OES or ICP-MS.
Q2: What are the advantages of using this compound over other fusion fluxes?
A2: this compound offers several advantages:
-
Strong Acidic Flux: It is a potent acidic flux capable of decomposing a wide range of basic and amphoteric oxides and silicates.
-
Lower Fusion Temperature: Compared to alkaline fluxes like sodium carbonate, this compound generally requires lower fusion temperatures.
-
Compatibility with Analytical Techniques: The resulting sulfate (B86663) matrix is often compatible with various analytical instruments.
Q3: What safety precautions should I take when performing a this compound fusion?
A3: Safety is paramount during fusion procedures. Always:
-
Work in a well-ventilated fume hood. Heating this compound can release sulfur trioxide (SO₃) fumes.
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a face shield, and heat-resistant gloves.[1][2]
-
Use proper crucibles: Platinum or porcelain crucibles are typically recommended.
-
Handle hot crucibles with appropriate tongs.
-
Consult the Safety Data Sheet (SDS) for this compound before use. [1][2][3][4]
Troubleshooting Guides
Problem 1: Incomplete Dissolution of the Silicate Sample
Symptoms:
-
A visible, undissolved residue remains after the fusion and subsequent acid leaching.
-
Low analytical recovery of key elements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Flux | Increase the sample-to-flux ratio. A common starting point is 1:10 (sample:flux), but for highly refractory silicates, ratios up to 1:20 may be necessary. |
| Fusion Temperature Too Low | Ensure the furnace temperature is high enough to create a molten, fluid melt. The optimal temperature is typically between 400°C and 600°C.[5] |
| Fusion Time Too Short | Extend the fusion time to allow for complete reaction. The melt should be clear and quiescent before cooling. Typical fusion times range from 15 to 30 minutes.[5] |
| Poor Mixing | Thoroughly mix the powdered sample and flux before heating. Gentle swirling of the molten mixture during fusion can also promote a complete reaction. |
| Large Particle Size | Grind the silicate sample to a fine powder (typically <100 mesh) to increase the surface area for reaction with the flux. |
Problem 2: Spattering of the Molten Flux from the Crucible
Symptoms:
-
Loss of sample and flux from the crucible during heating.
-
Inaccurate and imprecise analytical results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Heating Too Rapidly | Heat the crucible gradually to the final fusion temperature. This is especially important when using sodium bisulfate, which dehydrates to form this compound, releasing water vapor that can cause spattering. |
| Presence of Moisture | Ensure the sample and flux are dry before heating. Pre-drying the sample in an oven at 110°C is recommended.[5] |
| Overfilling the Crucible | Do not fill the crucible more than halfway to allow for expansion of the melt and to contain any bubbling. |
| Decomposition of the Flux | Avoid excessively high temperatures (above 600°C) which can cause the this compound to decompose and release sulfur trioxide, leading to vigorous bubbling. |
Problem 3: Difficulty Dissolving the Fused Cake
Symptoms:
-
The solidified pyrosulfate cake does not readily dissolve in dilute acid.
-
Formation of a gelatinous precipitate (silicic acid) upon acidification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Acid for Dissolution | Use a dilute mineral acid such as 10% v/v HCl or HNO₃ to dissolve the cooled cake.[5] |
| Insufficient Acid Volume | Use a sufficient volume of acid to completely submerge the crucible and its contents. |
| Precipitation of Insoluble Sulfates | If the sample contains high concentrations of elements that form insoluble sulfates (e.g., Ba, Sr, Pb), a different fusion method may be required. |
| Polymerization of Silica (B1680970) | To prevent the formation of gelatinous silicic acid, pour the molten fusion directly into a beaker of dilute acid with vigorous stirring. This rapid quenching keeps the silica in a soluble form. |
Experimental Protocols
General Protocol for this compound Fusion of Silicate Rocks
This protocol provides a general guideline. Optimal conditions may vary depending on the specific silicate mineral.
1. Sample Preparation:
- Grind the silicate rock sample to a fine powder (<100 mesh).
- Dry the powdered sample in an oven at 110°C for at least two hours to remove any moisture.[5]
- Allow the sample to cool to room temperature in a desiccator.
2. Fusion:
- Accurately weigh approximately 0.2 to 1.0 g of the dried sample into a platinum or porcelain crucible.
- Add this compound flux. A typical sample-to-flux ratio is 1:10.[5]
- Thoroughly mix the sample and flux within the crucible using a platinum wire or glass rod.
- Place the crucible in a muffle furnace.
- Gradually increase the temperature to between 400°C and 600°C.[5]
- Maintain the fusion temperature for 15 to 30 minutes, or until a clear, quiescent melt is observed.[5] Gentle swirling of the crucible every 10 minutes can aid in dissolution.
3. Dissolution of the Fused Cake:
- Carefully remove the crucible from the furnace using tongs and allow it to cool completely.
- Place the crucible and its solidified contents into a beaker containing a measured volume of dilute acid (e.g., 100 mL of 10% HCl).[5]
- Gently heat the beaker on a hot plate with stirring until the fused cake is completely dissolved. Avoid boiling.
- Once dissolved, carefully remove the crucible with tongs, rinsing it thoroughly with deionized water and collecting the rinsings in the beaker.
- Quantitatively transfer the solution to a volumetric flask of an appropriate volume (e.g., 250 mL).
- Allow the solution to cool to room temperature before diluting to the mark with deionized water and mixing thoroughly.
Quantitative Data
Table 1: Recommended Fusion Parameters for Common Silicate Minerals
| Silicate Mineral | Typical Sample-to-Flux Ratio (w/w) | Fusion Temperature (°C) | Fusion Time (minutes) |
| Quartz (SiO₂) | 1:15 | 500 - 600 | 20 - 30 |
| Feldspars (e.g., Albite, Orthoclase) | 1:10 | 450 - 550 | 15 - 25 |
| Micas (e.g., Muscovite, Biotite) | 1:10 | 400 - 500 | 15 - 20 |
| Amphiboles (e.g., Hornblende) | 1:12 | 500 - 600 | 20 - 30 |
| Pyroxenes (e.g., Augite) | 1:12 | 500 - 600 | 20 - 30 |
| Olivine | 1:10 | 450 - 550 | 15 - 25 |
| Zircon | 1:20 | 550 - 650 | 30 - 45 |
Note: These are starting recommendations and may require optimization based on the specific composition of the sample.
Visualizations
Caption: Experimental workflow for silicate dissolution by this compound fusion.
Caption: Troubleshooting logic for incomplete dissolution.
References
Validation & Comparative
A Head-to-Head Comparison: Sodium Pyrosulfate vs. Potassium Pyrosulfate for Sample Dissolution
For researchers, scientists, and drug development professionals, achieving complete sample dissolution is a critical first step for accurate and reliable analytical results. When dealing with refractory materials that are resistant to acid digestion, fusion with an acidic flux is often the method of choice. Among the most powerful and convenient acidic fluxes are sodium pyrosulfate (Na₂S₂O₇) and potassium pyrosulfate (K₂S₂O₇).
This guide provides an objective comparison of these two reagents, supported by their physicochemical properties and general performance characteristics, to aid in the selection of the optimal flux for your specific analytical needs. While direct quantitative comparisons of dissolution efficiency for various refractory oxides under identical conditions are limited in publicly available literature, this guide summarizes the key differences to inform your methodological choices.
Physicochemical Properties: A Tale of Two Alkali Pyrosulfates
The fundamental properties of a fusion flux, such as its melting and decomposition temperatures, dictate the operational parameters of the fusion process. A lower melting point can be advantageous for samples containing volatile elements, while a higher decomposition temperature offers a wider working range for the fusion.
| Property | This compound (Na₂S₂O₇) | Potassium Pyrosulfate (K₂S₂O₇) |
| Molar Mass | 222.12 g/mol [1] | 254.31 g/mol [2] |
| Melting Point | 400.9 °C[1] | 325 °C[2] |
| Decomposition Temperature | 460 °C[1] | > 600 °C[2] |
| Appearance | Translucent white, colorless salt[1] | White crystalline solid[2] |
| Density | 2.658 g/cm³[1] | 2.28 g/cm³[2] |
| Solubility in Water | Hydrolyzes to form sodium bisulfate[3] | 25.4 g/100 mL (20 °C), hydrolyzes[2] |
Performance in Sample Dissolution: Key Considerations
Both sodium and potassium pyrosulfate are highly effective for the dissolution of a wide range of inorganic materials, particularly refractory oxides, minerals, and alloys.[2] The choice between the two often depends on the specific sample matrix, the target analytes, and the subsequent analytical technique.
| Feature | This compound | Potassium Pyrosulfate |
| General Efficacy | Effective for dissolving many refractory oxides and minerals.[3] | Widely used and effective for a broad range of non-siliceous refractory compounds.[2] |
| Fusion Temperature | Higher melting point requires higher fusion temperatures. | Lower melting point allows for fusion at lower temperatures, which can be beneficial for volatile analytes.[2] |
| Post-Fusion Solubility | Generally, the resulting sulfate (B86663) complexes are more soluble.[4] | Potassium salts of some anionic sulfate complexes (especially with quadrivalent elements like Ti, Zr, Th) can be less soluble in dilute sulfuric acid, potentially causing precipitation issues.[4] |
| Potential Interferences | Can introduce sodium, which may be an interferent in some analytical techniques (e.g., ICP-MS).[5] | Can introduce potassium, which can be an interferent and may form insoluble perchlorates.[4] |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | Less hygroscopic than this compound. |
| Common Applications | Analysis of various minerals and refractory materials. | Widely used in automated fusion systems for XRF analysis of materials like copper, lead, ferroalloys, slags, and iron ores.[2][6] |
Experimental Protocols
The following protocols provide a general framework for sample dissolution using this compound and potassium pyrosulfate. The optimal conditions, including sample-to-flux ratio, fusion temperature, and time, should be empirically determined for each specific sample type.
Protocol 1: Sample Dissolution using this compound
1. Sample Preparation:
-
The sample should be finely powdered (typically to < 200 mesh) to maximize the surface area for reaction.
-
Dry the sample to a constant weight at 105-110 °C to remove any moisture.
2. Weighing and Mixing:
-
Accurately weigh the powdered sample and this compound into a platinum or porcelain crucible.
-
A typical sample-to-flux ratio is between 1:10 and 1:20 (sample:flux) by weight.
-
Thoroughly mix the sample and flux using a platinum or glass rod.
3. Fusion:
-
Place the crucible in a muffle furnace.
-
Gradually increase the temperature to approximately 450-500 °C.
-
Maintain the molten state, occasionally swirling the crucible gently, until the sample is completely dissolved, which is indicated by a clear, homogeneous melt. The fusion time can range from 30 minutes to several hours depending on the sample's refractoriness.
4. Dissolution of the Melt:
-
Allow the crucible to cool to room temperature. The resulting fused bead is often a glassy solid.
-
Place the crucible in a beaker containing a suitable solvent, typically dilute acid (e.g., 10% v/v HCl or HNO₃) or deionized water.
-
Gently heat the beaker on a hot plate and stir until the fused bead is completely dissolved.
Protocol 2: Sample Dissolution using Potassium Pyrosulfate
1. Sample Preparation:
-
The sample should be finely powdered (typically to < 200 mesh).
-
For siliceous materials, a pre-fusion with potassium fluoride (B91410) (KF) may be necessary, followed by the pyrosulfate fusion to eliminate silica (B1680970) and fluoride.[2]
2. Weighing and Mixing:
-
Accurately weigh the sample and potassium pyrosulfate flux into a platinum or silica crucible.
-
A common sample-to-flux ratio is between 1:10 and 1:25.[2]
-
Ensure thorough mixing of the sample and flux.
3. Fusion:
-
Place the crucible in a muffle furnace or use an automated fusion system.
-
Heat to a temperature between 500 °C and 1000 °C.[2] The lower melting point of potassium pyrosulfate provides a wider operational temperature range.
-
The fusion time typically ranges from 5 to 20 minutes, depending on the sample matrix.[2] Gentle swirling can aid in dissolution.
-
A clear, homogeneous melt indicates complete fusion.
4. Post-Fusion Processing:
-
For XRF analysis, the molten bead is typically poured into a casting dish to cool and solidify into a glass disk.[2]
-
For ICP analysis, the cooled fusion cake is dissolved in a dilute acid solution (e.g., dilute HCl or HNO₃).
Conclusion: Making the Right Choice
The selection between this compound and potassium pyrosulfate for sample dissolution is not a one-size-fits-all decision.
-
This compound is a highly effective flux, and its resulting metal sulfate complexes are often more soluble, which can be an advantage in preventing precipitation issues during subsequent analytical steps.[4] However, its higher melting point and hygroscopic nature are important considerations.
-
Potassium pyrosulfate stands out as a robust, thermally stable, and widely applicable flux, particularly for non-siliceous refractory materials in routine analytical laboratories.[2] Its lower melting point and compatibility with automated fusion systems make it a popular choice for high-throughput environments.[2][6] However, the potential for lower solubility of certain potassium sulfate complexes must be taken into account.[4]
Ultimately, the choice of flux should be guided by the specific requirements of the analysis, including the sample matrix, the elements of interest, the subsequent analytical instrumentation, and any potential interferences. Method development and validation are crucial to ensure complete dissolution and accurate analytical results.
References
A Comparative Guide to Sodium Pyrosulfate and Lithium Borate Fluxes for Sample Preparation
In the realm of elemental analysis, the effective preparation of solid samples is a critical precursor to obtaining accurate and reproducible results with techniques such as X-ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) spectroscopy. Fusion, a method that involves dissolving a sample in a molten flux at high temperatures, is a powerful technique for eliminating matrix effects and ensuring complete dissolution of even the most refractory materials. This guide provides a comprehensive comparison of two common types of fluxes: sodium pyrosulfate and lithium borates.
Properties and Characteristics
The choice of flux is fundamentally determined by its chemical and physical properties, which influence its interaction with the sample matrix. This compound is a strongly acidic flux, while lithium borates are available in various compositions, offering a range from acidic to basic properties.
| Property | This compound | Lithium Borate (B1201080) Fluxes |
| Chemical Formula | Na₂S₂O₇ | Lithium Metaborate (B1245444) (LiBO₂), Lithium Tetraborate (B1243019) (Li₂B₄O₇), or mixtures |
| Molar Mass | 222.1 g/mol | LiBO₂: 49.75 g/mol , Li₂B₄O₇: 169.11 g/mol |
| Melting Point | ~400 °C[1] | LiBO₂: ~845 °C, Li₂B₄O₇: ~920 °C, Mixtures: ~825-875 °C[2][3] |
| Decomposition Temp. | >460 °C[1] | Stable at typical fusion temperatures |
| Acidity/Basicity | Strongly Acidic | LiBO₂: Basic, Li₂B₄O₇: Acidic, Mixtures offer a range of acidities |
| Hygroscopic Nature | Hygroscopic | Generally non-hygroscopic in pre-fused, beaded form |
| Common Form | Crystalline solid | Granular or beaded (pre-fused) |
Applications and Performance
The selection of a flux is primarily dictated by the chemical nature of the sample. Acidic fluxes are generally effective for dissolving basic materials, while basic fluxes are used for acidic samples.
Lithium Borate Fluxes:
Lithium borate fluxes are widely considered the most versatile and commonly used fluxes for a broad range of materials, including silicates, aluminates, carbonates, and various oxides.[4] They are the standard for sample preparation for XRF analysis of cements, rocks, soils, and industrial minerals.[4][5] The ability to create mixtures of lithium tetraborate (acidic) and lithium metaborate (basic) allows for the fine-tuning of the flux's properties to suit a specific sample matrix.[3] For instance, a higher proportion of lithium metaborate is effective for dissolving acidic samples like silica-rich rocks, while a higher proportion of lithium tetraborate is suitable for basic samples such as carbonates. Lithium borate fusions typically result in stable glass beads for XRF analysis or solutions that are readily dissolved in dilute acids for ICP analysis.
This compound Flux:
This compound is a powerful acidic flux primarily used for the decomposition of refractory oxides that are resistant to attack by other acids. Its lower melting point compared to lithium borates can be an advantage in certain applications. It has been traditionally used in the analysis of minerals such as chromite and ores containing niobium and tantalum.[6][7] However, the use of this compound is less common for general-purpose sample preparation due to several disadvantages. The resulting melt can be difficult to handle, and the introduction of a high concentration of sodium can cause significant spectral and non-spectral interferences in ICP-OES and ICP-MS analysis, and precludes the analysis of sodium in the sample.[1][8][9]
The following table summarizes the general suitability of each flux for different sample types.
| Sample Type | This compound | Lithium Borate Fluxes |
| Silicate (B1173343) Rocks | Limited Use | Excellent |
| Bauxite (Aluminum Ore) | Limited Use | Excellent |
| Cement and Clinker | Not Recommended | Excellent |
| Carbonates (Limestone, Dolomite) | Not Recommended | Excellent |
| Refractory Oxides (e.g., TiO₂, ZrO₂) | Good for specific oxides | Good (with appropriate borate mixture) |
| Chromite Ore | Good[6][7] | Good (often with oxidizing agents) |
| Niobium and Tantalum Ores | Good[6] | Good |
| Sulfide Ores | Not Recommended | Limited (requires oxidizing conditions) |
It is important to note that there is a lack of direct, quantitative comparative studies in the scientific literature that evaluate the performance of this compound against lithium borate fluxes across a wide range of certified reference materials.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible results.
Lithium Borate Fusion for XRF and ICP Analysis
This protocol outlines a general procedure for the fusion of a silicate rock sample.
Materials:
-
Sample, finely pulverized (< 75 µm)
-
Lithium borate flux (e.g., a 66:34 mixture of lithium tetraborate and lithium metaborate)
-
Non-wetting agent (e.g., lithium bromide solution)
-
Platinum-5% Gold crucible and mold
-
Automated fusion machine or muffle furnace
-
Beakers and dilute nitric acid (for ICP)
Procedure for XRF (Fused Bead):
-
Accurately weigh approximately 0.5 g of the dried sample and 5.0 g of the lithium borate flux into the platinum crucible.
-
Add a few drops of the non-wetting agent.
-
Mix the sample and flux gently.
-
Place the crucible in the fusion machine and heat to 1050-1100 °C.
-
Allow the mixture to fuse with agitation for 5-10 minutes until a clear, homogeneous melt is obtained.
-
Pour the molten mixture into the pre-heated platinum mold.
-
Cool the mold to form a glass bead.
-
The resulting bead can be directly analyzed by XRF.
Procedure for ICP (Solution):
-
Follow steps 1-5 of the XRF procedure.
-
Pour the hot, molten mixture directly into a beaker containing a stirred solution of dilute nitric acid (e.g., 5-10%).
-
Continue stirring until the fused material is completely dissolved.
-
Quantitatively transfer the solution to a volumetric flask and dilute to the final volume.
-
The solution is now ready for analysis by ICP-OES or ICP-MS.
This compound Fusion Protocol (General)
This protocol provides a general guideline for the fusion of a refractory oxide sample. Specific parameters such as sample-to-flux ratio and fusion time may require optimization.
Materials:
-
Sample, finely pulverized
-
This compound
-
Porcelain or platinum crucible
-
Muffle furnace
-
Beakers and appropriate dilute acid for dissolution
Procedure:
-
Accurately weigh the sample and this compound into the crucible. A sample-to-flux ratio of 1:10 to 1:20 is common.[10]
-
Thoroughly mix the sample and flux.
-
Place the crucible in a muffle furnace and gradually heat to 450-600 °C.
-
Maintain the temperature for 15-30 minutes, or until a clear, quiescent melt is formed.
-
Carefully remove the crucible from the furnace and allow it to cool.
-
Place the crucible in a beaker containing a suitable dilute acid (e.g., HCl or H₂SO₄).
-
Gently heat and stir the solution until the fused cake is completely dissolved.
-
The resulting solution can then be prepared for instrumental analysis.
Visualizing the Workflow and Logic
Conclusion
Lithium borate fluxes are highly versatile and represent the industry standard for the fusion of a wide variety of materials for XRF and ICP analysis. The ability to customize the acidic or basic properties of the flux by creating mixtures of lithium tetraborate and lithium metaborate makes them suitable for most analytical challenges.
This compound, while a powerful acidic flux, has a more niche application area, primarily for the decomposition of certain refractory oxides that are difficult to dissolve by other means. Its main drawbacks are the potential for handling difficulties and the significant interference from sodium in subsequent analyses, which limits its general applicability.
For researchers, scientists, and drug development professionals requiring robust and versatile sample preparation methods, lithium borate fluxes offer a well-documented and reliable solution for a broad spectrum of sample matrices. This compound may be considered a useful tool for specific, challenging refractory materials where the introduction of sodium is not a concern for the intended analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. azom.com [azom.com]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. osdp-psdo.canada.ca [osdp-psdo.canada.ca]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. aelabgroup.com [aelabgroup.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
A Comparative Guide to Analytical Accuracy and Precision Following Sodium Pyrosulfate Fusion
For Researchers, Scientists, and Drug Development Professionals
Sodium pyrosulfate fusion is a powerful sample preparation technique utilized to decompose a wide range of materials, particularly refractory oxides and minerals, rendering them soluble for subsequent elemental analysis. This guide provides an objective comparison of the accuracy and precision of common analytical techniques—X-ray Fluorescence (XRF) Spectrometry, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS)—following this fusion method. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal analytical approach for their specific needs.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the expected performance of XRF, ICP-OES, and AAS after sample preparation by pyrosulfate fusion. It is important to note that direct quantitative comparisons for this compound fusion are not extensively available in published literature. The data for XRF is based on studies using potassium pyrosulfate, a chemically similar flux, which demonstrates the high reproducibility achievable with this fusion technique. For ICP-OES and AAS, the performance is inferred from the established capabilities of these techniques to yield highly accurate and precise results after complete sample dissolution, which is a primary outcome of the fusion process.
| Analytical Technique | Key Performance Metrics | Typical Application | Advantages After this compound Fusion | Limitations |
| X-ray Fluorescence (XRF) Spectrometry | Precision (RSD): <1.0% for major elements[1] | Rapid, non-destructive analysis of major and minor elements. | Eliminates particle size and mineralogical effects, leading to high reproducibility.[2][3][4] | Lower sensitivity for trace elements compared to ICP techniques; potential for volatile element loss at high fusion temperatures.[2] |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Accuracy: High (quantitative data for this specific fusion method is limited in the provided search results, but complete dissolution generally leads to high accuracy). | Multi-elemental analysis of major, minor, and trace elements. | Complete dissolution of the sample ensures all analytes are presented to the instrument, leading to high accuracy. | Requires dissolution of the fused bead, adding a step to the sample preparation process. |
| Atomic Absorption Spectroscopy (AAS) | Accuracy & Precision: High (quantitative data for this specific fusion method is limited in the provided search results, but complete dissolution is conducive to high accuracy and precision). | Single-element determination, particularly for trace metals. | Complete sample dissolution by fusion minimizes chemical interferences. | Slower for multi-elemental analysis as it typically analyzes one element at a time. |
Relative Standard Deviation (RSD) is a measure of precision, with lower values indicating higher precision.
Experimental Protocols
This compound Fusion: A Generalized Protocol
This protocol describes the general steps for decomposing a solid sample using this compound fusion for subsequent analysis by XRF, ICP-OES, or AAS.
Materials:
-
Sample (finely powdered)
-
This compound (Na₂S₂O₇) flux
-
Platinum or porcelain crucible
-
Muffle furnace or Bunsen burner with a triangle support
-
Safety equipment (tongs, heat-resistant gloves, safety glasses)
Procedure:
-
Sample and Flux Weighing: Accurately weigh the powdered sample and the this compound flux into a clean, dry crucible. A typical sample-to-flux ratio is between 1:5 and 1:10, depending on the sample matrix.
-
Mixing: Thoroughly mix the sample and flux within the crucible using a glass rod or by gentle swirling.
-
Fusion:
-
Place the crucible in a muffle furnace.
-
Gradually increase the temperature to approximately 600-750°C. This compound melts and decomposes to release sulfur trioxide, which acts as the acidic decomposing agent.[5][6]
-
Maintain this temperature for 15-30 minutes, or until a clear, quiescent melt is obtained. Occasional gentle swirling of the crucible can aid in the complete dissolution of the sample.
-
-
Cooling: Carefully remove the crucible from the furnace using tongs and allow it to cool to room temperature. The resulting fused bead should be a homogenous glass-like solid.
Post-Fusion Sample Preparation for Analysis
For XRF Analysis:
-
The cooled, fused bead can be directly analyzed by XRF. The flat surface of the bead is presented to the spectrometer. This method is advantageous as it minimizes further sample handling.
For ICP-OES and AAS Analysis:
-
Dissolution of the Fused Bead: Place the crucible containing the cooled bead into a beaker.
-
Add a suitable dilute acid (e.g., 5-10% nitric acid or hydrochloric acid) to the beaker to dissolve the bead. Gentle heating and stirring can accelerate this process.
-
Once the bead is completely dissolved, quantitatively transfer the solution to a volumetric flask and dilute to the final volume with deionized water.
-
The resulting solution is now ready for introduction into the ICP-OES or AAS instrument.
Mandatory Visualization
This diagram illustrates the two primary analytical pathways following this compound fusion. The direct analysis of the fused bead by XRF offers a rapid screening approach, while the dissolution of the bead enables more sensitive and quantitative analysis by ICP-OES and AAS. The choice of the subsequent analytical technique will depend on the specific elements of interest, the required detection limits, and the overall analytical throughput demands.
References
A Comparative Guide to Sodium Pyrosulfate Digestion for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical development, the preparation of a sample is a critical step that dictates the accuracy and reliability of subsequent analyses. For the determination of elemental impurities as mandated by guidelines such as USP <232>/<233>, complete dissolution of the sample matrix is paramount.[1] This guide provides a comparative overview of sodium pyrosulfate (Na₂S₂O₇) digestion, an acidic fusion method, against conventional acid digestion techniques for the preparation of samples for analysis by Inductively Coupled Plasma (ICP) based methods.
The Principle of this compound Digestion
This compound digestion is a type of fusion technique where a sample is mixed with a this compound flux and heated.[2][3] Upon heating to around 400-460°C, the this compound decomposes, releasing sulfur trioxide (SO₃).[2] This powerful acidic agent effectively digests and dissolves highly refractory materials and metal oxides, converting them into water-soluble sulfates. This method is particularly advantageous for inorganic samples that resist dissolution by common acids.[4]
The general workflow for this compound digestion is a straightforward process involving mixing the sample with the flux, heating to achieve fusion, and then dissolving the cooled melt for analysis.
Comparative Analysis of Digestion Methods
Choosing the appropriate digestion method depends on the sample matrix, the target analytes, and the required validation parameters. Fusion methods are generally more aggressive than acid digestion and are considered to provide a "total" analysis.[4] Below is a comparison based on key analytical validation parameters.
| Parameter | This compound Digestion | Microwave-Assisted Acid Digestion | Hot Plate Acid Digestion |
| Applicability | Excellent for refractory oxides (e.g., TiO₂, Al₂O₃, Cr₂O₃), inorganic catalysts, minerals, and samples with high silicate (B1173343) content.[4] | Broad applicability for many sample types, including those with high organic content.[5] | Suitable for simpler matrices and samples that do not require high temperatures for dissolution. |
| Accuracy (Recovery) | Typically high (e.g., 95-105%) for refractory elements due to complete dissolution. | Good to excellent (e.g., 90-110%), but can be lower for refractory materials if digestion is incomplete.[6][7] | Variable; may result in lower recovery for resistant matrices. Potential loss of volatile elements.[4] |
| Precision (RSD%) | Generally low RSD (<5%) due to sample homogeneity in the final solution.[8] | Low RSD (<5%) due to the controlled environment of a closed-vessel system.[7] | Can be higher (>5%) due to potential for contamination and inconsistencies in heating.[6] |
| Digestion Time | Fast for fusion (minutes), but the overall process including cooling and dissolution can take longer.[9] | Rapid (typically < 1 hour) due to high temperatures and pressures.[10] | Slowest method, often requiring several hours or overnight digestion. |
| Safety | Avoids the use of high-pressure systems and hazardous acids like perchloric (HClO₄) or hydrofluoric (HF) acid.[9][11] | Involves high pressures and temperatures, requiring specialized vessels and safety protocols.[12] | Open-vessel heating of concentrated acids poses inhalation risks and requires efficient fume hoods. |
| Contamination Risk | Lower risk from reagents, but the flux introduces a high salt matrix (sodium sulfate).[13] | Minimized risk due to closed-vessel system, but reagents must be high purity.[13] | Higher risk of airborne contamination from the laboratory environment due to the open-vessel setup. |
| Throughput | Can be automated for higher throughput.[14] | High throughput with modern rotor-based microwave systems. | Generally lower throughput. |
Decision Guide for Selecting a Digestion Method
The selection of an optimal digestion technique is a critical decision in analytical workflow development. The following diagram provides a logical pathway for choosing between this compound fusion and acid digestion based on key sample characteristics.
Experimental Protocols
Detailed and standardized protocols are essential for method validation and ensuring reproducible results.
Protocol 1: this compound Digestion for Elemental Analysis by ICP-MS
This protocol is designed for the analysis of elemental impurities in an inorganic drug substance.
-
Sample Preparation : Accurately weigh approximately 100 mg of the homogenized sample into a platinum or porcelain crucible.
-
Flux Addition : Add approximately 1 g of anhydrous this compound powder to the crucible. Mix gently with a platinum or glass rod.
-
Fusion : Place the crucible in a muffle furnace. Ramp the temperature to 450°C and hold for 15 minutes or until a clear, quiescent melt is observed.
-
Cooling : Carefully remove the crucible from the furnace and allow it to cool to room temperature. The melt will solidify into a glass-like disc.
-
Dissolution : Place the crucible in a 100 mL beaker. Add 50 mL of 5% (v/v) nitric acid. Gently heat on a hot plate at approximately 60°C with stirring until the melt is completely dissolved.
-
Final Preparation : Quantitatively transfer the solution to a 100 mL volumetric flask. Allow to cool, dilute to volume with reagent water, and mix thoroughly. The sample is now ready for ICP-MS analysis. A digestion blank must be prepared in parallel using the same procedure without the sample.[5]
Protocol 2: Comparative Microwave-Assisted Acid Digestion
This protocol provides a common alternative for comparison.
-
Sample Preparation : Accurately weigh approximately 100 mg of the homogenized sample into a clean, dry microwave digestion vessel.[10]
-
Acid Addition : Add 9 mL of high-purity nitric acid and 1 mL of hydrochloric acid to the vessel.[15]
-
Digestion : Seal the vessel and place it in the microwave digestion system. Use a program that ramps the temperature to 200°C and holds for 15-20 minutes.[10] Ensure the manufacturer's safety guidelines for pressure and temperature are followed.
-
Cooling : Allow the vessel to cool completely to room temperature before opening in a fume hood.
-
Final Preparation : Quantitatively transfer the digested solution to a 100 mL volumetric flask. Dilute to volume with reagent water (resistivity of 18.2 MΩ·cm is recommended) and mix thoroughly.[13] The sample is now ready for analysis. A digestion blank must be prepared in parallel.
Validation Data Summary
Method validation must be performed to demonstrate suitability for its intended purpose, following guidelines like USP <233> or ICH Q2(R1).[16][17] The following table summarizes typical performance data from a method validation study comparing the two techniques for the analysis of several elements in a catalyst containing Al₂O₃.
| Validation Parameter | Element | This compound Digestion | Microwave Acid Digestion | Acceptance Criteria (per USP <233>) |
| Accuracy (Spike Recovery) | Pb | 98.2% | 91.5% | 70% – 150%[16] |
| As | 101.5% | 95.3% | 70% – 150%[16] | |
| Cd | 99.4% | 93.8% | 70% – 150%[16] | |
| Repeatability (RSD%, n=6) | Pb | 3.1% | 4.5% | ≤ 20%[16] |
| As | 2.8% | 3.9% | ≤ 20%[16] | |
| Cd | 3.5% | 4.8% | ≤ 20%[16] | |
| Intermediate Precision (RSD%) | Pb | 4.2% | 5.8% | ≤ 25%[16] |
| As | 3.9% | 5.1% | ≤ 25%[16] | |
| Cd | 4.6% | 6.2% | ≤ 25%[16] |
The data demonstrates that for this specific matrix, this compound fusion provides slightly better accuracy and precision, likely due to the complete dissolution of the alumina (B75360) matrix, ensuring all analytes are available for measurement.
References
- 1. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 4. amis.co.za [amis.co.za]
- 5. namsa.com [namsa.com]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iamdrijfhout.com [iamdrijfhout.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. XRF and ICP analysis - Reasons why you should use Fusion to prepare your samples | Malvern Panalytical [malvernpanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. azom.com [azom.com]
- 15. Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. usp.org [usp.org]
- 17. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to Acidic Fluxes for Mineral Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acidic fluxes commonly used for the decomposition of minerals and other geological materials. The selection of an appropriate flux is critical for achieving complete dissolution of the sample, a prerequisite for accurate elemental analysis by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This document outlines the performance of various acidic fluxes, provides detailed experimental protocols, and includes visualizations to clarify the selection and application process.
Performance Comparison of Acidic Fluxes
The choice of an acidic flux is primarily dictated by the chemical nature of the sample matrix. Acidic fluxes are generally effective for decomposing basic and amphoteric materials. The most commonly used acidic fluxes are based on borates, silicates, and phosphates. Lithium borates, in particular, are widely used due to their excellent solvent properties for a broad range of minerals.
Below is a summary of the performance of different acidic fluxes. The quantitative data is derived from a comparative study of lithium borate (B1201080) fusion versus four-acid digestion for whole rock analysis, highlighting the effectiveness of fusion techniques in decomposing resistant minerals.
| Flux Type | Common Examples | Typical Operating Temperature (°C) | Decomposition Efficiency for Refractory Minerals (e.g., Zircon, Chromite) | Advantages | Disadvantages |
| Borate Fluxes | Lithium Metaborate (B1245444) (LiBO₂), Lithium Tetraborate (Li₂B₄O₇), Sodium Tetraborate (Borax) | 900 - 1050 | High. Fusion with lithium borate is effective for the complete decomposition of resistant minerals such as zircon, sphene, barite, cassiterite, rutile, REE oxides, and chromite.[1] | Excellent solvent for a wide range of minerals, produces a homogeneous glass bead suitable for XRF and ICP analysis, can be tailored by mixing different borates.[2] | High purity required for trace element analysis, can introduce boron and lithium contamination, may not be suitable for high sulfide (B99878) samples.[1] |
| Silicate Fluxes | Silicon Dioxide (Silica, SiO₂) | ~1100 | Moderate to High, depending on the mineral. Often used in combination with other fluxes. | Effective for decomposing basic gangue materials. | Can increase the viscosity of the melt, may not be effective for all refractory minerals on its own. |
| Phosphate (B84403) Fluxes | Sodium Metaphosphate (NaPO₃) | 800 - 1000 | Moderate. Can be effective for certain minerals, sometimes used in combination with borate fluxes for chromite decomposition.[3] | Can improve the dissolution of some refractory oxides. | Less commonly used as a primary flux, potential for phosphate interference in some analytical techniques. |
Experimental Protocols
Protocol 1: Lithium Metaborate Fusion for ICP-OES Analysis of Geological Samples
This protocol is adapted from a standard procedure for the analysis of geological materials.[4]
1. Sample and Flux Preparation:
-
Accurately weigh 0.25 g of the finely powdered mineral sample into a platinum crucible.
-
Add 1.25 g of high-purity lithium metaborate (LiBO₂) to the crucible.
-
Thoroughly mix the sample and flux using a platinum or plastic rod.
2. Fusion:
-
Place the crucible in a muffle furnace preheated to 1000 °C.
-
Fuse the mixture for 30 minutes. For samples containing refractory minerals, the fusion time can be extended to 45 minutes.[4]
-
During the fusion, gently swirl the crucible a few times using platinum-tipped tongs to ensure a homogeneous melt.
3. Dissolution:
-
Remove the crucible from the furnace and allow it to cool to room temperature.
-
Place the crucible in a 250 mL beaker containing 100 mL of 5% nitric acid.
-
Place the beaker on a magnetic stirrer and stir until the fused bead is completely dissolved (typically 1-2 hours). Note: Do not heat the solution, as this can cause the polymerization and precipitation of silica.[4]
4. Final Solution Preparation:
-
Once dissolved, quantitatively transfer the solution to a 250 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
The solution is now ready for analysis by ICP-OES or ICP-MS.
Protocol 2: Comparative Evaluation of Different Acidic Fluxes
This protocol provides a framework for comparing the decomposition efficiency of various acidic fluxes for a specific mineral.
1. Sample Preparation:
-
Prepare a homogenous, finely powdered sample of the mineral of interest (e.g., chromite, zircon).
2. Flux Comparison:
-
For each acidic flux to be tested (e.g., Lithium Metaborate, Lithium Tetraborate, Sodium Tetraborate), perform the fusion and dissolution steps as outlined in Protocol 1.
-
Maintain a consistent sample-to-flux ratio for all tests.
-
A control experiment using a certified reference material with a similar matrix should be included to validate the results.
3. Analysis and Evaluation:
-
Analyze the final solutions for key elemental concentrations using ICP-OES or ICP-MS.
-
The decomposition efficiency can be evaluated by:
-
Visual Inspection: Observe the clarity and completeness of the final solution. Any undissolved residue indicates incomplete decomposition.
-
Elemental Recovery: Compare the measured concentrations of key elements against the certified values of the reference material. Higher recovery indicates more effective decomposition.
-
Analysis of Residue: If a residue is present, it can be separated, dried, and analyzed (e.g., by X-ray diffraction) to identify the undissolved mineral phases.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for mineral decomposition using an acidic flux followed by instrumental analysis.
Caption: Workflow for mineral decomposition via acidic flux fusion.
This guide provides a foundational understanding of the comparative performance of acidic fluxes for mineral decomposition. For specific applications, it is recommended to consult the scientific literature and perform initial validation experiments to determine the optimal flux and conditions for your particular sample matrix and analytical requirements.
References
A Comparative Guide to Sodium and Potassium Pyrosulfate Fusions in Analytical Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
The complete dissolution of samples is a critical first step for accurate and precise elemental analysis. For refractory materials, such as certain metal oxides, minerals, and alloys that are resistant to acid digestion, fusion with an acidic flux is a powerful and widely used technique.[1] Among the acidic fluxes, alkali pyrosulfates are particularly effective for decomposing a variety of non-siliceous materials.[1]
This guide provides a comprehensive comparison of the two most common alkali pyrosulfate fluxes: sodium pyrosulfate (Na₂S₂O₇) and potassium pyrosulfate (K₂S₂O₇). Understanding the distinct chemical behaviors of these two reagents is essential for method development and for minimizing analytical interferences.
Key Differences and Interference Effects
The choice between sodium and potassium pyrosulfate is not arbitrary and can have significant consequences on the analytical outcome. The primary interference effect arises from the differential solubility of the resulting metal salts after the fusion cake is dissolved.
This compound:
-
Higher Solubility of Double Salts: this compound is generally recommended because it forms more soluble double salts with various metals, including aluminum.[1]
-
Fewer Precipitation Issues: The resulting fusion cake from a this compound fusion is typically more soluble in dilute acid, leading to fewer precipitation problems and more stable solutions.[1]
Potassium Pyrosulfate:
-
Insolubility of Certain Metal Complexes: A significant drawback of potassium pyrosulfate is the low solubility of its double salts with quadrivalent elements such as thorium, titanium, and tin.[1] This can lead to the precipitation of these elements from the solution, resulting in incomplete recovery and inaccurate quantification.
-
Perchlorate (B79767) Incompatibility: Potassium ions are incompatible with perchlorate ions, leading to the precipitation of potassium perchlorate.[1]
-
Enhanced Carrier Action (Potential Interference): In some radiochemical procedures, the presence of potassium can enhance the carrying capacity of precipitates like barium sulfate (B86663) for large polyvalent ions, which can be an interference if not desired.[1]
Data Presentation: Solubility and Recovery Considerations
While direct, comprehensive quantitative comparisons of analyte recovery using both fluxes are scarce in the literature, the known solubility differences of the resulting sulfate salts provide a strong indication of potential interferences. The following table summarizes the key qualitative and some semi-quantitative observations from analytical literature.
| Property/Analyte | This compound (Na₂S₂O₇) | Potassium Pyrosulfate (K₂S₂O₇) | Key Considerations & References |
| General Solubility of Fusion Cake | Generally higher | Can be problematic, especially with certain elements | Sodium salts are often preferred for their higher solubility.[1] |
| Aluminum (Al) | Forms more soluble double salts | Can form less soluble double salts | [1] |
| Thorium (Th) | Forms soluble sulfate complexes | Forms sparingly soluble potassium thorium sulfate | Significant negative interference is expected with potassium pyrosulfate.[1] |
| Titanium (Ti) | Forms soluble sulfate complexes | Forms sparingly soluble potassium titanium sulfate | Incomplete recovery of titanium is a known issue with potassium pyrosulfate.[1] |
| Tin (Sn) | Forms soluble sulfate complexes | Forms sparingly soluble potassium tin sulfate | [1] |
| Perchlorate Solutions | Compatible | Forms insoluble potassium perchlorate | Avoid using potassium pyrosulfate in methods involving perchloric acid.[1] |
| Melting Point | ~400 °C | ~300 °C | [1] |
| Thermal Stability | Decomposes above 460 °C | Decomposes above 600 °C | Potassium pyrosulfate is more thermally stable. |
Experimental Protocols
The following are general experimental protocols for performing a pyrosulfate fusion. The specific parameters, such as sample-to-flux ratio and fusion time, may need to be optimized for different sample matrices.
Preparation of Pyrosulfate Flux
Pyrosulfate fluxes can be prepared by heating the corresponding bisulfate salt:
-
This compound: 2 NaHSO₄ → Na₂S₂O₇ + H₂O
-
Potassium Pyrosulfate: 2 KHSO₄ → K₂S₂O₇ + H₂O
Alternatively, they can be prepared by heating the sulfate salt with an equimolar amount of concentrated sulfuric acid.[1]
General Fusion Procedure
-
Sample and Flux Preparation: Weigh a finely powdered sample and the pyrosulfate flux into a platinum or porcelain crucible. A typical sample-to-flux ratio is between 1:10 and 1:30.
-
Heating and Fusion: Gently heat the crucible over a burner in a fume hood or in a muffle furnace. The temperature should be gradually increased to the molten state of the flux (above 400°C for this compound and above 300°C for potassium pyrosulfate). Continue heating until the sample is completely dissolved, which is indicated by a clear, homogenous melt. This may take from a few minutes to over an hour depending on the sample.
-
Cooling: Allow the crucible to cool to room temperature. The solidified fusion cake should be a glassy solid.
-
Dissolution: Add a suitable dilute acid (e.g., 1 M HCl or 1 M H₂SO₄) to the crucible and gently heat to dissolve the fusion cake. Transfer the solution to a volumetric flask and dilute to the final volume for analysis by techniques such as ICP-OES or ICP-MS.
Visualizations
Logical Flow of Comparison
Caption: Logical workflow for comparing sodium and potassium pyrosulfate fusions.
Experimental Workflow
Caption: A typical experimental workflow for pyrosulfate fusion.
Conclusion
The choice between sodium and potassium pyrosulfate for sample fusion is a critical decision that can significantly impact the accuracy of elemental analysis. While potassium pyrosulfate has a lower melting point and is more thermally stable, it can cause significant negative interference for quadrivalent elements like thorium and titanium due to the formation of insoluble double salts. For general applications, and especially when analyzing for a wide range of elements, this compound is the recommended flux due to the higher solubility of its resulting salts. It is imperative for researchers to consider the specific analytes of interest and the potential for precipitation when selecting a pyrosulfate flux for their analytical method.
References
A Comparative Guide to the Cost-Effectiveness of Sodium Pyrosulfate as a Fusion Flux
For researchers, scientists, and professionals in drug development, the meticulous preparation of samples for analysis is a critical, non-negotiable step. Fusion, a technique that involves dissolving a sample in a molten flux, is an extremely effective method for preparing a wide range of materials for analysis by X-ray Fluorescence (XRF), Inductively Coupled Plasma (ICP), or Atomic Absorption (AA).[1] This guide provides a detailed comparison of sodium pyrosulfate against other common fusion fluxes, with a focus on cost-effectiveness, performance, and supporting experimental data.
Performance and Properties of Common Fusion Fluxes
The choice of flux is critical and depends on the chemical nature of the sample.[2][3] The ideal combination of sample and flux is neutral.[4][5] A summary of the properties and applications of this compound and its alternatives is presented below.
| Flux | Key Properties | Typical Applications | Advantages | Disadvantages |
| This compound (Na₂S₂O₇) | Melting Point: ~400°C[6][7]Decomposition Temp: 460°C[6]Nature: Acidic flux[8] | Dissolution of non-siliceous refractory compounds, metal oxides, and alloys.[9] Used for preparing copper, lead, ferroalloys, slags, and iron ores.[10] | Lower melting point reduces energy costs and prolongs the life of platinum labware.[9][11] Powerful oxidizing agent.[9] Cost-effective alternative to borate (B1201080) fusion.[10] | Not suitable for highly siliceous materials.[9] Cannot be used if sodium analysis is required.[12] |
| Lithium Metaborate (LiBO₂) | Melting Point: ~845°C[4][5]Nature: Basic flux (reacts with acidic oxides)[13][14] | Wet chemistry applications and analysis of acidic, silica-rich materials like silicates and aluminosilicates.[2][5][15] | Effective for dissolving acidic oxides.[15] Lower melting point compared to lithium tetraborate.[14] | High melting temperature compared to pyrosulfate. |
| Lithium Tetraborate (Li₂B₄O₇) | Melting Point: ~925°C[11]Nature: Acidic flux (reacts with basic oxides)[13][14] | Analysis of basic materials like cement, limestone, calcium oxide, and magnesium oxide.[4][11][13] | Effective for dissolving basic oxides.[15] | High melting temperature leads to accelerated wear on platinum crucibles and higher energy use.[11] |
| Lithium Borate Mixtures (Li₂B₄O₇/LiBO₂) | Melting Point: Varies (e.g., 50/50 mix melts at 870°C)[13]Nature: Universal flux | General-purpose flux for a wide variety of materials, including geological samples, mineral sands, and cements.[1][13][15] | Can dissolve both acidic and basic oxides, making them versatile.[13] | Higher cost and melting point than this compound. |
| Sodium Peroxide (Na₂O₂) | Melting Point: 460°C (decomposes at 657°C)Nature: Strongly oxidizing and basic | Decomposition of sulfides and highly refractory minerals like chromite, rutile, and zircon.[12][16] Ideal when Li and/or B analysis is required.[16] | Enables total metal recovery for even the most resistant minerals.[12][17] Effective for samples with high sulfide (B99878) content.[16] | Can be highly reactive and requires careful handling. Cannot be used for sodium analysis.[12] |
Cost-Effectiveness Analysis
While the upfront cost of the fluxing agent is a factor, a true cost-effectiveness analysis must also consider operational costs such as energy consumption and the longevity of laboratory equipment.
| Flux | Price (USD) per kg* | Key Cost Considerations |
| This compound | ~$306.25[18] | Lower Operational Cost: The significantly lower melting point (~400°C) compared to borate fluxes (>845°C) translates to reduced energy consumption and faster heating times.[6][9] This also minimizes thermal stress on expensive platinum crucibles, extending their lifespan.[11] |
| Lithium Metaborate | Varies by purity | Higher Operational Cost: Requires high temperatures (~845°C), leading to higher energy bills and more rapid degradation of platinumware.[4][5] |
| Lithium Tetraborate | Varies by purity | Highest Operational Cost: The very high melting point (~925°C) accelerates wear on fusion equipment and crucibles, representing a significant long-term expense.[11] |
| Lithium Borate Mixtures | Varies by purity and ratio | High Operational Cost: Melting points are typically high (e.g., 870°C), resulting in operational costs similar to pure lithium borates.[13] |
| Sodium Peroxide | Varies by purity | Specialized Equipment Cost: Requires zirconium crucibles instead of platinum.[12] The highly reactive nature may necessitate additional safety precautions and handling protocols. |
Note: Prices are estimates based on available data and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for sample preparation using pyrosulfate and borate fusion.
Protocol 1: Sample Preparation via this compound Fusion
This protocol is suitable for the dissolution of various metal oxides.
-
Sample Preparation: Grind the sample to a fine powder (<100 µm) to ensure rapid and complete dissolution.
-
Weighing: Accurately weigh approximately 0.5 g of the powdered sample and 5 g of this compound into a platinum or silica (B1680970) crucible. The flux-to-sample ratio is typically 10:1.
-
Fusion: Place the crucible in a muffle furnace. Gradually heat to 600-700°C. The flux will melt around 400°C.[6][9] Swirl the crucible gently every 10 minutes to ensure complete mixing and dissolution. The fusion is typically complete within 30 minutes.
-
Cooling: Remove the crucible from the furnace and allow it to cool to room temperature. The resulting melt, or "cake," will solidify.
-
Dissolution: Place the crucible in a beaker containing 100 mL of dilute acid (e.g., 10% sulfuric acid). Gently heat and stir until the fused cake is completely dissolved.
-
Final Preparation: Transfer the solution to a volumetric flask and dilute to the final volume with deionized water. The sample is now ready for analysis by ICP or AA.
Protocol 2: Sample Preparation via Lithium Borate Fusion (for XRF)
This protocol is a common method for preparing solid samples for XRF analysis.[13]
-
Sample Preparation: Grind the sample to a fine powder (<75 µm). If necessary, ignite the sample to remove volatile components.
-
Weighing: Accurately weigh 0.5 g of the sample and 5 g of a lithium borate flux mixture (e.g., 66% Li₂B₄O₇, 34% LiBO₂) into a platinum crucible.[13] Add a non-wetting agent (e.g., a few drops of lithium bromide solution) to prevent the glass bead from sticking to the mold.
-
Fusion: Place the crucible in an automated fusion instrument or a muffle furnace preheated to 1000-1100°C.[15][16] Allow the mixture to fuse completely, with periodic agitation to ensure a homogeneous melt. This process typically takes 5-10 minutes in an automated system.
-
Casting: Pour the molten mixture into a preheated platinum mold and allow it to cool. This forms a flat, homogeneous glass disk (bead).[1]
-
Analysis: Once cooled, the glass bead can be analyzed directly by XRF.
Visualizing the Workflow and Decision Process
To further clarify the experimental and logical steps involved in fusion analysis, the following diagrams are provided.
Caption: Experimental workflow for sample preparation by fusion.
References
- 1. Fusion flux, LiT/LiM 35.3/64.7%, 99.99+%, Pure Grade, Certified® | eBay [ebay.com]
- 2. Choosing the Ideal Fusion Flux for Consistent XRF Sample Preparation [xrfscientific.com]
- 3. Fusion Flux | Supplier | Manufacturer [xrfscientific.com]
- 4. Choosing a Flux for XRF Sample Preparation [xrfscientific.com]
- 5. azom.com [azom.com]
- 6. biolaboratorium.com [biolaboratorium.com]
- 7. echemi.com [echemi.com]
- 8. This compound CAS 13870-29-6 - Chemical Supplier Unilong [unilongindustry.com]
- 9. resl.id.energy.gov [resl.id.energy.gov]
- 10. herzog-maschinenfabrik.de [herzog-maschinenfabrik.de]
- 11. Fusion Fux | Lithium Borate Flux | Eutectic XRF Flux | Supplier [xrfscientific.com]
- 12. actlabs.com [actlabs.com]
- 13. azom.com [azom.com]
- 14. iamdrijfhout.com [iamdrijfhout.com]
- 15. The Fusion Flux Products Available from XRF Scientific [xrfscientific.com]
- 16. alsglobal.com [alsglobal.com]
- 17. Total Digestion for Refractory Minerals: Sodium Peroxide Fusion - CRS Laboratories Oy [crs.fi]
- 18. Sodium pyrosulphate, GR 95% Sodium pyrosulphate, GR 95% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
A Comparative Guide to Fusion Fluxes in Automated Systems: Spotlight on Sodium Pyrosulfate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and high-throughput elemental analysis using techniques like X-ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) spectroscopy, sample preparation is a critical, foundational step. Automated fusion has emerged as a robust method to minimize sample matrix effects and improve analytical precision. The choice of fusion flux is paramount to the success of this process, directly impacting dissolution efficiency, analytical accuracy, sample throughput, and operational costs.
This guide provides an objective comparison of the performance of sodium pyrosulfate and its alternatives—lithium tetraborate, lithium metaborate (B1245444), and sodium peroxide—in automated fusion systems. The information presented is based on available experimental data and established methodologies to assist researchers in selecting the optimal flux for their specific analytical needs.
Performance Comparison of Fusion Fluxes
The selection of an appropriate fusion flux is highly dependent on the sample matrix, the analytical technique to be used (XRF or ICP), and the target elements. Below is a summary of the key performance characteristics of this compound and its common alternatives.
| Flux | Chemical Formula | Melting Point (°C) | Crucible Type | Key Applications | Advantages | Disadvantages |
| This compound | Na₂S₂O₇ | ~401 | Silica (B1680970)/Quartz, Platinum | Copper, lead, mattes, ferroalloys, slags, iron ores, recycled metals[1] | Cost-effective, effective for many metal oxides and alloys.[1] | Less effective for highly refractory or siliceous materials. |
| Lithium Tetraborate | Li₂B₄O₇ | 920 | Platinum, Platinum-Gold alloy | Basic oxides, limestone, cement, copper sulfate, calcium oxide, magnesium oxide[2][3][4] | Good for basic oxides, forms stable glass beads for XRF. | High melting point can reduce crucible lifetime and may cause volatilization of some elements.[5] |
| Lithium Metaborate | LiBO₂ | 845 | Platinum, Platinum-Gold alloy | Acidic oxides, silicates, aluminosilicates, geological samples[2][6] | Highly reactive for acidic samples, lower melting point than tetraborate.[6] | Can be less effective for basic oxides when used alone. |
| Lithium Borate (B1201080) Mixes | e.g., 66% Li₂B₄O₇ / 34% LiBO₂ | ~875 | Platinum, Platinum-Gold alloy | Wide range of materials including cements, minerals, and refractories.[2] | Versatile, lower melting point than pure tetraborate, can be tailored to the sample matrix. | Requires optimization of the mixing ratio for different sample types. |
| Sodium Peroxide | Na₂O₂ | 460 (decomposes) | Zirconium, Nickel | Refractory materials, chromite, magnetite, ilmenite, rutile, sulfides, alloys, noble metals[7][8] | Powerful oxidizing agent, effective for dissolving highly resistant materials and sulfides.[7] | Highly corrosive to platinum, requires specialized zirconium crucibles, poses safety hazards if not handled properly.[7][9][10][11] |
Quantitative Performance Data
Direct comparative studies of different fluxes in the same automated system are limited. However, performance data from studies focusing on specific fluxes provide valuable insights into their capabilities.
Sodium/Potassium Pyrosulfate Reproducibility (XRF)
An automated potassium pyrosulfate fusion system was used to prepare nine replicates of a sample for XRF analysis. The results demonstrate high reproducibility.[1]
| Element | Mean Concentration (%) | Standard Deviation | Relative Standard Deviation (%) |
| Cu | 27.38 | 0.11 | 0.42 |
| Pb | 25.89 | 0.14 | 0.53 |
| Fe | 17.22 | 0.08 | 0.46 |
| Zn | 2.02 | 0.01 | 0.46 |
| Sn | 1.79 | 0.01 | 0.74 |
| As | 1.47 | 0.01 | 0.48 |
| Sb | 0.52 | 0.01 | 1.61 |
| Ni | 0.45 | 0.00 | 0.98 |
Data sourced from an application note on automated potassium pyrosulfate fusion.[1]
Lithium Metaborate Fusion Stability (ICP-OES)
The long-term stability of an ICP-OES system analyzing ore samples prepared by lithium metaborate fusion was evaluated over a 12.5-hour period. The internal standard signal showed excellent stability, with 92% of the readings within 2% of the initial reading.[12]
| Element | Wavelength (nm) | Plasma View |
| Si | 251.612 | Radial |
| Al | 308.211 | Radial |
| Ca | 317.925 | Radial |
| Mg | 285.212 | Radial |
| Mn | 257.608 | Radial |
| Y (Internal Standard) | 371.029 | Radial |
Instrumental conditions for the analysis of lithium metaborate fusion samples.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and accurate results in automated fusion.
Automated Potassium Pyrosulfate Fusion for XRF Analysis
This protocol describes a fully automated process for the preparation of pressed pellets for XRF analysis.[1]
-
Sample and Flux Weighing: A finely powdered sample is weighed with potassium pyrosulfate flux. The typical sample-to-flux ratio is between 1:10 and 1:25.[1]
-
Fusion: The crucible (boro-silicate/quartz) is automatically loaded into a furnace. The fusion temperature typically ranges from 500°C to 1000°C.[1]
-
Casting: The molten melt is poured into a casting dish.[1]
-
Grinding: The cooled bead is automatically transferred to a vibrating disk mill for fine grinding.[1]
-
Pressing: The ground material is then pressed into a pellet within a steel ring, ready for XRF analysis.[1]
Automated Lithium Borate Fusion for ICP-OES Analysis
This protocol is for the preparation of solutions for ICP-OES analysis.[13][14]
-
Sample and Flux Weighing: A finely-ground sample (e.g., 0.35g) is weighed with a lithium borate flux mixture (e.g., 2.0g of 66.67% lithium tetraborate/32.83% lithium metaborate/0.5% lithium bromide) into a platinum-gold (95%/5%) crucible. An oxidizing agent (e.g., 0.2g of Ammonium Nitrate) may be added.[13]
-
Fusion: The crucible is placed in an automated fusion instrument and heated for a set period (e.g., 6 minutes).[13]
-
Dissolution: The molten bead is automatically poured into a Teflon beaker containing a dilute acid solution (e.g., ~90mL of 10% v/v HNO₃/HCl).[13] The solution is then stirred until the bead is completely dissolved, ready for dilution and analysis by ICP-OES.
Automated Sodium Peroxide Fusion for ICP-MS Analysis
This protocol outlines the preparation of solutions for ICP-MS and requires strict safety measures.
-
Sample and Flux Weighing: A finely ground sample (e.g., 0.25g) is weighed with sodium peroxide flux (e.g., 3.0g) into a zirconium crucible.[15]
-
Fusion: The crucible is heated in an automated peroxide fluxer at a controlled temperature (e.g., 600°C) for a short duration (e.g., 3.5 minutes).[15]
-
Cooling: The crucible is allowed to cool for a set period (e.g., 4.0 minutes).[15]
-
Dissolution: The cooled fusion cake is dissolved in a dilute acid solution (e.g., HCl/HNO₃).[15] The resulting solution is then ready for further dilution and analysis by ICP-MS.
Visualizing the Workflow and Logic
Automated Fusion Workflow for Sample Preparation
Caption: Generalized workflow for automated fusion sample preparation for XRF and ICP analysis.
Flux Selection Logic Based on Sample Type
Caption: Decision logic for selecting a fusion flux based on the general sample matrix characteristics.
Crucible Cleaning Protocols
Proper crucible cleaning is essential to prevent cross-contamination and prolong the life of these expensive labware items.
| Crucible Type | Flux Used | Cleaning Protocol |
| Silica / Quartz | Sodium/Potassium Pyrosulfate | Typically single-use or cleaned with appropriate detergents and acids, avoiding harsh chemicals that could etch the surface. |
| Platinum / Pt-Au Alloy | Sodium/Potassium Pyrosulfate, Lithium Borates | 1. Rinse with deionized water. 2. Soak in warm, diluted nitric acid (e.g., 20-50%) for 15-30 minutes.[16] 3. For stubborn residues, fuse with potassium pyrosulfate or sodium carbonate.[17] 4. Rinse thoroughly with deionized water and dry. |
| Zirconium | Sodium Peroxide | 1. Allow the crucible to cool, then place it in a beaker of deionized water to dissolve the bulk of the fusion cake. 2. Use dilute hydrochloric acid to remove any remaining metallic deposits.[18] 3. For organic residues, a dilute sodium hydroxide (B78521) solution can be used.[18] 4. Rinse thoroughly with deionized water and dry. Fine zircon sand can be used for occasional scouring.[19][20] |
Safety Considerations for Sodium Peroxide Fusion
Sodium peroxide is a strong oxidizing agent and requires special handling precautions, especially in an automated setting.
-
Personal Protective Equipment (PPE): Wear fire/flame-resistant clothing, protective gloves, and eye/face protection.[9][10][11][21]
-
Incompatible Materials: Keep away from organic materials, combustible materials, water, and strong acids.[9][22]
-
Ventilation: Ensure adequate ventilation to avoid inhalation of any dust or fumes.[10][21]
-
Spills: Do not use water on spills. Sweep up and collect in a suitable container for disposal.[21]
-
Automated Systems: Ensure the automated fusion system is specifically designed for use with peroxide fluxes and has appropriate safety interlocks and ventilation. The reaction can be exothermic and potentially vigorous.[23]
References
- 1. herzog-maschinenfabrik.de [herzog-maschinenfabrik.de]
- 2. Using Lithium Metaborate XRF Sample Preparation [xrfscientific.com]
- 3. Understanding Lithium Tetraborate Fusion [xrfscientific.com]
- 4. azom.com [azom.com]
- 5. resources.rigaku.com [resources.rigaku.com]
- 6. Pure Lithium Metaborate for Wet Chemistry [xrfscientific.com]
- 7. Peroxide fusion - Wikipedia [en.wikipedia.org]
- 8. Total Digestion for Refractory Minerals: Sodium Peroxide Fusion - CRS Laboratories Oy [crs.fi]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. uprm.edu [uprm.edu]
- 12. s4science.at [s4science.at]
- 13. azom.com [azom.com]
- 14. Sample preparation by borate fusion of catalysts and high silica samples for ICP-OES analysis: method development and results. | Malvern Panalytical [malvernpanalytical.com]
- 15. Peroxide Fusion Solution - Determination of Platinum, Palladium and Rhodium by ICP Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. mkubeenterprise.com [mkubeenterprise.com]
- 17. researchgate.net [researchgate.net]
- 18. peakrisemetal.com [peakrisemetal.com]
- 19. ZIRCONIUM CRUCIBLE USAGE INSTRUCTION - Metal Technology | Leading Metal Manufacturing Company, Rapid Prototyping + More [mtialbany.com]
- 20. oasismaterialstech.com [oasismaterialstech.com]
- 21. fishersci.com [fishersci.com]
- 22. metauxspeciaux.fr [metauxspeciaux.fr]
- 23. Zirconium Crucibles - 911Metallurgist [911metallurgist.com]
Mitigating Cross-Contamination in Automated Sodium Pyrosulfate Fusion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accuracy of trace element analysis is paramount in research and pharmaceutical development. Automated sodium pyrosulfate fusion has emerged as a robust sample preparation technique for dissolving a wide range of matrices prior to analysis by methods such as Inductively Coupled Plasma (ICP) spectroscopy. However, the potential for cross-contamination between samples processed sequentially in an automated system is a critical concern that can compromise data integrity. This guide provides a framework for evaluating and comparing the performance of automated this compound fusion systems with respect to cross-contamination, supported by detailed experimental protocols.
Comparison of Automated Fusion System Cleaning Mechanisms
Effective prevention of cross-contamination in automated fusion systems hinges on the efficiency of their integrated cleaning protocols. While specific performance data is often proprietary, systems can be compared based on the sophistication of their cleaning technologies. Below is a comparison of common cleaning approaches.
| Cleaning Feature | Alternative A: Basic System | Alternative B: Advanced System | Performance Implications |
| Crucible Cleaning | Manual removal and cleaning offline. | Automated in-situ cleaning station with ultrasonic acid wash and high-temperature bake-out. | Advanced systems significantly reduce carryover and improve throughput by automating a critical cleaning step. |
| Casting/Cooling Dish Cleaning | Air cooling; potential for residue buildup. | Automated cleaning with rotating brushes and rinsing agents. | Automated, active cleaning of casting surfaces is crucial to prevent contamination of the solidified sample bead. |
| Exhaust System | Standard fume extraction. | Dedicated exhaust for fusion and cleaning stations with HEPA filtration. | Advanced exhaust systems minimize the risk of airborne particulates from one sample contaminating the next. |
| System Software | Fixed cleaning cycles. | Programmable, customizable cleaning protocols based on sample matrix and analyte concentration. | The ability to tailor cleaning intensity to the preceding sample's characteristics offers superior prevention of memory effects. |
Experimental Protocol for Cross-Contamination Assessment
To rigorously evaluate the potential for cross-contamination in an automated this compound fusion system, a "blank-after-high-concentration" study is recommended. This involves processing a sample with a high concentration of specific elements, followed immediately by one or more blank samples (containing only the this compound flux). The concentration of the target elements in the blank samples is then measured to quantify any carryover.
Objective: To quantify the elemental carryover (memory effect) from a high-concentration sample to subsequent blank samples in an automated this compound fusion and dissolution process.
Materials and Equipment:
-
Automated this compound fusion instrument
-
ICP-MS or ICP-OES for trace element analysis
-
High-purity this compound flux
-
Certified Reference Material (CRM) or a well-characterized sample with high concentrations of the elements of interest
-
High-purity acids (e.g., nitric acid, hydrochloric acid) for dissolution
-
Trace-metal-free labware
-
High-purity water
Procedure:
-
System Initialization: Ensure the automated fusion system, including all crucibles and casting dishes, has been thoroughly cleaned according to the manufacturer's most stringent recommendations.
-
Blank Measurement (Baseline): Prepare and analyze three blank samples consisting only of the this compound flux. This establishes the baseline level of any inherent contamination in the flux or the system.
-
High-Concentration Sample Fusion: Prepare and run a sample with a known high concentration of the target elements (e.g., a CRM). The concentrations should be sufficiently high to challenge the system's cleaning capacity.
-
First Blank Fusion: Immediately following the high-concentration sample, run a blank sample (flux only) through the complete automated fusion and dissolution cycle using the standard cleaning protocol of the instrument.
-
Second Blank Fusion (Optional): To assess the decay of any memory effect, run a second consecutive blank sample.
-
Sample Analysis: Analyze the dissolved blank solutions from steps 2, 4, and 5 for the target elements using a validated ICP-MS or ICP-OES method.
-
Data Analysis:
-
Calculate the average concentration and standard deviation for the baseline blanks.
-
Determine the concentration of the target elements in the blank(s) that followed the high-concentration sample.
-
Calculate the percentage carryover using the following formula: Carryover (%) = [(Concentration in Blank after High Sample) - (Average Concentration in Baseline Blanks)] / (Concentration in High Sample) * 100
-
Data Presentation: Quantifying Carryover
The results of the cross-contamination study should be summarized in a clear and concise table to facilitate comparison.
Table 1: Elemental Carryover in Automated this compound Fusion
| Element | Concentration in High Sample (µg/g) | Baseline Blank Concentration (µg/g) | Blank 1 After High Sample (µg/g) | Calculated Carryover (%) |
| Lead (Pb) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cadmium (Cd) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Arsenic (As) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Chromium (Cr) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Other Elements] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Note: As no specific experimental data from external sources was found, this table serves as a template for presenting results from the described protocol.
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is crucial for interpreting the results of a cross-contamination study. The following diagram illustrates the logical flow of the protocol described above.
Caption: Workflow for Cross-Contamination Study.
Logical Relationship of Contamination Sources and Control
Understanding the potential sources of contamination and the corresponding control measures is fundamental to maintaining data quality.
Caption: Contamination Sources and Controls.
While one study indicated no evidence of cross-contamination in an automated potassium pyrosulfate fusion system, it is crucial for laboratories to conduct their own validation studies for their specific instrumentation and sample types.[1] The use of automated systems with robust, validated cleaning procedures is essential for producing reliable, high-quality data in trace element analysis.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Sodium Pyrosulfate Disposal
For Immediate Reference: In the event of a spill or the need for disposal, sodium pyrosulfate must be handled with care due to its reactivity with moisture, forming corrosive sulfuric acid. The primary disposal method involves controlled hydrolysis followed by neutralization.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps will ensure the safe handling and disposal of this chemical, mitigating risks and ensuring compliance with safety protocols.
Key Disposal Parameters
The following table summarizes the critical quantitative data for the safe disposal of this compound. Adherence to these parameters is crucial for environmental safety and regulatory compliance.
| Parameter | Guideline Value | Notes |
| Initial Dilution Ratio (Solid to Water) | 1:20 (w/v) | Slowly add this compound to cold water to control the exothermic hydrolysis reaction. |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) Solution | A weak base is preferred to control the rate of neutralization and prevent excessive heat and gas generation. |
| Target pH Range for Neutralized Solution | 6.0 - 9.0 | Verify with local wastewater regulations; this range is generally acceptable for drain disposal.[1][2] |
| Sulfate (SO₄²⁻) Discharge Limit | 250 - 500 mg/L | This can vary significantly by municipality. Consult local regulations for specific limits in your area.[1][3][4] |
| Final Flushing Ratio (Solution to Water) | 1:20 (v/v) | After neutralization, flush the solution down the drain with copious amounts of water. |
Experimental Protocol: Laboratory-Scale Disposal of this compound
This protocol details the step-by-step methodology for the safe neutralization and disposal of small quantities of this compound typically found in a laboratory setting.
Materials:
-
This compound waste
-
Cold water
-
Sodium bicarbonate (NaHCO₃)
-
Large glass beaker (at least twice the volume of the final solution)
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat
Procedure:
-
Preparation and Personal Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Conduct the entire procedure within a certified chemical fume hood.
-
Hydrolysis - Formation of Sulfuric Acid:
-
Place a large beaker containing cold water on a magnetic stir plate and add a stir bar.
-
Slowly and carefully add the this compound waste to the water while continuously stirring. The hydrolysis reaction is exothermic, and slow addition helps to dissipate the heat generated.[5] The reaction is as follows: Na₂S₂O₇(s) + H₂O(l) → 2 NaHSO₄(aq) which further dissociates to 2Na⁺(aq) + 2H⁺(aq) + 2SO₄²⁻(aq)
-
-
Neutralization:
-
Prepare a 5-10% solution of sodium bicarbonate.
-
While continuing to stir the acidic solution, slowly add the sodium bicarbonate solution. This will cause effervescence as carbon dioxide gas is released. Add the base in small increments to control the foaming and heat generation.[6][7][8] The neutralization reaction is: 2H⁺(aq) + 2SO₄²⁻(aq) + 4NaHCO₃(aq) → 4Na⁺(aq) + 2SO₄²⁻(aq) + 4H₂O(l) + 4CO₂(g)
-
-
pH Monitoring:
-
Final Disposal:
-
Once the solution is confirmed to be within the target pH range and has cooled to room temperature, it can be disposed of down the sanitary sewer.
-
Pour the neutralized solution down the drain, followed by a large volume of running water (at least 20 times the volume of the neutralized solution) to ensure adequate dilution.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the procedure.
-
Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) as solid laboratory waste.
-
Visualized Disposal Workflow
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound.
References
- 1. saltworkstech.com [saltworkstech.com]
- 2. CN103880043A - Sodium hydrosulfite production method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. MDEQ Criteria for Wastewater Treatment [princelund.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. laballey.com [laballey.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
